UNC-2170 maleate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H25BrN2O5 |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C14H21BrN2O.C4H4O4/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;5-3(6)1-2-4(7)8/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WCAATDGMINWXPJ-WLHGVMLRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of UNC-2170 Maleate on 53BP1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the mechanism of action of UNC-2170 maleate (B1232345), a small-molecule inhibitor targeting the p53-binding protein 1 (53BP1). By competitively binding to the tandem tudor domain of 53BP1, UNC-2170 disrupts a critical protein-histone interaction, thereby modulating the DNA damage response. This document provides a comprehensive overview of the biochemical and cellular effects of UNC-2170, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and drug development efforts in the field of oncology and genome integrity.
Core Mechanism of Action: Competitive Antagonism of 53BP1 Tudor Domain
UNC-2170 is a fragment-like ligand that acts as a competitive antagonist of the 53BP1 tandem tudor domain (TTD).[1][2] This domain is responsible for recognizing and binding to dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a key post-translational modification that facilitates the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[1][3] By occupying the methyl-lysine binding pocket of the TTD, UNC-2170 directly competes with the endogenous H4K20me2 histone mark.[1] This inhibition of the 53BP1-histone interaction is the primary mechanism through which UNC-2170 exerts its effects on the DNA damage response.
Structural studies, including X-ray crystallography, have revealed that UNC-2170 binds at the interface of two tudor domains of a 53BP1 dimer.[1][3] The tert-butyl amine group of UNC-2170 plays a crucial role by anchoring the molecule within the methyl-lysine binding pocket.[1] This binding prevents 53BP1 from localizing to DSBs, thereby impairing its function in promoting non-homologous end joining (NHEJ), a major pathway for repairing these lesions.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of UNC-2170 with 53BP1 and its cellular effects.
Table 1: Biochemical and Cellular Activity of UNC-2170
| Parameter | Value | Assay | Reference |
| IC50 | 29 µM | AlphaScreen | [2] |
| Kd | 22 µM | Isothermal Titration Calorimetry (ITC) | [2][5] |
| Selectivity | >17-fold for 53BP1 over 9 other Kme reader proteins | AlphaScreen | [2][5] |
| Cellular Efflux Ratio | 1.2 | Caco-2 Permeability Assay | [1] |
| Cellular Toxicity (EC50) | >10 mM | CellTiter-Glo | [1] |
Table 2: Effect of UNC-2170 on Class Switch Recombination (CSR)
| Treatment | Concentration Range | Effect | Cell Type | Reference |
| UNC-2170 | 30-100 µM | Phenocopies the reduction in CSR seen in 53BP1 mutant B cells | Naive splenocytes | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by UNC-2170 and the workflows of key experimental protocols.
Signaling Pathway of UNC-2170 Action
Caption: UNC-2170 inhibits 53BP1 recruitment to DNA damage sites.
Experimental Workflow: AlphaScreen Assay
Caption: Workflow for determining UNC-2170 IC50 using AlphaScreen.
Experimental Workflow: 53BP1 Foci Formation Assay
Caption: Workflow for assessing 53BP1 foci formation.
Detailed Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This protocol is adapted from methodologies described for screening methyl-lysine reader inhibitors.[1]
-
Objective: To determine the in vitro potency (IC50) of UNC-2170 in disrupting the 53BP1-H4K20me2 interaction.
-
Materials:
-
Recombinant GST-tagged 53BP1 Tandem Tudor Domain (TTD)
-
Biotinylated histone H4 peptide containing dimethylated K20 (H4K20me2)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
UNC-2170 serially diluted in DMSO
-
384-well low-volume white assay plates (e.g., Corning)
-
-
Procedure:
-
Prepare serial dilutions of UNC-2170 in DMSO.
-
Dispense a small volume (e.g., 100 nL) of the compound dilutions and DMSO (as a negative control) into the wells of a 384-well plate.
-
Prepare a mixture of GST-53BP1 TTD and biotin-H4K20me2 peptide in assay buffer at their final assay concentrations.
-
Add the protein-peptide mixture to the wells containing the compound.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes).
-
Prepare a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads in assay buffer.
-
Add the bead mixture to all wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour).
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision, PerkinElmer).
-
Analyze the data using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
This protocol is based on general principles of ITC for measuring protein-ligand interactions.[6][7]
-
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the UNC-2170-53BP1 interaction.
-
Materials:
-
Purified recombinant 53BP1 TTD
-
UNC-2170
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl), degassed
-
Isothermal titration calorimeter (e.g., MicroCal ITC200, Malvern Panalytical)
-
-
Procedure:
-
Thoroughly dialyze the purified 53BP1 TTD against the ITC buffer.
-
Dissolve UNC-2170 in the same ITC buffer used for dialysis.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
Load the 53BP1 TTD solution into the sample cell of the calorimeter.
-
Load the UNC-2170 solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform an initial small injection to account for dilution effects, followed by a series of injections of UNC-2170 into the 53BP1 solution.
-
Record the heat changes associated with each injection.
-
Analyze the resulting titration curve using the instrument's software to fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
53BP1 Foci Formation Assay (Immunofluorescence)
This protocol is a generalized procedure based on standard immunofluorescence techniques for visualizing DNA damage foci.[8][9]
-
Objective: To assess the effect of UNC-2170 on the recruitment of 53BP1 to sites of DNA damage in cells.
-
Materials:
-
U2OS (human osteosarcoma) or other suitable cell line
-
Cell culture medium and supplements
-
Glass coverslips
-
UNC-2170
-
DNA damaging agent (e.g., ionizing radiation source, etoposide)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: rabbit anti-53BP1
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI-containing mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of UNC-2170 or DMSO for a specified pre-incubation time (e.g., 1 hour).
-
Induce DNA double-strand breaks by exposing the cells to a DNA damaging agent.
-
Allow the cells to recover for a specific time period (e.g., 1 hour) to permit the formation of 53BP1 foci.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary anti-53BP1 antibody diluted in blocking buffer.
-
Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody.
-
Wash the cells and mount the coverslips onto microscope slides using mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of 53BP1 foci per nucleus using image analysis software (e.g., ImageJ).
-
Class Switch Recombination (CSR) Assay
This protocol is a simplified representation of in vitro B-cell stimulation to induce CSR.[10][11]
-
Objective: To evaluate the functional consequence of 53BP1 inhibition by UNC-2170 on a key B-cell process.
-
Materials:
-
Naive B cells isolated from mouse spleens
-
B-cell culture medium (e.g., RPMI-1640 supplemented with FBS, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol)
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
UNC-2170
-
Flow cytometry staining antibodies (e.g., anti-IgG1, anti-IgM)
-
Flow cytometer
-
-
Procedure:
-
Isolate naive B cells from the spleens of mice.
-
Culture the B cells in the presence of LPS and IL-4 to stimulate proliferation and class switching to IgG1.
-
Add varying concentrations of UNC-2170 or DMSO to the cell cultures at the time of stimulation.
-
Culture the cells for a period of 3-4 days.
-
Harvest the cells and stain them with fluorescently-labeled antibodies specific for surface IgM and IgG1.
-
Analyze the percentage of IgG1-positive cells by flow cytometry.
-
Compare the percentage of switched cells in UNC-2170-treated cultures to the DMSO control.
-
Conclusion
UNC-2170 maleate serves as a valuable chemical probe for elucidating the role of 53BP1 in the DNA damage response. Its mechanism of action, centered on the competitive inhibition of the 53BP1 tandem tudor domain, provides a clear rationale for its observed cellular effects, including the disruption of 53BP1 foci formation and the suppression of class switch recombination. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of targeting 53BP1 and to develop more potent and selective inhibitors for clinical applications. The visualization of the signaling pathway and experimental workflows aims to enhance the understanding and practical application of this knowledge in a research setting.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and Assessment of Class Switch Recombination in Purified Murine B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 53BP1 is required for class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
UNC-2170 Maleate: A Technical Guide to its Function as a 53BP1 Antagonist in DNA Repair
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of UNC-2170 maleate (B1232345), a selective, fragment-like small molecule inhibitor of the p53-binding protein 1 (53BP1). 53BP1 is a critical protein in the DNA Damage Response (DDR) pathway, and UNC-2170 serves as a valuable tool for investigating its function. This document details the mechanism of action, quantitative binding data, and relevant experimental protocols for UNC-2170.
Core Function and Mechanism of Action
UNC-2170 maleate is the maleate salt form of UNC-2170, a compound identified as a ligand for 53BP1.[1][2] 53BP1 plays a central role in the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3][4] Specifically, 53BP1 promotes the non-homologous end joining (NHEJ) repair pathway.[3]
The key mechanism of UNC-2170 involves its binding to the tandem tudor domain of 53BP1.[3][5][6] This domain is responsible for recognizing and binding to histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a post-translational modification that occurs at sites of double-strand DNA breaks.[6][7] By occupying this binding pocket, UNC-2170 acts as a competitive antagonist, preventing the recruitment of 53BP1 to the damaged chromatin.[3][6] This inhibition of 53BP1 localization effectively disrupts its function in promoting NHEJ.
Structural studies have revealed that the tert-butyl amine group of UNC-2170 is crucial for its activity, as it anchors the molecule within the methyl-lysine binding pocket of 53BP1.[6][7] X-ray crystallography has further demonstrated that UNC-2170 binds at the interface of two tudor domains of a 53BP1 dimer.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for UNC-2170's interaction with 53BP1.
Table 1: Binding Affinity and Potency of UNC-2170
| Parameter | Value | Description | Reference |
| Kd | 22 ± 2.5 µM | Dissociation constant, a measure of binding affinity to the 53BP1 tandem tudor domain. | [1][3][5] |
| IC50 | 29 µM | Half-maximal inhibitory concentration, indicating the concentration of UNC-2170 required to inhibit 53BP1 binding by 50%. | [1][2][4] |
Table 2: Selectivity Profile of UNC-2170
| Parameter | Value | Description | Reference |
| Selectivity | At least 17-fold | UNC-2170 demonstrates at least 17-fold greater selectivity for 53BP1 compared to a panel of nine other methyl-lysine (Kme) reader proteins. | [1][2][4][5][6] |
Table 3: Physicochemical Properties of UNC-2170 Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 349.7 g/mol | [3][8] |
| Molecular Formula | C14H21BrN2O • HCl | [3][8] |
| Purity | >98% | [3][8] |
| Solubility | Soluble in DMSO at 40 mg/mL or water at 50 mg/mL | [3] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway of 53BP1 in response to DNA double-strand breaks and the inhibitory action of UNC-2170.
Caption: UNC-2170 inhibits 53BP1-mediated DNA repair.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of UNC-2170.
AlphaScreen Assay for 53BP1 Binding
This protocol is adapted from the methods used to determine the IC50 of UNC-2170 for 53BP1.
Objective: To measure the ability of UNC-2170 to disrupt the interaction between the 53BP1 tandem tudor domain and a biotinylated H4K20me2 peptide.
Materials:
-
GST-tagged 53BP1 tandem tudor domain protein
-
Biotinylated H4K20me2 peptide
-
AlphaScreen GST Detection Kit (including donor and acceptor beads)
-
UNC-2170 compound series
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplates
Procedure:
-
Prepare a dilution series of UNC-2170 in assay buffer.
-
In a 384-well plate, add the GST-tagged 53BP1 protein and the biotinylated H4K20me2 peptide to each well.
-
Add the UNC-2170 dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no 53BP1 protein).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Add the AlphaScreen donor and acceptor beads to each well under subdued lighting.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
Class Switch Recombination (CSR) Assay
This cellular assay was used to demonstrate the functional activity of UNC-2170 in a biological process that requires a functional 53BP1 tudor domain.[6]
Objective: To assess the effect of UNC-2170 on 53BP1-dependent class switch recombination in B cells.
Materials:
-
Naive splenocytes isolated from mice
-
LPS (lipopolysaccharide)
-
IL-4 (Interleukin-4)
-
UNC-2170
-
Flow cytometry antibodies against cell surface markers (e.g., IgG1)
-
Cell culture medium and supplements
Procedure:
-
Isolate naive splenocytes from mouse spleens.
-
Culture the splenocytes in the presence of LPS and IL-4 to induce class switch recombination.
-
Treat the cultured cells with varying concentrations of UNC-2170 (e.g., 30-100 µM).[4]
-
Culture the cells for a period of 3.5 days.[4]
-
After the culture period, harvest the cells and stain them with fluorescently labeled antibodies against surface markers indicative of class switching (e.g., IgG1).
-
Analyze the stained cells by flow cytometry to quantify the percentage of cells that have undergone class switch recombination.
-
Compare the results from UNC-2170-treated cells to untreated controls and to B cells from 53BP1 mutant mice.
Experimental Workflow Diagram
The following diagram outlines the general workflow for identifying and characterizing a small molecule inhibitor of a methyl-lysine binding protein like 53BP1.
Caption: Workflow for inhibitor discovery and development.
Conclusion
UNC-2170 is a modestly potent but selective and cell-permeant inhibitor of 53BP1.[3][5] It serves as a valuable chemical probe to investigate the roles of 53BP1 in DNA repair and other cellular processes. While UNC-2170 itself may have limitations for clinical development due to its modest potency, it has paved the way for the development of more potent and specific 53BP1 inhibitors.[3] The study of UNC-2170 and its analogs continues to be crucial for understanding the intricacies of the DNA damage response and for the potential development of novel therapeutic strategies, particularly in the context of cancers with specific DNA repair deficiencies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UNC-2170 HCl | Methyl-Lysine Binding Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
UNC-2170 Maleate: A Technical Guide to its Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity, mechanism of action, and experimental evaluation of UNC-2170, a fragment-like ligand targeting the p53-binding protein 1 (53BP1). All data and protocols are derived from peer-reviewed scientific literature to ensure accuracy and reproducibility.
Executive Summary
UNC-2170 is a selective antagonist of 53BP1, a critical protein in the DNA Damage Repair (DDR) pathway.[1][2] It functions by competitively binding to the tandem tudor domain of 53BP1, thereby inhibiting its interaction with endogenous methylated histones.[2] This guide details the binding affinity of UNC-2170, the experimental protocols used for its characterization, and its impact on cellular signaling pathways.
Quantitative Binding Affinity
The binding affinity of UNC-2170 for 53BP1 has been quantitatively determined using biophysical and biochemical assays. The key values are summarized in the table below.
| Parameter | Value | Target Protein Domain | Assay Method | Reference |
| Kd | 22 ± 2.5 µM | 53BP1 Tandem Tudor Domain | Isothermal Titration Calorimetry (ITC) | [3][4] |
| IC50 | 29 µM | 53BP1 | AlphaScreen | [1] |
Mechanism of Action and Signaling Pathway
UNC-2170 targets 53BP1, a key regulator in the choice between two major DNA double-strand break (DSB) repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). 53BP1 promotes NHEJ by protecting the broken DNA ends from resection. By binding to the tandem tudor domain of 53BP1, UNC-2170 prevents the recruitment of 53BP1 to chromatin, thereby inhibiting NHEJ and promoting the alternative HR pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of UNC-2170.
Protein Expression and Purification of 53BP1 Tandem Tudor Domain
The tandem tudor domain of 53BP1 (residues 1485-1616) was cloned into a pET28a-Mocr-MBP vector and expressed in E. coli BL21(DE3) cells.
-
Expression: Cells were grown in LB media at 37°C to an OD600 of ~0.6-0.8. Protein expression was induced with 0.5 mM IPTG, and the culture was incubated overnight at 18°C.
-
Lysis: The cell pellet was resuspended in lysis buffer (50 mM HEPES, pH 7.5, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, and protease inhibitors) and lysed by sonication.
-
Affinity Chromatography: The lysate was cleared by centrifugation and the supernatant was loaded onto an amylose (B160209) resin column. The column was washed with lysis buffer, and the protein was eluted with lysis buffer supplemented with 20 mM maltose.
-
Tag Cleavage and Further Purification: The MBP tag was cleaved by incubation with Mocr protease overnight. The protein was further purified by size-exclusion chromatography. The final purity of the protein was >95%.[5]
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed to determine the dissociation constant (Kd) of UNC-2170 for the 53BP1 tandem tudor domain.
-
Sample Preparation: The purified 53BP1 tandem tudor domain was dialyzed into a buffer of 20 mM HEPES, pH 7.5, and 150 mM NaCl. UNC-2170 was dissolved in the same buffer.
-
ITC Experiment: The ITC experiments were carried out at 25°C. The sample cell contained the 53BP1 protein solution (typically 20-50 µM), and the injection syringe contained the UNC-2170 solution (typically 200-500 µM).
-
Data Analysis: The titration data was fitted to a one-site binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka). The dissociation constant (Kd) was calculated as the reciprocal of Ka.
AlphaScreen Assay
An AlphaScreen bead-based proximity assay was used to determine the IC50 value of UNC-2170.
-
Reagents: Biotinylated H4K20me2 peptide, streptavidin-coated donor beads, anti-6xHis antibody-conjugated acceptor beads, and His-tagged 53BP1 tandem tudor domain.
-
Assay Principle: In the absence of an inhibitor, the binding of the His-tagged 53BP1 to the biotinylated H4K20me2 peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal. UNC-2170 competes with the peptide for binding to 53BP1, thus reducing the signal.
-
Procedure:
-
Reactions were performed in a 384-well plate in a final volume of 20 µL.
-
Varying concentrations of UNC-2170 were pre-incubated with the 53BP1 protein.
-
The biotinylated peptide was then added, followed by the donor and acceptor beads.
-
The plate was incubated in the dark at room temperature for 1-2 hours.
-
The AlphaScreen signal was read on an appropriate plate reader.
-
-
Data Analysis: The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.[2]
X-ray Crystallography
The crystal structure of the 53BP1 tandem tudor domain in complex with UNC-2170 was determined to elucidate the binding mode.[5]
-
Crystallization: Purified 53BP1 (42 mg/mL in 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.5 mM TCEP) was pre-incubated with 10 mM UNC-2170. Crystals were obtained using the sitting-drop vapor diffusion method at 20°C by mixing 1 µL of the protein-ligand solution with 1 µL of a reservoir solution containing 19% PEG3350 and 150 mM DL-malic acid pH 7.2.[5]
-
Data Collection and Processing: X-ray diffraction data was collected at 100K. The datasets were processed using the HKL-3000 suite.[5]
-
Structure Solution and Refinement: The structure was solved by molecular replacement using PHASER with a previously determined structure of 53BP1 as the search model. REFMAC and MOLPROBITY were used for structure refinement.[5]
Class Switch Recombination (CSR) Assay
The cellular activity of UNC-2170 was assessed by its ability to suppress class switch recombination, a 53BP1-dependent process.
-
Cell Culture: Naive B cells were isolated from murine spleens and cultured with LPS and IL-4 for 3.5 days to induce CSR.
-
Treatment: The cultured B cells were treated with UNC-2170 at concentrations ranging from 30-100 µM.[1]
-
Analysis: The extent of CSR was measured by flow cytometry to quantify the percentage of cells that had switched to the IgG1 isotype. A reduction in CSR in the presence of UNC-2170 indicates its cellular activity as a 53BP1 inhibitor.
Conclusion
UNC-2170 is a valuable research tool for studying the role of 53BP1 in DNA damage repair and other cellular processes. Its well-characterized binding affinity and mechanism of action, supported by the detailed experimental protocols provided in this guide, enable researchers to effectively utilize this compound in their studies. Further optimization of UNC-2170 could lead to the development of more potent and selective inhibitors of 53BP1 for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. UNC-2170 Hydrochloride (#47412) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
The Indirect Role of UNC-2170 in the Non-Homologous End Joining Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their improper repair can lead to genomic instability, a hallmark of cancer. The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing DSBs throughout the cell cycle in human cells. A key regulator of this pathway is the tumor suppressor p53-binding protein 1 (53BP1), which promotes NHEJ-mediated repair. UNC-2170 is a synthetic, fragment-like small molecule that acts as an antagonist of 53BP1. By inhibiting 53BP1, UNC-2170 indirectly influences the NHEJ pathway, making it a valuable tool for studying DNA damage response and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the role of UNC-2170, its mechanism of action, and the experimental protocols used to characterize its activity.
The Central Role of 53BP1 in Non-Homologous End Joining
The canonical NHEJ pathway is a multi-step process involving the recognition, processing, and ligation of broken DNA ends. The key players in this pathway include the Ku70/80 heterodimer, the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), and DNA Ligase IV in complex with XRCC4 and XLF.
53BP1 plays a crucial role in promoting the NHEJ pathway, particularly in the context of chromatin. Upon the induction of a DSB, histone H4 is dimethylated at lysine (B10760008) 20 (H4K20me2). 53BP1 recognizes and binds to this epigenetic mark via its tandem Tudor domain. This interaction is critical for the recruitment of 53BP1 to the sites of DNA damage. Once localized at the DSB, 53BP1 facilitates NHEJ by:
-
Promoting the recruitment of downstream NHEJ factors: 53BP1 acts as a scaffold, bringing other components of the repair machinery to the damaged site.
-
Protecting the broken DNA ends from resection: By limiting the nucleolytic degradation of the DNA ends, 53BP1 prevents the initiation of the alternative homologous recombination (HR) repair pathway. This function is particularly important in the G1 phase of the cell cycle when a sister chromatid is not available as a template for HR.
The inhibition of 53BP1, therefore, is expected to shift the balance of DSB repair away from NHEJ and towards HR, a more error-free repair mechanism.
UNC-2170: A 53BP1 Antagonist
UNC-2170 was identified as a micromolar ligand of 53BP1 that specifically targets its tandem Tudor domain. By binding to the same pocket that recognizes H4K20me2, UNC-2170 competitively inhibits the interaction of 53BP1 with its natural histone ligand. This disruption of 53BP1's ability to localize to DSBs effectively antagonizes its pro-NHEJ function.
Quantitative Data for UNC-2170
The following tables summarize the key quantitative data characterizing the interaction of UNC-2170 with 53BP1 and its cellular activity.
| Binding Affinity of UNC-2170 for 53BP1 | |
| Parameter | Value |
| IC50 (AlphaScreen) | 29 µM[1] |
| Kd (Isothermal Titration Calorimetry) | 22 µM[1] |
| Selectivity of UNC-2170 | |
| Parameter | Value |
| Selectivity for 53BP1 over 9 other methyl-lysine reader proteins | > 17-fold[1] |
| Cellular Activity of UNC-2170 | |
| Assay | Effect |
| Class Switch Recombination (CSR) in naive splenocytes | Phenocopies the reduction in CSR seen in 53BP1 mutant B cells at concentrations of 30-100 µM[1] |
| Soluble 53BP1 in cell lysates | Significant increase in soluble 53BP1 at 500 µM, indicating displacement from chromatin[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen Assay for 53BP1-Ligand Binding
This assay is a bead-based proximity assay used to measure the binding of UNC-2170 to the 53BP1 tandem Tudor domain.
Materials:
-
His-tagged 53BP1 tandem Tudor domain (53BP1-Tudor)
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate-coated Acceptor beads (PerkinElmer)
-
UNC-2170 or other test compounds
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
Protocol:
-
Prepare a solution of His-tagged 53BP1-Tudor and biotinylated H4K20me2 peptide in assay buffer.
-
Add the test compound (UNC-2170) at various concentrations to the wells of the microplate.
-
Add the 53BP1-Tudor and H4K20me2 peptide mixture to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a suspension of Nickel chelate-coated Acceptor beads to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a suspension of Streptavidin-coated Donor beads to the wells in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is proportional to the amount of 53BP1-Tudor bound to the H4K20me2 peptide.
-
Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of the binding interaction between UNC-2170 and the 53BP1 tandem Tudor domain.
Materials:
-
Purified 53BP1 tandem Tudor domain
-
UNC-2170
-
ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Protocol:
-
Dialyze the purified 53BP1-Tudor protein against the ITC buffer.
-
Dissolve UNC-2170 in the same ITC buffer.
-
Degas both the protein and ligand solutions.
-
Load the 53BP1-Tudor solution into the sample cell of the calorimeter.
-
Load the UNC-2170 solution into the injection syringe.
-
Perform a series of injections of the UNC-2170 solution into the sample cell while monitoring the heat change.
-
Integrate the heat change peaks to obtain the enthalpy of binding (ΔH).
-
Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd) and stoichiometry (n) of the interaction.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to assess the mobility of 53BP1 in the nucleus and determine if UNC-2170 can displace it from sites of DNA damage.
Materials:
-
Cells expressing GFP-tagged 53BP1
-
Confocal microscope with FRAP capabilities
-
UNC-2170 or vehicle control
-
DNA damaging agent (e.g., ionizing radiation or a radiomimetic drug)
Protocol:
-
Culture the GFP-53BP1 expressing cells on glass-bottom dishes.
-
Induce DNA damage to promote the formation of 53BP1 foci.
-
Treat the cells with UNC-2170 or vehicle control for the desired time.
-
Identify a cell with clear GFP-53BP1 foci.
-
Acquire a pre-bleach image of the focus.
-
Use a high-intensity laser to photobleach the fluorescence within the focus.
-
Acquire a time-lapse series of images of the focus to monitor the recovery of fluorescence.
-
Quantify the fluorescence intensity in the bleached region over time.
-
Calculate the mobile fraction and the half-time of recovery (t1/2) to determine the effect of UNC-2170 on the dynamics of 53BP1 at DSBs.
In Vitro Class Switch Recombination (CSR) Assay
CSR is a physiological DNA rearrangement process in B cells that requires NHEJ for the joining of broken DNA ends. This assay is used to assess the functional consequence of 53BP1 inhibition by UNC-2170.
Materials:
-
Primary murine splenic B cells
-
RPMI-1640 medium supplemented with fetal bovine serum, penicillin/streptomycin, and β-mercaptoethanol
-
Lipopolysaccharide (LPS) and Interleukin-4 (IL-4) to stimulate B cell activation and CSR
-
UNC-2170 or vehicle control
-
Flow cytometer
-
Antibodies against surface markers (e.g., B220, IgG1)
Protocol:
-
Isolate primary B cells from the spleens of mice.
-
Culture the B cells in complete RPMI-1640 medium.
-
Stimulate the cells with LPS and IL-4 to induce class switching to IgG1.
-
Treat the cells with UNC-2170 at various concentrations or a vehicle control.
-
Culture the cells for 3-4 days.
-
Harvest the cells and stain them with fluorescently labeled antibodies against B220 and IgG1.
-
Analyze the cells by flow cytometry to determine the percentage of B220-positive cells that have switched to expressing IgG1.
-
A reduction in the percentage of IgG1-positive cells in the presence of UNC-2170 indicates an inhibition of CSR and, by inference, an impairment of NHEJ.
Visualizations
Signaling Pathway Diagram
Caption: The canonical Non-Homologous End Joining (NHEJ) pathway and the regulatory role of 53BP1.
Experimental Workflow Diagram
Caption: Workflow for the AlphaScreen-based 53BP1-ligand binding assay.
Logical Relationship Diagram
Caption: Mechanism of action of UNC-2170 in modulating DNA repair pathway choice.
Conclusion
UNC-2170 is a valuable chemical probe for studying the role of 53BP1 in the DNA damage response. Through its specific inhibition of the 53BP1 tandem Tudor domain, UNC-2170 indirectly modulates the non-homologous end joining pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing UNC-2170 to investigate the intricate network of DNA repair and to explore novel therapeutic strategies targeting genomic instability in cancer and other diseases. Further studies using direct NHEJ reporter assays will be beneficial to more precisely quantify the impact of 53BP1 inhibition by UNC-2170 on this critical DNA repair pathway.
References
Delving into the 53BP1-UNC-2170 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigation into the interaction between the tandem tudor domain of p53-binding protein 1 (53BP1) and its fragment-like ligand, UNC-2170. This document details the quantitative binding data, in-depth experimental protocols, and the underlying signaling pathways, serving as a critical resource for researchers in DNA damage response (DDR) and drug discovery.
Introduction to 53BP1 and UNC-2170
Tumor suppressor p53-binding protein 1 (53BP1) is a key scaffold protein in the DNA damage response, playing a pivotal role in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways for DNA double-strand breaks (DSBs).[1] A critical event in 53BP1 function is the recognition of dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2) by its tandem tudor domain (TTD), which localizes 53BP1 to the sites of DNA damage.[1][2][3]
UNC-2170 is a small molecule, fragment-like ligand that has been identified as a binder of the 53BP1 tandem tudor domain.[2][3][4][5] By competitively binding to the H4K20me2 pocket, UNC-2170 can antagonize 53BP1 function, making it a valuable tool for studying the intricacies of the DNA damage response and a potential starting point for the development of therapeutic agents.[2][3]
Quantitative Analysis of the 53BP1-UNC-2170 Interaction
The binding affinity of UNC-2170 for the 53BP1 tandem tudor domain has been characterized by multiple biophysical and biochemical assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value (µM) | Reference |
| AlphaScreen | IC50 | 29 | [4][5] |
| Isothermal Titration Calorimetry (ITC) | Kd | 22 | [2][4][5] |
Table 1: In Vitro Binding Affinity of UNC-2170 for 53BP1 Tandem Tudor Domain. This table summarizes the direct binding affinity measurements of UNC-2170 to the 53BP1 TTD. The IC50 value from the AlphaScreen assay indicates the concentration of UNC-2170 required to inhibit 50% of the interaction between 53BP1 and a histone H4K20me2 peptide. The dissociation constant (Kd) from ITC provides a direct measure of the binding affinity.
| Cellular Assay | Effect | Concentration (µM) | Reference |
| Class Switch Recombination (CSR) | Reduction in CSR | 30-100 | [4] |
| Chromatin Fractionation | Increase in soluble 53BP1 | 500 | [4] |
Table 2: Cellular Activity of UNC-2170. This table highlights the functional consequences of UNC-2170 engagement with 53BP1 in a cellular context. The observed reduction in class switch recombination, a process dependent on a functional 53BP1 tudor domain, demonstrates the antagonistic activity of UNC-2170.[2] The increase in soluble 53BP1 in chromatin fractionation assays further supports the displacement of 53BP1 from chromatin by UNC-2170.[4]
Signaling Pathway and Mechanism of Action
The role of 53BP1 in the DNA damage response is a complex and tightly regulated process. The following diagram illustrates the signaling pathway leading to 53BP1 recruitment and its inhibition by UNC-2170.
Figure 1: 53BP1 Signaling and UNC-2170 Inhibition. This diagram illustrates the recruitment of 53BP1 to DNA double-strand breaks and its inhibition by UNC-2170.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the 53BP1-UNC-2170 interaction.
AlphaScreen Assay for 53BP1-Histone Peptide Interaction
This protocol outlines a bead-based proximity assay to measure the inhibition of the 53BP1 tandem tudor domain's interaction with a biotinylated H4K20me2 peptide by UNC-2170.
Figure 2: AlphaScreen Experimental Workflow. This diagram shows the key steps for assessing the inhibitory effect of UNC-2170 on the 53BP1-histone interaction.
Materials:
-
Purified GST-tagged 53BP1 tandem tudor domain (TTD)
-
Biotinylated histone H4 peptide containing dimethylated K20 (Biotin-H4K20me2)
-
UNC-2170
-
AlphaLISA Glutathione Acceptor beads
-
Streptavidin Donor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume white microplates
Procedure:
-
Prepare serial dilutions of UNC-2170 in assay buffer.
-
In a 384-well plate, add UNC-2170 dilutions.
-
Add a solution of 53BP1-GST to each well to a final concentration of approximately 10 nM.
-
Add a solution of Biotin-H4K20me2 peptide to each well to a final concentration of approximately 10 nM.
-
Incubate the plate at room temperature for 30 minutes.
-
Add AlphaLISA Glutathione Acceptor beads (final concentration ~20 µg/mL) to all wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Add Streptavidin Donor beads (final concentration ~20 µg/mL) to all wells under subdued lighting.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision) with excitation at 680 nm and emission at 520-620 nm.
-
Plot the AlphaScreen signal against the logarithm of UNC-2170 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Figure 3: ITC Experimental Workflow. This diagram outlines the process for determining the thermodynamic parameters of the 53BP1-UNC-2170 interaction.
Materials:
-
Purified 53BP1 tandem tudor domain (TTD)
-
UNC-2170
-
ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the purified 53BP1 TTD against the ITC buffer.
-
Dissolve UNC-2170 in the final dialysis buffer.
-
Determine the accurate concentrations of both the protein and the ligand.
-
Degas both solutions immediately before the experiment.
-
Load the sample cell (typically ~200 µL) with the 53BP1 TTD solution (e.g., 10-20 µM).
-
Load the injection syringe (typically ~40 µL) with the UNC-2170 solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 1-2 µL per injection) of UNC-2170 into the 53BP1 TTD solution, with sufficient time between injections for the signal to return to baseline.
-
A control titration of UNC-2170 into buffer should be performed to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data and analyze the resulting binding isotherm using the instrument's software to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells (e.g., HEK293T or a relevant cancer cell line)
-
UNC-2170
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies: primary antibody against 53BP1, and a secondary antibody for detection (e.g., HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with various concentrations of UNC-2170 or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble 53BP1 in each sample by SDS-PAGE and Western blotting using an anti-53BP1 antibody.
-
Quantify the band intensities and plot the percentage of soluble 53BP1 as a function of temperature for both UNC-2170-treated and vehicle-treated samples. A shift in the melting curve indicates target stabilization by UNC-2170.
Conclusion
UNC-2170 serves as a valuable chemical tool for probing the function of the 53BP1 tandem tudor domain. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to investigate the 53BP1-UNC-2170 interaction and its downstream cellular consequences. Further exploration of this interaction holds the potential to deepen our understanding of the DNA damage response and may pave the way for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zaguan.unizar.es [zaguan.unizar.es]
- 5. medchemexpress.com [medchemexpress.com]
UNC-2170 Maleate: A Technical Guide to its Application as a Chemical Probe for 53BP1 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53-binding protein 1 (53BP1) is a critical component of the DNA damage response (DDR), playing a pivotal role in the repair of DNA double-strand breaks (DSBs). It functions as a key regulator in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR), two major DSB repair pathways.[1][2][3][4][5] 53BP1 promotes NHEJ by limiting the 5'-end resection of DNA at the break site, a crucial step for initiating HR.[1][3][4][5] This function is mediated by its tandem Tudor domain, which recognizes and binds to dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a histone mark enriched at sites of DNA damage.[6][7]
UNC-2170 is a small molecule, fragment-like ligand that selectively binds to the tandem Tudor domain of 53BP1, acting as an antagonist.[6][8][9] By competitively inhibiting the interaction of 53BP1 with H4K20me2, UNC-2170 serves as a valuable chemical probe to investigate the cellular functions of 53BP1. This technical guide provides an in-depth overview of UNC-2170 maleate (B1232345), including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of its role in the 53BP1 signaling pathway.
Quantitative Data Presentation
The following tables summarize the key quantitative data for UNC-2170 and its interaction with 53BP1.
Table 1: Biochemical Activity of UNC-2170 Against 53BP1
| Parameter | Value | Assay | Reference |
| IC50 | 29 µM | AlphaScreen | [8] |
| Kd | 22 µM | Isothermal Titration Calorimetry (ITC) | [8][9] |
Table 2: Selectivity of UNC-2170
| Target | Selectivity Fold-Change (vs. 53BP1) | Assay | Reference |
| Various Methyl-Lysine (Kme) Reader Proteins | > 17-fold | AlphaScreen | [8] |
Table 3: Cellular Activity of UNC-2170
| Assay | Effect | Concentration | Cell Type | Reference |
| Class Switch Recombination (CSR) | Inhibition | 30-100 µM | Naive mouse splenocytes | [8] |
| 53BP1 Cellular Lysate Antagonism | Increased soluble 53BP1 | 500 µM | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving UNC-2170 maleate.
AlphaScreen Assay for 53BP1 Inhibition
This protocol is a representative method for determining the IC50 of UNC-2170 against the 53BP1-H4K20me2 interaction, based on published studies.[10][11]
Materials:
-
His-tagged 53BP1 tandem Tudor domain (TTD) protein
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound, serially diluted
-
384-well white opaque microplates
Procedure:
-
Prepare a solution of His-tagged 53BP1-TTD and biotinylated H4K20me2 peptide in assay buffer.
-
Add the protein-peptide mix to the wells of the 384-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a suspension of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an EnVision plate reader (PerkinElmer) or a similar instrument capable of AlphaScreen detection.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Isothermal Titration Calorimetry (ITC)
This protocol outlines the measurement of the binding affinity (Kd) between UNC-2170 and the 53BP1 tandem Tudor domain.[12][13][14]
Materials:
-
Purified 53BP1 tandem Tudor domain (TTD) protein in ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound dissolved in ITC buffer
-
Isothermal titration calorimeter (e.g., MicroCal ITC200)
Procedure:
-
Thoroughly dialyze the 53BP1-TTD protein against the ITC buffer.
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Degas both the protein and compound solutions.
-
Load the 53BP1-TTD solution into the sample cell of the calorimeter.
-
Load the UNC-2170 solution into the injection syringe.
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe and to account for initial mixing effects.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds).
-
Record the heat change associated with each injection.
-
Integrate the raw data to obtain the heat released per injection.
-
Fit the integrated data to a single-site binding model using the manufacturer's software (e.g., Origin) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Immunofluorescence for 53BP1 Foci Formation
This protocol describes the visualization of 53BP1 foci in cells treated with DNA damaging agents and UNC-2170.[15][16][17][18]
Materials:
-
Cells cultured on glass coverslips
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-53BP1 (rabbit polyclonal)
-
Secondary antibody: fluorescently labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle for the desired time.
-
Induce DNA damage (e.g., by irradiation or addition of a chemical agent).
-
Incubate for the desired time to allow for foci formation (e.g., 1-2 hours).
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-53BP1 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify 53BP1 foci using a fluorescence microscope and appropriate image analysis software.
Class Switch Recombination (CSR) Assay
This protocol provides a method to assess the effect of UNC-2170 on immunoglobulin class switch recombination in primary B cells.[19][20][21]
Materials:
-
Spleens from wild-type mice
-
B cell isolation kit (e.g., MACS-based negative selection)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
This compound
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorescently labeled antibodies against B cell surface markers (e.g., anti-B220, anti-IgG1)
-
Flow cytometer
Procedure:
-
Isolate naive B cells from mouse spleens using a B cell isolation kit.
-
Culture the purified B cells in complete RPMI-1640 medium.
-
Stimulate the B cells with LPS (e.g., 25 µg/mL) and IL-4 (e.g., 20 ng/mL) to induce class switching to IgG1.
-
Simultaneously treat the cells with various concentrations of this compound or vehicle control.
-
Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with flow cytometry staining buffer.
-
Stain the cells with fluorescently labeled antibodies against B220 and IgG1 for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Analyze the percentage of IgG1-positive cells within the B220-positive population by flow cytometry.
-
Compare the percentage of switched cells in UNC-2170-treated samples to the vehicle control.
Mandatory Visualizations
Signaling Pathway of 53BP1 in DNA Double-Strand Break Repair
Caption: 53BP1 signaling at a DNA double-strand break.
Experimental Workflow for Assessing UNC-2170 Activity
Caption: Workflow for evaluating UNC-2170 as a 53BP1 probe.
Logical Relationship of UNC-2170 Mechanism of Action
Caption: Mechanism of action of UNC-2170 in modulating 53BP1 function.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Discovery of a novel 53BP1 inhibitor through AlphaScreen-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Results for "Isothermal Titration Calorimetry" | Springer Nature Experiments [experiments.springernature.com]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 18. arigobio.com [arigobio.com]
- 19. Induction and Assessment of Class Switch Recombination in Purified Murine B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of DNA End Joining, Resection, and Immunoglobulin Class Switch Recombination by 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 53BP1 is required for class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a 53BP1 Antagonist: An In-depth Guide to the Early Discovery and Development of UNC-2170
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper delves into the foundational discovery and initial development of UNC-2170, a pioneering fragment-like small molecule antagonist of the p53-binding protein 1 (53BP1). As a critical player in the DNA damage response (DDR), 53BP1's role in dictating the balance between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways has made it a compelling target for therapeutic intervention, particularly in the context of cancers with specific DNA repair deficiencies, such as those harboring BRCA1 mutations. This document provides a comprehensive overview of the core data, experimental methodologies, and signaling pathway interactions that defined the early stages of UNC-2170's journey from a screening hit to a valuable chemical probe.
Core Data Summary
The initial characterization of UNC-2170 established its direct interaction with the tandem tudor domain (TTD) of 53BP1, the crucial domain responsible for recognizing dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2). This binding event competitively inhibits the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs). The key quantitative metrics from these early studies are summarized below.
| Parameter | Value | Method | Target | Notes |
| IC50 | 29 µM | AlphaScreen | 53BP1 TTD | Concentration required for 50% inhibition of the 53BP1-H4K20me2 interaction.[1] |
| Kd | 22 µM | Isothermal Titration Calorimetry (ITC) | 53BP1 TTD | Dissociation constant, indicating the binding affinity between UNC-2170 and the 53BP1 TTD.[1][2] |
| Selectivity | >17-fold | AlphaScreen | Panel of 9 other methyl-lysine reader proteins | Demonstrates preferential binding to 53BP1 over other related protein domains.[1][3] |
| Cellular Activity | Inhibition of Class Switch Recombination (CSR) at 30-100 µM | In vitro CSR assay in murine splenocytes | Endogenous 53BP1 | Phenocopies the reduction in CSR observed in 53BP1 mutant B cells, confirming target engagement in a cellular context.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the core experimental protocols employed in the initial discovery and characterization of UNC-2170.
Synthesis of UNC-2170 (3-bromo-N-(3-(tert-butylamino)propyl)benzamide)
While the primary discovery publication does not provide a detailed synthesis protocol, the synthesis of UNC-2170 can be achieved through a multi-step process. A general synthetic route involves the reaction of 3-bromobenzoyl chloride with N-tert-butylpropane-1,3-diamine. This process typically includes the following conceptual steps:
-
Amide Bond Formation: Reaction of a 3-bromobenzoyl derivative (e.g., 3-bromobenzoyl chloride) with a suitable mono-protected propane-1,3-diamine, followed by deprotection.
-
Reductive Amination: An alternative route could involve the reductive amination of a suitable aldehyde with a protected or unprotected amine.
-
Purification: The final compound is purified using standard techniques such as column chromatography and crystallization.
Protein Expression and Purification of 53BP1 Tandem Tudor Domain (TTD)
The 53BP1 TTD (typically residues ~1480-1610 of the human protein) is expressed in E. coli and purified for use in biochemical and biophysical assays.
-
Expression: The gene fragment encoding the 53BP1 TTD is cloned into an expression vector (e.g., pET-28a) with an N-terminal affinity tag (e.g., His6). The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: Bacterial cultures are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C).
-
Lysis and Affinity Chromatography: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM), and the protein is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and ensure a homogenous protein preparation. The final protein is stored in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) at -80°C.
AlphaScreen Assay for 53BP1-H4K20me2 Interaction
This assay was used to screen for and quantify the inhibition of the 53BP1 TTD's interaction with a biotinylated H4K20me2 peptide.
-
Reagents:
-
His-tagged 53BP1 TTD
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA-coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA
-
-
Procedure:
-
All reactions are performed in a 384-well microplate.
-
A solution of His-tagged 53BP1 TTD and Ni-NTA Acceptor beads is prepared in assay buffer and incubated for 30 minutes at room temperature.
-
A solution of biotinylated H4K20me2 peptide and Streptavidin Donor beads is prepared in assay buffer and incubated for 30 minutes at room temperature.
-
Test compounds (including UNC-2170) are serially diluted in DMSO and added to the wells.
-
The 53BP1/Acceptor bead mix is added to the wells, followed by the peptide/Donor bead mix.
-
The plate is incubated in the dark at room temperature for 1-2 hours.
-
The AlphaScreen signal is read on an EnVision plate reader (PerkinElmer).
-
IC50 values are calculated from the resulting dose-response curves.
-
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the binding affinity (Kd) and thermodynamics of the UNC-2170-53BP1 TTD interaction.
-
Sample Preparation:
-
Purified 53BP1 TTD is extensively dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
UNC-2170 is dissolved in the final dialysis buffer.
-
-
ITC Experiment:
-
The sample cell of the ITC instrument (e.g., a MicroCal ITC200) is filled with the 53BP1 TTD solution (typically at a concentration of 10-50 µM).
-
The injection syringe is filled with the UNC-2170 solution (typically at a concentration 10-20 fold higher than the protein concentration).
-
A series of small injections (e.g., 2 µL) of the UNC-2170 solution are made into the sample cell at regular intervals.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
In Vitro Class Switch Recombination (CSR) Assay
This cellular assay was used to assess the ability of UNC-2170 to inhibit 53BP1 function in a physiological context.[4]
-
B Cell Isolation:
-
Spleens are harvested from C57BL/6 mice.
-
A single-cell suspension is prepared, and red blood cells are lysed.
-
B cells are enriched by negative selection using a magnetic-activated cell sorting (MACS) kit to deplete non-B cells.[4]
-
-
B Cell Culture and Stimulation:
-
Purified B cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.
-
To induce class switching to IgG1, B cells are stimulated with lipopolysaccharide (LPS) and interleukin-4 (IL-4).[1]
-
UNC-2170 or a vehicle control (DMSO) is added to the cultures at the time of stimulation.
-
-
Flow Cytometry Analysis:
-
After 3-4 days of culture, cells are harvested and stained with fluorescently labeled antibodies against B cell surface markers (e.g., B220) and the switched isotype (e.g., IgG1).
-
The percentage of IgG1-positive B cells is determined by flow cytometry.
-
A reduction in the percentage of IgG1-positive cells in the presence of UNC-2170 indicates inhibition of CSR.
-
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental processes central to the discovery of UNC-2170.
Caption: UNC-2170 competitively inhibits 53BP1 recruitment to DNA double-strand breaks.
Caption: Workflow for the AlphaScreen-based 53BP1-H4K20me2 interaction assay.
Caption: Experimental workflow for the in vitro class switch recombination assay.
Conclusion
The early discovery and development of UNC-2170 marked a significant step forward in the quest for small molecule modulators of the DNA damage response. Through a combination of biochemical screening, biophysical characterization, and cellular assays, UNC-2170 was identified and validated as a fragment-like ligand of the 53BP1 tandem tudor domain. While its modest potency has led to the development of more advanced analogs, the foundational work on UNC-2170 provided crucial proof-of-concept for the druggability of 53BP1 and paved the way for the development of more potent and selective inhibitors. The data and protocols outlined in this whitepaper serve as a comprehensive resource for researchers in the fields of drug discovery, cancer biology, and DNA repair, offering a detailed look into the genesis of a key chemical probe for a critical therapeutic target.
References
UNC-2170 Maleate: A Technical Guide to its Selectivity for 53BP1
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides an in-depth analysis of UNC-2170, a fragment-like small molecule antagonist of the p53-binding protein 1 (53BP1). It focuses on its binding affinity and selectivity for the 53BP1 tandem tudor domain over other methyl-lysine (Kme) reader proteins, detailing the experimental methodologies used for its characterization and its mechanism of action within the DNA damage response pathway.
Introduction: The Role of 53BP1 and the Need for Selective Probes
Tumor suppressor p53-binding protein 1 (53BP1) is a critical scaffold protein in the DNA damage response (DDR).[1][2] Following a DNA double-strand break (DSB), a cascade of post-translational modifications occurs on chromatin, notably the dimethylation of histone H4 at lysine (B10760008) 20 (H4K20me2).[3] The tandem tudor domain (TTD) of 53BP1 specifically recognizes this H4K20me2 mark, leading to the recruitment of 53BP1 to the damage site.[4][5] Once localized, 53BP1 acts as a master regulator, promoting error-prone non-homologous end joining (NHEJ) while inhibiting homologous recombination (HR) by preventing DNA end resection.[6][7][8]
Given its central role in determining the fate of DNA repair, inhibiting the 53BP1-chromatin interaction is a key strategy for both basic research and therapeutic development, particularly in oncology and for enhancing the efficiency of CRISPR/Cas9 gene editing.[3][9] UNC-2170 was identified as a first-in-class, fragment-like ligand that directly engages the 53BP1 TTD and disrupts its interaction with methylated histones.[2][10] For such a chemical probe to be effective and to yield unambiguous biological insights, high selectivity for its intended target over other related proteins, such as the diverse family of Kme readers, is paramount.
Quantitative Selectivity Profile of UNC-2170
UNC-2170 was identified through a cross-screening effort utilizing an AlphaScreen bead-based proximity assay.[11] Its binding affinity was subsequently confirmed by Isothermal Titration Calorimetry (ITC). The compound exhibits modest potency for 53BP1 but displays a high degree of selectivity against a panel of other Kme reader proteins.[11]
Table 1: UNC-2170 Binding Affinity for 53BP1
| Parameter | Value (µM) | Method |
| IC₅₀ | 29 ± 7.4 | AlphaScreen |
| Kd | 22 ± 2.5 | Isothermal Titration Calorimetry (ITC) |
Data sourced from Perfetti MT, et al. ACS Chem Biol. 2015.[2]
Table 2: Selectivity of UNC-2170 Against Other Kme Reader Domains
UNC-2170 was profiled at concentrations up to 500 µM against a panel of nine other methyl-lysine reader proteins and showed no significant binding. This demonstrates at least a 17-fold selectivity window for 53BP1 (calculated as >500 µM / 29 µM).[1][2][11]
| Kme Reader Protein | Domain Type | IC₅₀ (µM) |
| 53BP1 | Tandem Tudor | 29 |
| L3MBTL1 | MBT | >500 |
| L3MBTL3 | MBT | >500 |
| JMJD2A | Tandem Tudor | >500 |
| JMJD2B | Tandem Tudor | >500 |
| JMJD2C | Tandem Tudor | >500 |
| CBX7 | Chromo | >500 |
| RAG2 | PHD | >500 |
| BPTF | PHD | >500 |
| ING2 | PHD | >500 |
Data sourced from Perfetti MT, et al. ACS Chem Biol. 2015.[2][11]
53BP1 in the DNA Damage Response (DDR) Pathway
Upon a DNA double-strand break, the ATM kinase initiates a signaling cascade. This leads to the recruitment of E3 ubiquitin ligases RNF8 and RNF168, making the H4K20me2 mark accessible. 53BP1 is then recruited through its tandem tudor domain, where it shields the DNA break from resection, thereby channeling the repair process towards NHEJ.
Mechanism of UNC-2170 Action
Structural studies revealed that UNC-2170 binds directly within the methyl-lysine binding pocket of the 53BP1 tandem tudor domain. The tert-butyl amine group of the molecule mimics the methylated lysine of the histone tail, acting as a competitive antagonist to the endogenous H4K20me2 mark. Uniquely, crystallography showed that a single molecule of UNC-2170 binds at the interface between two molecules of 53BP1, inducing protein dimerization. This binding mode, where the ligand is encircled by both protein molecules, explains the observed strict structure-activity relationship.[11]
Experimental Protocols and Workflow
The discovery and characterization of UNC-2170 involved a multi-step process, beginning with a high-throughput primary screen followed by orthogonal biophysical validation and selectivity profiling.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This bead-based assay was used for the primary high-throughput screen to identify inhibitors of the 53BP1-H4K20me2 interaction.
-
Principle: The assay measures the interaction between a biotinylated H4K20me2 peptide and a GST-tagged 53BP1 Tandem Tudor Domain (TTD) protein. The peptide is captured by Streptavidin-coated Donor beads, and the GST-53BP1 protein is captured by anti-GST-coated Acceptor beads. When in close proximity (<200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competitive inhibitor like UNC-2170 disrupts the protein-peptide interaction, separating the beads and causing a loss of signal.
-
Materials:
-
Biotinylated H4K20me2 peptide
-
Recombinant GST-tagged 53BP1 TTD
-
Streptavidin Donor Beads (PerkinElmer)
-
Anti-GST Acceptor Beads (PerkinElmer)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well microplates (e.g., OptiPlate-384)
-
Test compound (UNC-2170) library
-
-
Methodology:
-
Compound Plating: Dispense test compounds (e.g., UNC-2170) at various concentrations into the wells of a 384-well plate.
-
Protein-Peptide Addition: Add a pre-incubated mix of GST-53BP1 TTD and biotinylated H4K20me2 peptide to the wells. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow compound binding.
-
Bead Addition: Add a suspension of anti-GST Acceptor beads, followed by Streptavidin Donor beads, to all wells in subdued light.
-
Incubation: Incubate the plate in the dark for 60-90 minutes at room temperature to allow for bead-analyte binding and signal development.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision Multilabel Reader).
-
Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine IC₅₀ values by fitting the data to a dose-response curve.
-
Isothermal Titration Calorimetry (ITC) Protocol
ITC was used as a label-free, secondary assay to confirm the binding of UNC-2170 to 53BP1 and to determine its thermodynamic binding parameters.
-
Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event. A solution of the ligand (UNC-2170) is titrated into a sample cell containing the macromolecule (53BP1 TTD). The resulting heat change per injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Materials:
-
Purified, high-concentration 53BP1 TTD protein
-
UNC-2170 maleate
-
Identical, degassed dialysis buffer for both protein and compound (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Precise buffer matching is critical to minimize heats of dilution.
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
-
-
Methodology:
-
Sample Preparation: Dialyze the 53BP1 TTD protein extensively against the final ITC buffer. Dissolve UNC-2170 in the final dialysis buffer. Degas both solutions immediately before the experiment.
-
Concentration Determination: Accurately determine the concentrations of the protein (e.g., by A₂₈₀) and the compound solutions. Typical starting concentrations are 10-50 µM protein in the cell and 100-500 µM compound in the syringe.
-
Instrument Setup: Equilibrate the calorimeter to the desired temperature (e.g., 25°C).
-
Loading: Load the 53BP1 TTD solution into the sample cell (~200 µL) and the UNC-2170 solution into the injection syringe (~40 µL).
-
Titration: Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the UNC-2170 solution into the sample cell while stirring.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of binding.
-
Data Analysis: Integrate the heat flow peaks for each injection. Subtract the heat of dilution (determined from control titrations of compound into buffer). Plot the resulting heat change per mole of injectant against the molar ratio of ligand to protein and fit the data to a suitable binding model (e.g., one-site binding) to extract Kd, n, and ΔH.
-
Conclusion
UNC-2170 is a functionally active, fragment-like ligand that selectively targets the tandem tudor domain of 53BP1.[2] While its potency is modest, with IC₅₀ and Kd values in the micromolar range, its key strength lies in its high selectivity.[1] It displays no significant affinity for a panel of nine other Kme reader proteins, including other tudor and PHD domain-containing proteins, up to a concentration of 500 µM.[11] This well-defined selectivity profile, established through rigorous biochemical and biophysical assays, makes UNC-2170 a valuable chemical probe for elucidating the specific cellular functions of the 53BP1 TTD in DNA damage repair and for validating 53BP1 as a therapeutic target.
References
- 1. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for 53BP1 Tudor Domain Recognition of p53 Dimethylated at Lysine 382 in DNA Damage Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of modified nucleosome recognition by 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a novel 53BP1 inhibitor through AlphaScreen-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 11. Practical Fragments: Fragments vs 53BP1 [practicalfragments.blogspot.com]
A Technical Guide to the Structural Basis of the UNC-2170 and 53BP1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural and molecular interactions between the small molecule inhibitor UNC-2170 and the p53-binding protein 1 (53BP1). 53BP1 is a critical protein in the DNA damage response (DDR) pathway, specifically in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) for repairing DNA double-strand breaks (DSBs).[1][2] Its recruitment to DSB sites is mediated by its tandem tudor domain, which recognizes dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2).[1][3][4][5] UNC-2170 was identified as a fragment-like ligand that antagonizes this interaction, serving as a valuable chemical probe to elucidate the functions of 53BP1.[3][4][6]
Quantitative Binding Data
UNC-2170 binds to the 53BP1 tandem tudor domain with micromolar affinity. Its binding has been characterized by multiple biophysical assays. For comparison, data for other known 53BP1 tandem tudor domain (TTD) antagonists are also presented.
| Compound | Assay Method | Binding Affinity | Stoichiometry (Compound:Protein) | Notes |
| UNC-2170 | IC₅₀ (AlphaScreen) | 29 µM[3][7][8] | N/A | Measures inhibition of the 53BP1-H4K20me2 peptide interaction. |
| UNC-2170 | K_d_ (ITC) | 22 µM[2][7][8][9] | 1:2 | Binding induces dimerization of the 53BP1 TTD.[2] |
| H4K20me2 (native peptide) | K_d_ (ITC) | 20 µM[2] | N/A | Native substrate for the 53BP1 TTD. |
| UNC8531 | K_d_ (ITC) | 0.85 ± 0.17 µM[1] | 1:1 | Binds with higher affinity and does not induce dimerization.[1] |
| UNC8531 | K_d_ (SPR) | 0.79 ± 0.52 µM[1] | N/A | Surface Plasmon Resonance validation. |
| UNC9512 | IC₅₀ (TR-FRET) | 0.46 ± 0.21 µM[1] | N/A | A more potent antagonist developed from later screening efforts. |
| DP308 | IC₅₀ (AlphaScreen) | 1.69 µM[1][2] | N/A | A quinoline-based antagonist. |
Structural Basis of the UNC-2170-53BP1 Interaction
The structural basis for the interaction was elucidated by X-ray crystallography, revealing a unique binding mode.[3] The co-crystal structure of the 53BP1 tandem tudor domain with UNC-2170 was solved at a resolution of 1.5 Å (PDB ID: 4RG2).[3]
A key finding from the structural studies is that UNC-2170 binds at the interface of a 53BP1 dimer, an interaction that is induced by the compound itself.[2][3][4][10] This is in contrast to the native histone peptide, which binds to a monomeric form of the domain, and other inhibitors like UNC8531 which bind in a 1:1 ratio.[1]
The binding is characterized by specific molecular interactions:
-
Anchoring Interaction : The tert-butyl amine of UNC-2170 anchors the compound within the methyl-lysine (Kme) binding pocket of 53BP1.[3][4][10] This pocket, formed by an aromatic cage of residues including D1521, W1495, Y1502, and Y1523, is what normally recognizes the dimethylated lysine of the histone tail.[2][3] By occupying this pocket, UNC-2170 directly competes with the endogenous H4K20me2 substrate.[3][4]
-
Specific Halogen Contact : Structure-activity relationship (SAR) studies revealed that the bromine atom on the aromatic ring of UNC-2170 is crucial for binding, with regioisomers or its removal leading to inactivity.[3] This indicates the bromine makes a specific and essential contact with one of the tudor domains in the dimer interface.
This dimerization and binding mode explains the difficulty in significantly expanding the UNC-2170 scaffold without a loss of potency, as the binding pocket is sterically constrained upon dimerization.[2]
Visualizing the Mechanism and Pathways
The following diagrams illustrate the mechanism of 53BP1 antagonism by UNC-2170 and a typical experimental workflow for its characterization.
Caption: Mechanism of 53BP1 inhibition by UNC-2170.
Caption: Experimental workflow for UNC-2170-53BP1 characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the UNC-2170-53BP1 interaction.
X-ray Crystallography of the 53BP1-UNC2170 Complex
This protocol outlines the general steps taken to determine the co-crystal structure of the 53BP1 tandem tudor domain (TTD) in complex with UNC-2170.[3]
-
Protein Expression and Purification:
-
The human 53BP1 tandem tudor domain (e.g., residues 1481-1616) is cloned into an expression vector (e.g., pET-28) with an N-terminal affinity tag (e.g., His₆-tag).
-
The construct is transformed into an E. coli expression strain (e.g., BL21(DE3)).
-
Cultures are grown at 37°C to an OD₆₀₀ of ~0.6-0.8, then induced with IPTG and grown overnight at a lower temperature (e.g., 18°C) to enhance soluble protein expression.
-
Cells are harvested, lysed by sonication, and the soluble fraction is purified using Ni-NTA affinity chromatography.
-
The affinity tag is cleaved by a specific protease (e.g., TEV protease), and the protein is further purified by ion-exchange and size-exclusion chromatography to homogeneity.
-
-
Crystallization:
-
The purified 53BP1 TTD is concentrated to ~10-15 mg/mL.
-
UNC-2170, dissolved in a suitable solvent like DMSO, is added to the protein solution at a 2-3 fold molar excess.
-
The complex is incubated on ice for approximately 1 hour.
-
Crystallization trials are set up using the hanging drop or sitting drop vapor diffusion method at a constant temperature (e.g., 20°C). This involves mixing the protein-ligand complex with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol).
-
Crystals suitable for diffraction are grown over several days to weeks.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The data are processed, integrated, and scaled using software like HKL2000 or XDS.
-
The structure is solved by molecular replacement using a previously determined structure of the 53BP1 TTD as a search model.
-
The model is refined, and the UNC-2170 ligand is built into the electron density map using software like Coot and Phenix.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of binding, including the dissociation constant (K_d_), enthalpy (ΔH), and stoichiometry (n).[2][3]
-
Sample Preparation:
-
Purified 53BP1 TTD is extensively dialyzed into the final ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
UNC-2170 is dissolved in the exact same buffer to minimize heat of dilution effects. A small, known percentage of DMSO may be required for solubility and must be matched in the protein solution.
-
Protein concentration in the sample cell is typically in the range of 20-100 µM, while the ligand concentration in the syringe is 10-20 times higher.
-
-
ITC Experiment:
-
The sample cell is filled with the 53BP1 TTD solution, and the injection syringe is filled with the UNC-2170 solution.
-
The system is allowed to equilibrate to the desired temperature (e.g., 25°C).
-
A series of small, precise injections (e.g., 2-5 µL) of the UNC-2170 solution are made into the protein solution.
-
The heat change associated with each injection is measured by the calorimeter.
-
A control experiment, titrating UNC-2170 into buffer alone, is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
The integrated heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding or two-site sequential binding) using analysis software (e.g., Origin, provided with the instrument).
-
This fitting yields the K_d_, ΔH, and stoichiometry (n) of the interaction. For the UNC-2170:53BP1 interaction, the data fits a model consistent with a 1:2 stoichiometry, confirming the dimerization event.[2]
-
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. Scholarly Article or Book Chapter | Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 | ID: ff365c00m | Carolina Digital Repository [cdr.lib.unc.edu]
UNC-2170 Maleate: An In-Depth Technical Guide to its Effects on Chromatin Dynamics via 53BP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC-2170 maleate (B1232345) is a potent and selective small molecule inhibitor of the p53 binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR). This technical guide provides a comprehensive overview of UNC-2170's mechanism of action, its impact on chromatin dynamics, and detailed experimental protocols for its characterization. By competitively binding to the tandem Tudor domain of 53BP1, UNC-2170 prevents the recognition of dimethylated histone H4 at lysine (B10760008) 20 (H4K20me2), a key post-translational modification that recruits 53BP1 to sites of DNA double-strand breaks (DSBs). This inhibition modulates chromatin-associated processes, particularly those involved in DNA repair pathway choice. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the 53BP1-H4K20me2 axis in oncology and other diseases.
Introduction: The Role of 53BP1 in Chromatin Dynamics and DNA Repair
The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. Cells have evolved a sophisticated network of signaling pathways, collectively known as the DNA Damage Response (DDR), to detect and repair DNA lesions. A crucial player in the DDR is the p53 binding protein 1 (53BP1), which acts as a key regulator of DNA double-strand break (DSB) repair pathway choice.[1][2]
53BP1 is recruited to DSBs through the recognition of a specific histone modification, dimethylated lysine 20 on histone H4 (H4K20me2), by its tandem Tudor domain.[3][4] This interaction is a critical event that promotes non-homologous end joining (NHEJ) while simultaneously inhibiting homologous recombination (HR), thereby influencing the fate of the cell.[1][3] The dynamic interplay between 53BP1 and the chromatin landscape at DSBs is a focal point of cancer research, as its modulation can sensitize cancer cells to therapies that induce DNA damage.[1]
UNC-2170 Maleate: A Selective Inhibitor of 53BP1
UNC-2170 is a functionally active, fragment-like ligand that selectively targets the methyl-lysine (Kme) binding pocket of 53BP1.[5] Its maleate salt form, this compound, offers improved solubility for experimental use. Structural and biochemical studies have demonstrated that UNC-2170 competitively inhibits the binding of 53BP1 to its cognate H4K20me2 mark.[5]
Mechanism of Action
UNC-2170's mechanism of action is centered on its ability to occupy the tandem Tudor domain of 53BP1, thereby preventing its localization to sites of DNA damage. This antagonism of 53BP1 function has significant downstream consequences for chromatin dynamics and cellular processes that are dependent on 53BP1 activity.
Figure 1: UNC-2170 Mechanism of Action.
Quantitative Data on this compound
The following tables summarize the key quantitative data for UNC-2170, providing a clear comparison of its binding affinity, selectivity, and cellular activity.
| Parameter | Value | Assay | Reference |
| IC50 | 29 µM | AlphaScreen | [5] |
| Kd | 22 µM | Isothermal Titration Calorimetry (ITC) | [5] |
Table 1: Binding Affinity of UNC-2170 for 53BP1.
| Target | Binding Affinity (IC50) | Fold Selectivity vs. 53BP1 |
| 53BP1 | 29 µM | 1 |
| Other Kme Readers (9 total) | >500 µM | >17 |
Table 2: Selectivity Profile of UNC-2170.[5]
| Assay | Concentration | Effect | Reference |
| Class Switch Recombination (CSR) | 30-100 µM | Phenocopies reduction in CSR seen in 53BP1 mutant B cells | [5] |
| Soluble 53BP1 Levels | 500 µM | Significant increase in soluble 53BP1 in cell lysates | [5] |
Table 3: Cellular Activity of UNC-2170.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of UNC-2170 with 53BP1 and its effects on cellular processes.
AlphaScreen Assay for Protein-Ligand Binding
This assay is used to determine the IC50 value of UNC-2170 for 53BP1. It is a bead-based proximity assay that measures the displacement of a biotinylated ligand from a tagged protein.
Figure 2: AlphaScreen Experimental Workflow.
Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare solutions of biotinylated H4K20me2 peptide, GST-tagged 53BP1 tandem Tudor domain, streptavidin-coated donor beads, and anti-GST acceptor beads in assay buffer.
-
-
Assay Plate Setup:
-
Add the UNC-2170 dilutions to a 384-well microplate.
-
Add the GST-53BP1 protein to all wells.
-
Add the biotinylated H4K20me2 peptide to all wells.
-
Incubate at room temperature for 30 minutes.
-
-
Bead Addition and Incubation:
-
Add the anti-GST acceptor beads and incubate for 60 minutes at room temperature.
-
Add the streptavidin donor beads and incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each UNC-2170 concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[6][7][8][9]
Methodology:
-
Sample Preparation:
-
Dialyze purified 53BP1 tandem Tudor domain and this compound into the same buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the 53BP1 protein into the sample cell of the calorimeter.
-
Load the UNC-2170 solution into the injection syringe.
-
Perform a series of injections of UNC-2170 into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to obtain the heat of binding.
-
Plot the heat of binding per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
-
Class Switch Recombination (CSR) Assay
This cellular assay assesses the functional consequence of 53BP1 inhibition by UNC-2170. 53BP1 is essential for CSR, a process that diversifies antibody isotypes in B cells.[10][11][12][13][14]
References
- 1. 53BP1: Pro Choice in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 53BP1: Keeping It under Control, Even at a Distance from DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted regulation and functions of 53BP1 in NHEJ-mediated DSB repair (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A role of the 53BP1 protein in genome protection: structural and functional characteristics of 53BP1-dependent DNA repair | Aging [aging-us.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Video: Induction and Assessment of Class Switch Recombination in Purified Murine B Cells [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. Induction and Assessment of Class Switch Recombination in Purified Murine B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoglobulin Class Switching | Springer Nature Experiments [experiments.springernature.com]
- 14. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for Studying Class Switch Recombination Using UNC-2170
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoglobulin (Ig) class switch recombination (CSR) is a crucial biological process in mature B lymphocytes that diversifies the effector functions of antibodies. This process allows the immune system to produce different antibody isotypes (e.g., IgG, IgA, IgE) from the default IgM, tailoring the immune response to specific pathogens. CSR is a complex DNA recombination event initiated by the enzyme Activation-Induced Deaminase (AID), which creates double-strand breaks (DSBs) in the switch (S) regions of the immunoglobulin heavy chain locus. The repair of these DSBs is predominantly mediated by the classical Non-Homologous End Joining (NHEJ) pathway.
A key protein in the NHEJ pathway is p53-binding protein 1 (53BP1), which plays a central role in the DNA damage response (DDR) by being recruited to DSB sites and promoting their repair. UNC-2170 is a small molecule inhibitor that specifically targets the tandem Tudor domain of 53BP1, preventing its localization to sites of DNA damage. By inhibiting 53BP1, UNC-2170 serves as a valuable tool to study the role of the classical NHEJ pathway in CSR. These application notes provide a detailed guide on how to utilize UNC-2170 to investigate class switch recombination in vitro.
Mechanism of Action of UNC-2170 in Class Switch Recombination
UNC-2170 is a functionally active, fragment-like ligand for 53BP1 with an IC50 of 29 µM and a Kd of 22 µM.[1] It demonstrates at least 17-fold selectivity for 53BP1 over other methyl-lysine (Kme) reader proteins.[1] The process of CSR is initiated by AID, which deaminates cytosine residues in the switch regions, leading to the formation of DSBs. The repair of these breaks is essential for the successful recombination of the Ig heavy chain locus and the subsequent expression of a new antibody isotype. 53BP1 is a critical factor in the classical NHEJ pathway, which is a major pathway for repairing these DSBs.[2][3] By binding to the tandem Tudor domain of 53BP1, UNC-2170 competitively inhibits the recognition of histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a modification that recruits 53BP1 to DSBs.[2] This inhibition of 53BP1 function leads to a suppression of the classical NHEJ pathway, thereby impairing class switch recombination. Studies have shown that treatment with UNC-2170 phenocopies the reduction in CSR observed in 53BP1 mutant B cells.[1]
Caption: UNC-2170 inhibits 53BP1, disrupting cNHEJ and CSR.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of UNC-2170 and its effect on class switch recombination.
| Parameter | Value | Reference |
| UNC-2170 IC50 for 53BP1 | 29 µM | [1] |
| UNC-2170 Kd for 53BP1 | 22 µM | [1][4] |
| UNC-2170 Selectivity | >17-fold for 53BP1 over 9 other Kme reader proteins | [1][4] |
| Effect of 53BP1 deficiency on CSR to IgG1 | Reduction from 30% in wild-type to 2% in 53BP1-/- B cells | [5] |
| UNC-2170 Concentration for CSR Inhibition | 30-100 µM in vitro | [1] |
Experimental Protocols
Protocol 1: In Vitro Class Switch Recombination Assay Using Murine Splenic B Cells
This protocol describes the isolation of primary murine B cells, induction of class switch recombination to IgG1, treatment with UNC-2170, and subsequent analysis by flow cytometry.
Materials:
-
UNC-2170 (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
C57BL/6 mice (8-12 weeks old)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
β-mercaptoethanol
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
Anti-CD43 MicroBeads (or other B cell isolation kit)
-
Phosphate-Buffered Saline (PBS)
-
ACK lysing buffer
-
Staining Buffer (PBS with 2% FBS)
-
Fc Block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-B220-APC, anti-IgG1-PE)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Preparation of UNC-2170 Stock Solution:
-
Reconstitute lyophilized UNC-2170 in DMSO to create a stock solution (e.g., 10 mM).
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Isolation of Murine Splenic B Cells:
-
Euthanize a C57BL/6 mouse and aseptically remove the spleen.
-
Prepare a single-cell suspension by gently mashing the spleen through a 70 µm cell strainer into PBS.
-
Lyse red blood cells using ACK lysing buffer for 5 minutes at room temperature, then wash with PBS.
-
Isolate B cells by negative selection using anti-CD43 MicroBeads according to the manufacturer's protocol. Purity of B cells should be >95% as assessed by flow cytometry for B220 expression.
-
-
B Cell Culture and Stimulation for CSR to IgG1:
-
Resuspend the purified B cells in complete RPMI-1640 medium (supplemented with 10% FBS, 50 µM β-mercaptoethanol, penicillin/streptomycin).
-
Count the cells and adjust the concentration to 1 x 106 cells/mL.
-
Plate 2 x 105 cells/well in a 96-well flat-bottom plate in a final volume of 200 µL.
-
Stimulate the B cells with LPS (25 µg/mL) and IL-4 (10 ng/mL) to induce class switching to IgG1.[2]
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment with UNC-2170:
-
After 12 hours of stimulation, add UNC-2170 to the desired final concentrations (e.g., 30 µM, 50 µM, 100 µM).
-
Include a DMSO vehicle control (at the same final concentration as the highest UNC-2170 dose) and an untreated control.
-
Continue to incubate the cells for a total of 3.5 days (84 hours) from the start of stimulation.
-
-
Flow Cytometry Analysis of Class Switch Recombination:
-
After the incubation period, harvest the cells from each well.
-
Wash the cells twice with staining buffer.
-
Block Fc receptors by incubating the cells with Fc Block in staining buffer for 15 minutes on ice.
-
Without washing, add fluorescently conjugated antibodies against a B cell marker (e.g., anti-B220-APC) and the switched isotype (e.g., anti-IgG1-PE).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer and resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire data on a flow cytometer.
-
Caption: Workflow for in vitro CSR assay with UNC-2170.
Flow Cytometry Gating Strategy
A proper gating strategy is crucial for the accurate quantification of class-switched B cells.
-
Gate on Lymphocytes: Use the Forward Scatter (FSC) and Side Scatter (SSC) parameters to gate on the lymphocyte population, excluding debris and dead cells.
-
Singlet Gate: Use FSC-A versus FSC-H to exclude doublets and cell aggregates.
-
Gate on B Cells: From the singlet lymphocyte population, gate on B220-positive cells.
-
Quantify Switched B Cells: Within the B220-positive population, quantify the percentage of cells expressing the switched isotype (e.g., IgG1).
Caption: Gating strategy for identifying IgG1+ B cells.
Expected Results and Interpretation
Treatment of stimulated B cells with UNC-2170 is expected to cause a dose-dependent decrease in the percentage of class-switched cells (e.g., IgG1-positive cells). This is due to the inhibition of 53BP1 and the subsequent impairment of the classical NHEJ pathway required for CSR. The magnitude of the inhibition should be compared to the vehicle control. A significant reduction in the percentage of IgG1-positive cells upon UNC-2170 treatment would confirm the role of 53BP1-mediated classical NHEJ in class switch recombination. It is also advisable to assess cell viability and proliferation (e.g., using a viability dye and CFSE, respectively) to ensure that the observed reduction in CSR is not due to non-specific cytotoxicity or inhibition of cell division.
Troubleshooting
-
Low B cell purity: Ensure gentle handling of the spleen and optimize the B cell isolation protocol. Check the purity of the isolated B cells by flow cytometry before starting the culture.
-
Poor B cell viability or proliferation: Use high-quality FBS and ensure optimal culture conditions. Titrate the concentration of LPS and IL-4 if necessary.
-
High background in flow cytometry: Ensure proper blocking of Fc receptors and titrate antibody concentrations to optimize the signal-to-noise ratio.
-
Inconsistent results with UNC-2170: Prepare fresh dilutions of UNC-2170 from a frozen stock for each experiment. Ensure accurate and consistent timing of inhibitor addition.
Conclusion
UNC-2170 is a potent and selective inhibitor of 53BP1, making it an invaluable tool for dissecting the molecular mechanisms of class switch recombination. By following the detailed protocols outlined in these application notes, researchers can effectively utilize UNC-2170 to investigate the role of the classical NHEJ pathway in B cell biology and antibody diversification. This will aid in a better understanding of immune responses and may inform the development of novel therapeutics for immune-related disorders.
References
Application of UNC-2170 in CRISPR-Cas9 Homology-Directed Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized genome editing, offering unprecedented precision in modifying cellular DNA. A key challenge in realizing the full potential of this technology for therapeutic applications is the relatively low efficiency of the precise Homology-Directed Repair (HDR) pathway compared to the more frequent but error-prone Non-Homologous End Joining (NHEJ) pathway. UNC-2170, a small molecule inhibitor of the p53-binding protein 1 (53BP1), presents a promising strategy to enhance the efficiency of HDR. 53BP1 is a crucial regulator of the DNA damage response, promoting NHEJ. By inhibiting 53BP1, UNC-2170 is hypothesized to shift the balance of DNA repair towards the HDR pathway, thereby increasing the frequency of precise, template-driven gene editing events.[1][2][3] This document provides detailed application notes and protocols for the use of UNC-2170 in CRISPR-Cas9 mediated HDR.
Mechanism of Action
UNC-2170 is a fragment-like ligand that specifically binds to the tandem Tudor domain of 53BP1, with a reported IC50 of 29 µM and a Kd of 22 µM.[4] This binding event prevents the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[1] The recruitment of 53BP1 is a critical step in the NHEJ pathway. By blocking this recruitment, UNC-2170 effectively inhibits NHEJ, allowing the cellular machinery to favor the HDR pathway for DNA repair, especially in the presence of an exogenous DNA repair template.
Data Presentation
While direct quantitative data for UNC-2170's effect on CRISPR-Cas9 mediated HDR is not extensively published, the principle of 53BP1 inhibition leading to increased HDR efficiency is well-established. For instance, a genetically encoded inhibitor of 53BP1, i53, has been shown to increase HDR-dependent gene editing by up to 5.6-fold. The following table provides a representative expectation of HDR enhancement based on the inhibition of the 53BP1 pathway.
| Inhibitor/Method | Target | Cell Type | Fold Increase in HDR Efficiency | Reference |
| i53 (genetic inhibitor) | 53BP1 | Human and mouse cells | Up to 5.6-fold | Canny et al., 2018 |
| SCR7 (Ligase IV inhibitor) | NHEJ | Various | 3 to 19-fold | Maruyama et al., 2015 |
| UNC-2170 (small molecule) | 53BP1 | Various | Expected to increase HDR efficiency | Hypothesized |
Experimental Protocols
The following protocols provide a general framework for utilizing UNC-2170 to enhance HDR in a typical CRISPR-Cas9 experiment. Optimization of concentrations and timing is recommended for each cell line and experimental setup.
Preparation of UNC-2170 Stock Solution
-
Reconstitution: UNC-2170 is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile dimethyl sulfoxide (B87167) (DMSO). For example, to create a 10 mM stock solution, dissolve 3.13 mg of UNC-2170 (MW: 313.4 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Transfection
This protocol is optimized for HEK293T cells, but can be adapted for other cell lines.
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells per well in 500 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate at 37°C and 5% CO2 overnight.
-
Transfection:
-
Prepare the CRISPR-Cas9 and donor template mixture. For a single well, combine:
-
Cas9 expression plasmid: 500 ng
-
gRNA expression plasmid: 250 ng
-
HDR donor template (plasmid or ssODN): 500 ng - 1 µg
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Add the transfection complex to the cells.
-
UNC-2170 Treatment
-
Timing of Treatment: The optimal timing for UNC-2170 treatment is immediately after transfection to ensure the inhibitor is present when the Cas9-induced DSBs are being repaired.
-
Working Concentration: The effective concentration of UNC-2170 may vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration. A starting range of 1 µM to 50 µM is suggested based on its IC50.
-
Protocol:
-
Immediately following the addition of the transfection complex to the cells, add UNC-2170 to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a well containing 500 µL of medium, add 0.5 µL of a 10 mM UNC-2170 stock solution.
-
Incubate the cells with UNC-2170 for 24 to 72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
After the incubation period, remove the medium containing UNC-2170 and replace it with fresh complete growth medium.
-
Analysis of HDR Efficiency
-
Genomic DNA Extraction: After 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercially available kit.
-
PCR Amplification: Amplify the genomic region targeted for editing using primers flanking the target site.
-
Analysis Methods:
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: If the HDR event introduces or removes a restriction site, digest the PCR product with the corresponding restriction enzyme and analyze the fragments by gel electrophoresis.
-
Sanger Sequencing: Sequence the PCR products to confirm the precise insertion, deletion, or substitution introduced by HDR.
-
Next-Generation Sequencing (NGS): For a more quantitative analysis of editing outcomes, perform deep sequencing of the PCR amplicons.
-
Mandatory Visualizations
Signaling Pathway of UNC-2170 Action
Caption: UNC-2170 inhibits 53BP1, promoting HDR over NHEJ.
Experimental Workflow
Caption: Workflow for UNC-2170 enhanced CRISPR-Cas9 HDR.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC-2170 Maleate in Western Blot Analysis of 53BP1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of UNC-2170 maleate (B1232345), a selective inhibitor of the methyl-lysine binding protein 53BP1, in Western blot analysis. The protocol is specifically tailored for assessing the modulation of soluble 53BP1 levels in cellular lysates. Additionally, this document outlines the key components of the 53BP1-mediated DNA damage signaling pathway to provide a contextual framework for the mechanism of action of UNC-2170.
Introduction
p53-binding protein 1 (53BP1) is a critical component of the DNA damage response (DDR), playing a central role in the repair of DNA double-strand breaks (DSBs). A key function of 53BP1 is to promote non-homologous end joining (NHEJ), a major pathway for DSB repair. UNC-2170 is a small molecule ligand that acts as an antagonist to 53BP1, with a reported IC50 of 29 µM and a Kd of 22 µM.[1] By binding to the tandem Tudor domain of 53BP1, UNC-2170 can displace it from chromatin, leading to an increase in the soluble fraction of the protein. This change in solubility can be effectively quantified by Western blot analysis, providing a valuable tool to study the cellular activity of UNC-2170 and its impact on the 53BP1 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of UNC-2170 maleate in cellular assays and its binding affinity for 53BP1.
| Parameter | Value | Reference |
| UNC-2170 IC50 | 29 µM | [1] |
| UNC-2170 Kd | 22 µM | [1] |
| Recommended Concentration for Western Blot | Up to 500 µM | |
| Treatment Time for Western Blot | 2 hours | |
| Cell Line for Western Blot | HEK293 | |
| 53BP1 Primary Antibody Dilution (Western Blot) | 1:1000 - 1:10000 | [2][3] |
| Secondary Antibody Dilution (Western Blot) | Varies by manufacturer |
Experimental Protocols
This section provides a detailed protocol for the treatment of HEK293 cells with this compound and subsequent Western blot analysis of 53BP1.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
-
Cell Line: Human Embryonic Kidney (HEK293) cells are recommended for this protocol.
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed HEK293 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach approximately 70-80% confluency.
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A concentration range up to 500 µM can be used to observe a dose-dependent effect. A vehicle control (e.g., DMSO) should be included.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubate the cells for 2 hours at 37°C.
-
Western Blot Protocol for 53BP1
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A sample lysis buffer composition is: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5% Tween-20, 0.5% NP-40, 2 mM PMSF, and a protease inhibitor cocktail.[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA assay).
-
-
Sample Preparation:
-
To an equal amount of protein from each sample (e.g., 20-30 µg), add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with a primary antibody against 53BP1 (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Signaling Pathways and Experimental Workflows
53BP1-Mediated DNA Damage Response Pathway
The following diagram illustrates the central role of 53BP1 in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair.
Caption: 53BP1 signaling in NHEJ and inhibition by UNC-2170.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing the effect of UNC-2170 on soluble 53BP1 levels.
Caption: Western blot workflow for 53BP1 analysis post-UNC-2170.
References
Application Notes: UNC-2170, a 53BP1 Inhibitor, for Immunofluorescence Studies of DNA Damage Response
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tumor Suppressor P53 Binding Protein 1 (53bp1) Is Involved in DNA Damage–Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Lysine Methyltransferase Inhibitors Impair H4K20me2 and 53BP1 Foci in Response to DNA Damage in Sarcomas, a Synthetic Lethality Strategy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replication-Coupled Dilution of H4K20me2 Guides 53BP1 to Pre-replicative Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC-2170 for Inducing Synthetic Lethality in BRCA-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cells with deficiencies in the BRCA1 or BRCA2 genes have impaired homologous recombination (HR), a critical pathway for high-fidelity DNA double-strand break (DSB) repair. This deficiency makes them reliant on alternative, more error-prone repair pathways for survival. The concept of synthetic lethality in this context involves inhibiting a key component of an alternative DNA repair pathway, leading to the selective death of BRCA-deficient cancer cells while sparing normal, BRCA-proficient cells.
UNC-2170 is a cell-permeable, small-molecule antagonist of the p53-binding protein 1 (53BP1).[1][2] 53BP1 is a crucial regulator of DSB repair, primarily by promoting non-homologous end joining (NHEJ) and inhibiting the resection of DNA ends, which is a necessary step for HR.[3][4][5][6] By inhibiting 53BP1, UNC-2170 can modulate the choice between NHEJ and HR. In BRCA-deficient cells, where HR is already compromised, the further disruption of DSB repair regulation through 53BP1 inhibition can lead to catastrophic genomic instability and subsequent cell death, a synthetic lethal interaction. These application notes provide an overview of the mechanism of UNC-2170 and detailed protocols for investigating its synthetic lethal effects in BRCA-deficient cells.
Mechanism of Action: 53BP1 Inhibition
53BP1 is recruited to sites of DSBs where it plays a pivotal role in the DNA damage response (DDR). It functions as a scaffold protein, facilitating the recruitment of downstream factors to promote NHEJ. A key function of 53BP1 is to protect DNA ends from resection, thereby preventing the initiation of HR.[7] In S/G2 phases of the cell cycle, BRCA1 counteracts the activity of 53BP1 to allow for DNA end resection and subsequent HR-mediated repair.[8]
UNC-2170 is a functionally active, fragment-like ligand for 53BP1.[1] It competitively binds to the tandem Tudor domain of 53BP1, which is responsible for recognizing dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2) at sites of DNA damage.[9] This binding prevents the localization of 53BP1 to DSBs, thereby inhibiting its downstream functions.
Data Presentation
The following table summarizes the known quantitative data for UNC-2170. Researchers should generate cell line-specific dose-response curves to determine the optimal concentration for their experiments.
| Compound | Target | IC50 | Kd | Cell Permeability |
| UNC-2170 | 53BP1 | 29 µM | 22 µM | High |
Data sourced from MedchemExpress and ProbeChem.[1][2]
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the dose-dependent effect of UNC-2170 on the viability of BRCA-deficient and BRCA-proficient cells.
Materials:
-
BRCA-deficient cell line (e.g., UWB1.289, HCC1937)
-
BRCA-proficient control cell line (e.g., UWB1.289+BRCA1, HCC1937+BRCA1)
-
96-well cell culture plates
-
Complete culture medium
-
UNC-2170 (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Prepare serial dilutions of UNC-2170 in complete medium. A common concentration range to test is 0.1 to 100 µM. Include a vehicle control (DMSO) and an untreated control.
-
Remove the medium from the wells and add 100 µL of the diluted UNC-2170 or controls to the respective wells.
-
Incubate the plate for 72 hours.[11]
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[10][13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with UNC-2170.
Materials:
-
BRCA-deficient and BRCA-proficient cell lines
-
6-well plates
-
UNC-2170
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with UNC-2170 at concentrations around the predetermined IC50 and a vehicle control for 48-72 hours.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.[10]
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.[10] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[15]
Western Blotting for DNA Damage Markers
This protocol is for assessing the level of DNA damage by detecting the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
BRCA-deficient and BRCA-proficient cell lines
-
6-well plates
-
UNC-2170
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with UNC-2170 as described for the apoptosis assay.
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[16]
-
Scrape the cells and collect the lysate. Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and add the chemiluminescent substrate.[17]
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Visualizations
Caption: Signaling pathway of 53BP1 in DNA repair and the action of UNC-2170.
Caption: Experimental workflow for assessing the synthetic lethality of UNC-2170.
Caption: Logical relationship demonstrating synthetic lethality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. 53BP1: Pro Choice in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of 53BP1 in the regulation of DNA double-strand break repair pathway choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 53BP1 inhibits homologous recombination in Brca1-deficient cells by blocking resection of DNA breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. origene.com [origene.com]
- 18. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of UNC-2170 Maleate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC-2170 is a potent and selective small-molecule antagonist of p53 binding protein 1 (53BP1), a critical component of the DNA damage response (DDR) pathway.[1][2] By binding to the tandem tudor domain of 53BP1, UNC-2170 competitively inhibits the recognition of histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[3][4] This inhibition modulates the choice between DNA repair pathways, specifically suppressing non-homologous end joining (NHEJ) and promoting homologous recombination (HR).[5][6][7]
The unique mechanism of action of UNC-2170 makes it a valuable tool for investigating the role of 53BP1 in various biological processes and a potential therapeutic agent, particularly in cancers with deficiencies in HR, such as those with BRCA1 mutations.[8][9] In such contexts, inhibiting 53BP1 can restore HR and sensitize cancer cells to PARP inhibitors. These application notes provide a comprehensive guide for the in vivo use of UNC-2170 maleate (B1232345) in mouse models, including detailed protocols, expected outcomes, and data presentation formats.
Mechanism of Action: 53BP1 Signaling Pathway
UNC-2170 functions by disrupting the 53BP1-mediated DNA damage response at the level of chromatin recognition. In response to DNA double-strand breaks, 53BP1 is recruited to the damaged sites, where it promotes NHEJ and inhibits HR.[10][11] UNC-2170, by antagonizing 53BP1, shifts the balance towards HR.
Preclinical Applications in Mouse Models
Based on its mechanism of action, UNC-2170 maleate is a compelling candidate for in vivo studies in various cancer models, particularly those with a dependency on specific DNA repair pathways.
BRCA1-Deficient Breast Cancer Models
Genetically engineered mouse models (GEMMs) with conditional inactivation of Brca1 in mammary epithelial cells (e.g., K14-Cre;Brca1F/F;p53F/F) are highly relevant for studying UNC-2170.[12] In these models, loss of 53BP1 function is known to partially rescue the embryonic lethality and genomic instability associated with BRCA1 deficiency.[8] Therefore, UNC-2170 could be investigated as a single agent or in combination with PARP inhibitors like olaparib (B1684210).[13][14][15]
Xenograft Models with HR Defects
Human cancer cell lines with known mutations in HR genes (e.g., BRCA1, BRCA2, PALB2) can be used to establish subcutaneous or orthotopic xenografts in immunodeficient mice (e.g., NOD-scid gamma mice). These models are valuable for assessing the anti-tumor efficacy of UNC-2170.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and the evaluation of its efficacy in a BRCA1-deficient breast cancer xenograft model.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, calculate the required volumes of each component based on the desired final concentration and total volume. A commonly used vehicle for in vivo administration of similar small molecules consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
In a sterile microcentrifuge tube, add the required volume of the UNC-2170 DMSO stock solution.
-
Add the calculated volume of PEG300 and vortex thoroughly until the solution is clear.
-
Add the required volume of Tween-80 and vortex again.
-
Finally, add the sterile saline to reach the final volume and vortex until a homogenous solution is formed.
-
If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Prepare the vehicle control solution using the same procedure but substituting the UNC-2170 DMSO stock with an equal volume of DMSO.
-
The final formulation should be prepared fresh daily before administration.
Protocol 2: In Vivo Efficacy Study in a BRCA1-Deficient Xenograft Model
Animal Model:
-
Female immunodeficient mice (e.g., NSG), 6-8 weeks old.
-
BRCA1-deficient human breast cancer cell line (e.g., MDA-MB-436).
Experimental Workflow:
Procedure:
-
Cell Culture and Implantation:
-
Culture MDA-MB-436 cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of media and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (IP) daily.
-
Group 2 (UNC-2170): Administer this compound at a specified dose (e.g., 25 mg/kg) via IP injection daily.
-
(Optional) Group 3 (Combination Therapy): Administer UNC-2170 in combination with a PARP inhibitor (e.g., olaparib, 50 mg/kg, oral gavage, daily).
-
(Optional) Group 4 (PARP inhibitor alone): Administer the PARP inhibitor as a monotherapy.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint can be defined as when tumors in the control group reach a predetermined size (e.g., 1500 mm3) or after a fixed duration of treatment.
-
Euthanize mice upon reaching the endpoint.
-
-
Tissue Collection and Analysis:
-
Excise tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., for markers of DNA damage and apoptosis like γH2AX and cleaved caspase-3).
-
Another portion can be snap-frozen for Western blot analysis to confirm target engagement (e.g., changes in 53BP1 localization or downstream signaling).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1450 ± 120 | - |
| UNC-2170 | 25 mg/kg, IP, daily | 980 ± 95 | 32.4 |
| Olaparib | 50 mg/kg, PO, daily | 850 ± 88 | 41.4 |
| UNC-2170 + Olaparib | As above | 420 ± 55 | 71.0 |
Table 2: Hypothetical Pharmacodynamic Marker Analysis
| Treatment Group | γH2AX Positive Nuclei (%) ± SD | Cleaved Caspase-3 Positive Cells (%) ± SD |
| Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 |
| UNC-2170 | 15.8 ± 2.5 | 8.7 ± 1.3 |
| Olaparib | 18.3 ± 3.1 | 12.4 ± 1.9 |
| UNC-2170 + Olaparib | 35.6 ± 4.2 | 25.1 ± 3.8 |
Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. UNC-2170 Hydrochloride (#47412) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Role of 53BP1 in the regulation of DNA double-strand break repair pathway choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. BRCA1 deficient Mouse Models to Study Pathogenesis and Therapy of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of BRCA1 and BRCA2 deficiency: past lessons, current understanding and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bioone.org [bioone.org]
- 12. Brca1-Associated Breast Cancer Model | Taconic Biosciences [taconic.com]
- 13. Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. BRCA1 and TP53 codeficiency causes a PARP inhibitor–sensitive erythroproliferative neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modulating DNA Repair Choice in Genome Editing with UNC-2170 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 and other genome editing technologies has revolutionized the field of molecular biology, offering unprecedented precision in genetic manipulation. A critical determinant of the outcome of a genome editing experiment is the cellular DNA repair mechanism that is engaged to resolve the DNA double-strand break (DSB) induced by the nuclease. The two major pathways are Non-Homologous End Joining (NHEJ), which is often error-prone and can result in insertions or deletions (indels), and Homology-Directed Repair (HDR), which utilizes a template to precisely introduce desired genetic changes. For applications requiring precise sequence modifications, such as correcting disease-causing mutations or inserting reporter genes, enhancing the efficiency of HDR over NHEJ is paramount.
One key regulator of the choice between these two pathways is the p53-binding protein 1 (53BP1). 53BP1 plays a crucial role in promoting NHEJ by limiting the nucleolytic resection of DNA ends, a prerequisite for initiating HDR.[1][2][3] Consequently, the inhibition of 53BP1 has emerged as a promising strategy to shift the balance of DNA repair towards HDR, thereby increasing the efficiency of precise genome editing.[1][2]
UNC-2170 is a cell-permeable small molecule that acts as a selective inhibitor of 53BP1.[4][5][6] It functions by binding to the tandem Tudor domain of 53BP1, which is responsible for recognizing methylated histones at sites of DNA damage.[5][7] By competitively inhibiting this interaction, UNC-2170 prevents the localization of 53BP1 to DSBs, which is expected to promote DNA end resection and favor the HDR pathway. These application notes provide a comprehensive overview and detailed protocols for utilizing UNC-2170 maleate (B1232345) to modulate DNA repair choice in genome editing experiments.
Mechanism of Action
UNC-2170 maleate is the maleate salt form of UNC-2170, a fragment-like ligand for 53BP1 with an IC50 of 29 µM and a Kd of 22 µM.[4] It exhibits at least 17-fold selectivity for 53BP1 over other tested methyl-lysine reader proteins.[5] The primary mechanism of action involves the competitive inhibition of the 53BP1 tandem Tudor domain's interaction with histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key step in the recruitment of 53BP1 to sites of DNA double-strand breaks.[5][7] By preventing 53BP1 accumulation at DSBs, this compound is hypothesized to alleviate the block on DNA end resection, thereby promoting HDR.
Data Presentation
The following tables present hypothetical yet expected quantitative data on the effect of this compound on the efficiency of HDR and NHEJ in a typical CRISPR-Cas9 genome editing experiment. The data is based on the known function of 53BP1 inhibition and is intended to serve as a guide for expected outcomes.
Table 1: Effect of this compound Concentration on HDR and NHEJ Frequencies
| This compound Concentration (µM) | Cell Viability (%) | HDR Frequency (%) | NHEJ Frequency (%) | HDR/NHEJ Ratio |
| 0 (DMSO control) | 100 ± 5 | 5.2 ± 0.8 | 85.3 ± 4.1 | 0.06 |
| 10 | 98 ± 4 | 8.9 ± 1.1 | 82.1 ± 3.5 | 0.11 |
| 25 | 95 ± 6 | 15.6 ± 2.3 | 75.4 ± 4.8 | 0.21 |
| 50 | 92 ± 7 | 22.4 ± 3.1 | 68.7 ± 5.2 | 0.33 |
| 100 | 85 ± 9 | 25.1 ± 3.5 | 65.2 ± 5.9 | 0.38 |
Table 2: this compound Treatment on Knock-in Efficiency in Different Cell Lines
| Cell Line | Treatment | Knock-in Efficiency (%) | Fold Increase in Knock-in |
| HEK293T | DMSO Control | 6.5 ± 1.2 | - |
| HEK293T | 50 µM UNC-2170 | 24.8 ± 3.7 | 3.8 |
| U2OS | DMSO Control | 3.1 ± 0.7 | - |
| U2OS | 50 µM UNC-2170 | 12.5 ± 2.1 | 4.0 |
| hESCs | DMSO Control | 1.8 ± 0.5 | - |
| hESCs | 50 µM UNC-2170 | 8.2 ± 1.5 | 4.6 |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent mammalian cells with this compound in the context of a genome editing experiment.
Materials:
-
This compound (stored as a lyophilized powder at -20°C)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Adherent cells of interest (e.g., HEK293T, U2OS)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Reconstitution of this compound:
-
Cell Seeding:
-
Seed the cells in the desired culture vessel (e.g., 6-well plate) at a density that will result in 50-70% confluency at the time of transfection.
-
-
This compound Treatment:
-
On the day of transfection, replace the old medium with fresh complete medium containing the desired final concentration of this compound (e.g., 10, 25, 50, 100 µM).
-
A DMSO control should be included, where an equivalent volume of DMSO is added to the medium.
-
It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line, balancing HDR enhancement with potential cytotoxicity.
-
-
Transfection:
-
Immediately after adding this compound, proceed with the transfection of CRISPR-Cas9 components (e.g., plasmid DNA, RNP complex) and the donor template according to your established protocol.
-
-
Post-Transfection Incubation:
-
Incubate the cells with this compound for 24-48 hours. The optimal duration may vary depending on the cell type and experimental goals.
-
-
Washout and Recovery:
-
After the treatment period, remove the medium containing this compound and wash the cells once with sterile PBS.
-
Add fresh complete medium and continue to culture the cells for an additional 24-48 hours to allow for expression of the edited gene product before analysis.
-
Protocol 2: Quantification of HDR and NHEJ using a GFP-Based Reporter Assay
This protocol describes the use of a GFP-based reporter system to quantify the frequencies of HDR and NHEJ following CRISPR-Cas9-induced DSBs.[8][9]
Materials:
-
Cells stably expressing a GFP-based reporter construct for either HDR or NHEJ.[10][11]
-
CRISPR-Cas9 expression plasmid targeting the reporter construct.
-
Donor template for HDR (if using an HDR reporter).
-
This compound.
-
Transfection reagent.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Treatment:
-
Follow Protocol 1 for seeding and treating the reporter cell line with this compound at various concentrations.
-
-
Transfection:
-
Co-transfect the cells with the CRISPR-Cas9 expression plasmid and, for HDR analysis, the donor template.
-
-
Incubation and Recovery:
-
Follow the incubation and recovery steps as described in Protocol 1.
-
-
Flow Cytometry Analysis:
-
Harvest the cells by trypsinization and resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the percentage of GFP-positive cells using a flow cytometer. The GFP-positive population represents cells that have successfully undergone the respective DNA repair pathway.
-
-
Data Analysis:
-
Calculate the frequency of HDR or NHEJ as the percentage of GFP-positive cells.
-
Compare the frequencies between the DMSO control and this compound-treated samples to determine the effect of the inhibitor.
-
Protocol 3: Quantification of DNA Repair Outcomes using Droplet Digital PCR (ddPCR)
This protocol provides a method for the absolute quantification of different DNA repair events (HDR and specific NHEJ-induced indels) at the endogenous genomic locus using ddPCR.[12][13]
Materials:
-
Genomic DNA isolated from cells treated according to Protocol 1.
-
ddPCR Supermix for Probes.[12]
-
Primers and probes specific for the wild-type allele, the HDR allele, and common NHEJ-induced indels.
-
Droplet generator and reader.[12]
Procedure:
-
Genomic DNA Extraction:
-
Harvest cells after the recovery period and extract genomic DNA using a standard kit.
-
-
ddPCR Reaction Setup:
-
Droplet Generation and PCR:
-
Generate droplets using a droplet generator.[12]
-
Perform PCR amplification according to the manufacturer's instructions.
-
-
Droplet Reading and Data Analysis:
-
Read the droplets using a droplet reader to count the number of positive and negative droplets for each probe.
-
Calculate the concentration (copies/µL) of each allele (wild-type, HDR, NHEJ) using the analysis software.
-
Determine the percentage of each repair outcome by normalizing to the total number of alleles.
-
Conclusion
This compound, as a selective inhibitor of 53BP1, presents a promising tool for researchers aiming to enhance the efficiency of precise genome editing. By suppressing the dominant NHEJ pathway, this compound can shift the balance of DNA repair towards HDR, leading to a higher frequency of desired knock-ins and point mutation corrections. The protocols provided herein offer a framework for the application of this compound in cell culture and the subsequent quantification of its effects on DNA repair outcomes. Further optimization of treatment conditions for specific cell types and genome editing applications will be crucial for maximizing the utility of this compound in advancing research and therapeutic development.
References
- 1. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylation Limits 53BP1 Association with Damaged Chromatin to Promote Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing Precision and Efficiency of Cas9-Mediated Knockin Through Combinatorial Fusions of DNA Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 8. Analysis of Nonhomologous End Joining and Homologous Recombination Efficiency in HEK-293T Cells using GFP Based Reporter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of DNA Double-strand Break (DSB) Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Robust Protocol for Using Multiplexed Droplet Digital PCR to Quantify Somatic Copy Number Alterations in Clinical Tissue Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dPCR Protocol [sigmaaldrich.com]
- 14. Quantification of DNA Targets by Droplet Digital PCR (ddPCR) protocol v1 [protocols.io]
- 15. eu.idtdna.com [eu.idtdna.com]
Application Notes and Protocols: Foci Formation Assay for the Investigation of 53BP1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor p53-binding protein 1 (53BP1) is a critical factor in the DNA Damage Response (DDR), playing a pivotal role in the repair of DNA double-strand breaks (DSBs).[1][2][3] It functions as a key regulator in the choice between two major DSB repair pathways: promoting Non-Homologous End Joining (NHEJ) and inhibiting Homologous Recombination (HR).[1][3][4] Upon DNA damage, 53BP1 is recruited to the sites of DSBs, forming distinct nuclear structures known as foci.[2][5][6] The visualization and quantification of these 53BP1 foci through immunofluorescence-based foci formation assays are standard methods to assess the integrity of the DDR and the efficacy of targeted inhibitors.
This document provides a detailed protocol for conducting a foci formation assay to study the inhibition of 53BP1. It is important to note that while UNC-2170 is a known ligand for the tandem tudor domain of 53BP1, it is considered a modestly potent inhibitor.[7][8] Published studies have shown that pre-treatment with UNC-2170 at concentrations up to 300 µM did not significantly reduce the formation of 53BP1 foci following ionizing radiation in U2OS cells.[1] Therefore, for the purpose of demonstrating a robust inhibition of 53BP1 foci formation, this protocol will also reference the use of more potent, next-generation 53BP1 inhibitors such as UNC9512, which have been demonstrated to effectively reduce 53BP1 foci in a dose-dependent manner.[6]
The 53BP1 Signaling Pathway in DNA Double-Strand Break Repair
DNA double-strand breaks trigger a rapid cellular response to signal the damage and initiate repair. The ataxia-telangiectasia mutated (ATM) kinase is a primary sensor of DSBs and initiates a signaling cascade. This cascade leads to the phosphorylation of histone H2AX (forming γH2AX), which serves as a docking site for various DDR proteins. The E3 ubiquitin ligases RNF8 and RNF168 are recruited to the damaged chromatin, leading to the ubiquitination of histone H2A. 53BP1 is then recruited to the DSB sites through a dual recognition mechanism: its tandem tudor domain binds to dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), and its ubiquitin-dependent recruitment (UDR) motif recognizes ubiquitinated histone H2A.[3] Once localized, 53BP1 promotes NHEJ by protecting the DNA ends from resection. Small molecule inhibitors targeting the tandem tudor domain, such as UNC-2170 and its more potent analogs, are designed to disrupt the interaction between 53BP1 and H4K20me2, thereby inhibiting its recruitment to DSBs and subsequent functions in DNA repair.
Experimental Protocol: 53BP1 Foci Formation Assay
This protocol details the steps for treating cells with a 53BP1 inhibitor, inducing DNA damage, and performing immunofluorescence staining to visualize and quantify 53BP1 foci.
Materials
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Cell Line: U2OS (human osteosarcoma) or other suitable cell line with a robust DDR.
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Culture Medium: DMEM or appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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Coverslips: Sterile glass coverslips in 12-well or 24-well plates.
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53BP1 Inhibitor: UNC-2170 or a more potent analog (e.g., UNC9512).
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DNA Damaging Agent: Ionizing radiation source (e.g., X-ray irradiator) or a radiomimetic chemical (e.g., Bleomycin, Etoposide).
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Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
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Permeabilization Solution: 0.25% Triton X-100 in PBS.
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Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).
-
Primary Antibodies:
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Rabbit anti-53BP1 antibody.
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Mouse anti-γH2AX (phospho S139) antibody.
-
-
Secondary Antibodies:
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Goat anti-rabbit IgG, Alexa Fluor 488 (or other green fluorophore).
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Goat anti-mouse IgG, Alexa Fluor 594 (or other red fluorophore).
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate Buffered Saline (PBS).
Experimental Workflow
Step-by-Step Procedure
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Cell Seeding:
-
A day before the experiment, seed U2OS cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of the 53BP1 inhibitor. For UNC-2170, a 15 mM stock can be made by reconstituting 5 mg in 0.95 mL of DMSO.[7]
-
Dilute the inhibitor in pre-warmed culture medium to the desired final concentrations. For UNC-2170, a range of 30-100 µM has been used in cellular assays.[2] For more potent inhibitors like UNC9512, a lower concentration range (e.g., 1-50 µM) may be effective.[6] Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
DNA Damage Induction:
-
Ionizing Radiation (IR): Transport the plate to an X-ray irradiator. Expose the cells to the desired dose of IR (e.g., 2-5 Gy). Leave one set of coverslips (inhibitor and vehicle-treated) unirradiated as a negative control.
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Chemical Treatment: Alternatively, replace the inhibitor-containing medium with fresh medium containing both the inhibitor and a DNA damaging agent (e.g., Bleomycin at 10-50 µg/mL or Etoposide at 10-50 µM) for 1 hour.
-
-
Post-Damage Incubation:
-
Return the cells to the incubator for a time course to allow for foci formation (e.g., 1, 4, and 24 hours post-damage). A 1-4 hour time point is typically sufficient for observing robust 53BP1 foci.
-
-
Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Immunostaining:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Dilute the primary antibodies (e.g., rabbit anti-53BP1 and mouse anti-γH2AX) in Blocking Buffer according to the manufacturer's recommended dilutions.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Staining and Mounting:
-
The next day, wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) and DAPI in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
Briefly rinse the coverslips with distilled water.
-
Mount the coverslips onto glass microscope slides using a drop of antifade mounting medium. Seal the edges with nail polish.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure.
-
Visualize the slides using a fluorescence or confocal microscope. Capture images of the DAPI (blue), 53BP1 (green), and γH2AX (red) channels.
-
Quantify the number of 53BP1 foci per nucleus. Automated image analysis software such as ImageJ/Fiji with appropriate plugins (e.g., FociCounter) is recommended for unbiased quantification.
-
Count at least 50-100 nuclei per condition for statistical significance.
-
Data can be presented as the average number of foci per nucleus. A significant reduction in the number of 53BP1 foci in inhibitor-treated cells compared to vehicle-treated cells (both in the presence of DNA damage) indicates successful inhibition.
-
Data Presentation and Expected Results
Quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | DNA Damage (IR) | Average 53BP1 Foci per Nucleus (± SEM) | Average γH2AX Foci per Nucleus (± SEM) |
| Vehicle Control | - | < 1 | < 1 |
| Vehicle Control | + (e.g., 5 Gy) | 25 ± 2.1 | 28 ± 2.5 |
| UNC-2170 (100 µM) | + (e.g., 5 Gy) | 23 ± 1.9 | 27 ± 2.3 |
| Potent Inhibitor (e.g., UNC9512, 50 µM) | + (e.g., 5 Gy) | 8 ± 1.2 | 29 ± 2.6 |
Note on Expected Results:
-
Vehicle Control (No Damage): Expect a very low number of background foci.
-
Vehicle Control (+ Damage): A significant increase in both 53BP1 and γH2AX foci should be observed, indicating a robust DNA damage response. The foci should co-localize.
-
UNC-2170 (+ Damage): Based on existing literature, little to no significant reduction in 53BP1 foci is expected compared to the vehicle control with damage.[1] The number of γH2AX foci should remain high, as γH2AX formation occurs upstream of 53BP1 recruitment.
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Potent Inhibitor (+ Damage): A significant, dose-dependent reduction in the number of 53BP1 foci is the expected outcome.[6] The number of γH2AX foci should not be affected, confirming that the inhibitor specifically targets the 53BP1 pathway downstream of H2AX phosphorylation.
Troubleshooting
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High Background Staining:
-
Ensure adequate blocking (increase time or BSA concentration).
-
Optimize primary and secondary antibody concentrations.
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Ensure sufficient washing steps.
-
-
No/Weak Foci Signal after DNA Damage:
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Confirm the activity of the DNA damaging agent or the dose of IR.
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Check the primary antibody for activity and optimal dilution.
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Ensure cells were not over-confluent, which can inhibit the DDR.
-
-
No Inhibition of Foci with Inhibitor:
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As noted, UNC-2170 may not be potent enough to inhibit foci formation in this assay. Consider using a more potent, validated inhibitor.
-
Verify the concentration and activity of the inhibitor stock solution.
-
Increase the pre-incubation time with the inhibitor.
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By following this detailed protocol and considering the specific properties of the chosen inhibitor, researchers can effectively utilize the 53BP1 foci formation assay to investigate the DNA damage response and the efficacy of novel therapeutic agents.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Inhibition of 53BP1-mediated DNA damage repair by a bacterial effector protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC-2170 maleate solubility issues and how to resolve them
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with UNC-2170 maleate (B1232345). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of UNC-2170 maleate?
A1: For preparing a high-concentration stock solution, Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the recommended solvents, with a solubility of up to 30 mg/mL.[1] For most in vitro applications, preparing a stock solution in DMSO is a common practice.
Q2: Can I dissolve this compound in aqueous buffers like PBS?
A2: this compound has limited solubility in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 1 mg/mL.[1] If you need to prepare a solution in an aqueous buffer, it is recommended to first dissolve the compound in a small amount of DMSO and then perform a serial dilution into the aqueous buffer. Direct dissolution in PBS may lead to precipitation.
Q3: What is the solubility of this compound in ethanol (B145695)?
A3: The solubility of this compound in ethanol is relatively low, at approximately 1 mg/mL.[1] Therefore, ethanol is not recommended for preparing high-concentration stock solutions but may be used as a co-solvent in some formulations.
Q4: How should I store my this compound stock solution?
A4: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to protect the solution from light.[2] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes for single-use experiments.
Q5: My this compound precipitated out of solution upon dilution. What should I do?
A5: Precipitation upon dilution into an aqueous medium is a common issue due to the lower solubility of the compound in aqueous solutions. To resolve this, consider using a co-solvent system or a vehicle suitable for your experimental model. For in vivo studies, formulations with PEG300, Tween-80, and saline, or SBE-β-CD in saline have been used to improve solubility.[2]
Solubility Data
For easy reference, the solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO (Dimethyl sulfoxide) | 30 mg/mL[1] |
| DMF (N,N-Dimethylformamide) | 30 mg/mL[1] |
| Ethanol | 1 mg/mL[1] |
| PBS (pH 7.2) | 1 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 429.3 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need 4.293 mg of the compound.
-
Add Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution briefly to aid dissolution.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Vehicle for In Vivo Administration
For in vivo experiments, a co-solvent system is often necessary to maintain the solubility of this compound. Here is an example of a commonly used vehicle:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [2]
To prepare 1 mL of this vehicle containing this compound:
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Mix Solvents: In a sterile tube, add the following solvents in order, ensuring complete mixing after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock
-
50 µL of Tween-80
-
-
Add Saline: Slowly add 450 µL of saline to the mixture while vortexing to bring the final volume to 1 mL. This should result in a clear solution with a this compound concentration of 2.5 mg/mL.[2]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this troubleshooting guide.
Problem: The compound is not dissolving in the chosen solvent.
-
Possible Cause: The concentration may be too high for the selected solvent, or the dissolution process may be incomplete.
-
Solution:
-
Verify Solubility: Double-check the solubility of this compound in your chosen solvent from the table above.
-
Aid Dissolution: Gently warm the solution (to 37°C) and/or sonicate it to facilitate dissolution.[2]
-
Use a Different Solvent: If the compound still does not dissolve, consider using a solvent with higher solubility, such as DMSO or DMF, to prepare a concentrated stock solution.
-
Problem: The compound precipitates after dilution in an aqueous medium.
-
Possible Cause: this compound has low aqueous solubility, and diluting a concentrated stock (e.g., in DMSO) directly into an aqueous buffer can cause it to crash out of solution.
-
Solution:
-
Decrease Final Concentration: The final concentration in the aqueous medium may be too high. Try further dilutions.
-
Use a Co-solvent System: For cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. Perform serial dilutions. For in vivo studies, use a pre-formulated vehicle as described in Protocol 2.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While no specific data is available for this compound, adjusting the pH of the buffer might influence its solubility. However, this should be done with caution to avoid affecting the experiment.
-
Problem: The prepared solution is not stable and forms precipitates over time.
-
Possible Cause: The solution may be supersaturated, or the storage conditions may not be optimal.
-
Solution:
-
Check Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C or -80°C) and protected from light.[2]
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution to minimize freeze-thaw cycles, which can affect compound stability and solubility.
-
Prepare Fresh Solutions: If stability is a persistent issue, prepare fresh working solutions from a frozen stock just before each experiment.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.
A troubleshooting workflow for this compound solubility issues.
53BP1 Signaling Pathway Context
UNC-2170 is an antagonist of p53-binding protein 1 (53BP1), which plays a key role in the DNA damage response (DDR).[1] Understanding this pathway can provide context for your experiments.
Simplified diagram of 53BP1's role in the DNA damage response and the inhibitory action of UNC-2170.
References
Technical Support Center: Optimizing UNC-2170 Concentration for Effective 53BP1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UNC-2170 to inhibit p53-binding protein 1 (53BP1). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of UNC-2170 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for UNC-2170?
A1: UNC-2170 is a small-molecule inhibitor that targets the tandem tudor domain of 53BP1.[1][2] This domain is responsible for recognizing and binding to methylated lysine (B10760008) residues on histone proteins, specifically histone H4 dimethylated on lysine 20 (H4K20me2), a key event in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs).[2][3] By competitively binding to this domain, UNC-2170 functions as a 53BP1 antagonist, preventing its localization to DNA damage sites and thereby inhibiting its role in promoting non-homologous end joining (NHEJ) repair.[1][2]
Q2: What is the potency of UNC-2170?
A2: UNC-2170 is considered a modestly potent, fragment-like inhibitor of 53BP1 function.[1][2] Its inhibitory activity has been quantified with an IC50 of 29 µM and a dissociation constant (Kd) of 22 µM.[4][5][6]
Q3: How should I prepare and store UNC-2170?
A3: UNC-2170 hydrochloride is supplied as a lyophilized powder and is stable for 24 months when stored desiccated at -20°C.[1] For creating a stock solution, it can be dissolved in DMSO at a concentration of 40 mg/mL or in water at 50 mg/mL.[1][7] For a 15 mM stock, you can reconstitute 5 mg of the powder in 0.95 mL of DMSO.[1] Once in solution, it is recommended to store it at -20°C and use it within 3 months to avoid loss of potency.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1][4]
Q4: What is a good starting concentration for my cell-based assays?
A4: Given the IC50 of 29 µM, a good starting point for a dose-response experiment would be a logarithmic dilution series ranging from 1 µM to 100 µM.[8] Cellular activity has been observed in the range of 30-100 µM in naive splenocytes.[4] However, the optimal concentration is highly dependent on the cell line and the specific experimental conditions. Therefore, it is crucial to perform a dose-response curve to determine the ideal concentration for your system.[9]
Q5: How can I be sure that UNC-2170 is active in my cells?
A5: The most direct way to assess the activity of UNC-2170 is to measure the inhibition of 53BP1 recruitment to sites of DNA damage. This is typically done by inducing DNA double-strand breaks (e.g., with ionizing radiation or radiomimetic drugs) and then visualizing the formation of 53BP1 foci using immunofluorescence microscopy.[10][11] A significant reduction in the number of 53BP1 foci in treated cells compared to untreated controls would indicate effective inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable inhibition of 53BP1 foci formation. | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider and higher range of UNC-2170 concentrations (e.g., up to 500 µM).[4][8] |
| Compound instability. | Ensure proper storage of UNC-2170 stock solutions (-20°C or -80°C, protected from light).[4][8] Prepare fresh dilutions from the stock for each experiment.[9] | |
| Insensitive cell line or assay. | Confirm that your cell line expresses 53BP1 at detectable levels.[8] Use a positive control for DNA damage to ensure the assay is working correctly.[8] | |
| Insufficient incubation time. | Conduct a time-course experiment to determine the optimal duration of UNC-2170 treatment.[8] | |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response curve and assess cell viability (e.g., using a Trypan Blue exclusion assay or a commercial viability kit) in parallel with 53BP1 inhibition to find a non-toxic effective concentration.[9] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[9] Always include a solvent-only control in your experiments.[9] | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time to the minimum required to achieve the desired inhibition of 53BP1.[9] | |
| Inconsistent results between experiments. | Inconsistent drug concentration. | Ensure accurate and consistent preparation of UNC-2170 dilutions from a fresh aliquot of the stock solution for each experiment.[12] |
| Variations in treatment duration. | Maintain a consistent treatment duration across all experiments.[12] | |
| Cell passage number and confluency. | Use cells within a consistent range of passage numbers and ensure similar confluency at the time of treatment. | |
| High background or inconsistent immunofluorescence staining. | Suboptimal fixation and permeabilization. | Optimize the methods for cell fixation and permeabilization for your specific cell line and antibodies.[12] |
| Antibody issues. | Use a validated antibody for 53BP1 and titrate it to determine the optimal concentration for your assay. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 29 µM | [5] |
| Kd | 22 ± 2.5 µM | [2][5] |
| Solubility in DMSO | 40 mg/mL | [7] |
| Solubility in Water | 50 mg/mL | [1][7] |
| Recommended Stock Solution (DMSO) | 15 mM | [1] |
| Observed Cellular Activity Range | 30 - 100 µM | |
| Molecular Weight | 349.7 g/mol |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for 53BP1 Foci
This protocol is adapted from established methods for analyzing DNA double-strand break repair foci.[13][14][15]
-
Cell Culture and Treatment:
-
Plate cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of UNC-2170 or vehicle control (DMSO) for the determined incubation time.
-
Induce DNA double-strand breaks by treating cells with ionizing radiation (e.g., 2-10 Gy) or a radiomimetic drug (e.g., etoposide).
-
Allow cells to recover for the desired time period (e.g., 1-4 hours) to allow for foci formation.
-
-
Fixation and Permeabilization:
-
Wash the cells gently three times with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[16]
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
-
Blocking and Antibody Incubation:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% BSA or goat serum in PBS) for 1 hour at room temperature.[13]
-
Incubate the cells with a primary antibody against 53BP1 diluted in blocking solution overnight at 4°C.[13][14]
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with a fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting and Imaging:
Protocol 2: Western Blot Analysis of 53BP1
This protocol provides a general guideline for detecting total 53BP1 protein levels.[17][18][19]
-
Sample Preparation:
-
Treat cells with UNC-2170 as described in the immunofluorescence protocol.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[19]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli sample buffer.[17][18]
-
Separate the proteins by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17][18]
-
Incubate the membrane with a primary antibody against 53BP1 diluted in blocking buffer overnight at 4°C.[17]
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[17]
-
Visualizations
Caption: 53BP1 signaling pathway at a DNA double-strand break.
Caption: Experimental workflow for optimizing UNC-2170 concentration.
Caption: Troubleshooting decision tree for lack of 53BP1 inhibition.
References
- 1. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. UNC-2170 HCl | Methyl-Lysine Binding Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 53BP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]
- 16. Immunofluorescence staining for γ-H2AX and 53BP1 [bio-protocol.org]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. origene.com [origene.com]
UNC-2170 not inhibiting 53BP1 foci formation after irradiation
This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing a lack of inhibition of 53BP1 foci formation after irradiation when using UNC-2170.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UNC-2170?
A1: UNC-2170 is a fragment-like, small molecule antagonist of the p53 binding protein 1 (53BP1).[1] It specifically targets the tandem Tudor domain (TTD) of 53BP1, binding to the methyl-lysine (Kme) binding pocket.[2] This competitive binding is designed to prevent 53BP1 from recognizing its endogenous substrate, dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2), a key step in its recruitment to DNA double-strand breaks (DSBs).[2]
Q2: What is the expected effect of UNC-2170 on 53BP1 foci formation?
A2: Given that UNC-2170 antagonizes the 53BP1 TTD, the expected outcome is a reduction or complete inhibition of 53BP1 foci formation at sites of DNA damage, such as those induced by ionizing radiation (IR). By blocking the interaction between 53BP1 and H4K20me2, UNC-2170 should prevent the localization of 53BP1 to DSBs.
Q3: Are there other factors that influence 53BP1 recruitment to DNA damage sites?
A3: Yes, the recruitment of 53BP1 is a multi-step process. In addition to the TTD binding to H4K20me2, 53BP1 contains a ubiquitination-dependent recruitment (UDR) domain that interacts with ubiquitinated lysine 15 on histone H2A (H2AK15ub).[3] This dual-binding mechanism contributes to the stable localization of 53BP1 at DSBs. The ubiquitination of histones at damage sites is orchestrated by a cascade of E3 ubiquitin ligases, including RNF8 and RNF168.[4][5]
Q4: Does UNC-2170 have known limitations?
A4: UNC-2170 is described as having limited cellular potency, with an IC50 of 29 µM for 53BP1.[1][3] This means that high concentrations may be required to observe a significant effect in cellular assays, which could also increase the potential for off-target effects.
Troubleshooting Guide: UNC-2170 Fails to Inhibit 53BP1 Foci Formation
If you are not observing the expected inhibition of 53BP1 foci formation after irradiation with UNC-2170, consider the following troubleshooting steps.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing the effect of UNC-2170 on 53BP1 foci formation.
| Troubleshooting Step | Rationale | Recommendations |
| 1. Verify UNC-2170 Concentration and Potency | UNC-2170 has a relatively high IC50 (29 µM) and is considered to have limited cellular potency.[1][3] The concentration used may be insufficient to effectively antagonize 53BP1 in your cell line. | Titration: Perform a dose-response experiment with UNC-2170 concentrations ranging from 10 µM to 100 µM or higher. Positive Control: Include a known inhibitor of the DNA damage response pathway (e.g., an ATM inhibitor) to ensure the experimental system can detect inhibition. Negative Control: Use a structurally similar but inactive compound to control for off-target or solvent effects. |
| 2. Optimize Pre-Incubation Time | The inhibitor needs sufficient time to enter the cells and engage with its target before DNA damage is induced. | Time Course: Test different pre-incubation times with UNC-2170 before irradiation (e.g., 1, 4, 12, and 24 hours). |
| 3. Consider the Cell Line | The expression levels of 53BP1 and other DNA damage response proteins, as well as drug permeability, can vary significantly between cell lines.[6] Some cell lines may have a more robust 53BP1 recruitment mechanism that is harder to inhibit. | Alternative Cell Lines: If possible, test the effect of UNC-2170 in a different cell line that has been used in published studies with 53BP1 inhibitors. Protein Expression: Verify the expression level of 53BP1 in your cell line via Western blot. |
| 4. Evaluate Irradiation Dose and Foci Formation Kinetics | The kinetics of 53BP1 foci formation can be rapid, peaking within 30 minutes to a few hours after irradiation.[7] The time point for analysis is critical. A very high dose of radiation might induce a signal that overwhelms the inhibitory capacity of UNC-2170. | Time-Course Analysis: Fix cells at multiple time points after irradiation (e.g., 30 min, 1h, 2h, 4h) to capture the peak of foci formation and assess any potential delay caused by the inhibitor. Dose Optimization: Use a lower dose of ionizing radiation (e.g., 1-2 Gy) that is sufficient to induce a clear but not saturating number of foci. |
| 5. Assess Alternative 53BP1 Recruitment Pathways | UNC-2170 only targets the TTD of 53BP1. The UDR domain, which binds to ubiquitinated histones, provides a parallel mechanism for 53BP1 recruitment.[3] If the ubiquitination signaling is very strong, it might be sufficient for 53BP1 localization even with the TTD blocked. | Co-inhibition: Consider experiments that also target the upstream ubiquitin ligases RNF8 or RNF168 (e.g., using siRNA) in combination with UNC-2170 to see if this enhances the inhibition of 53BP1 foci. |
| 6. Investigate the Role of Competing Proteins | Proteins like L3MBTL1 also bind to H4K20me2 and can compete with 53BP1.[8][9] The cellular machinery actively removes L3MBTL1 from damage sites to allow 53BP1 to bind. The dynamics of this process could influence the efficacy of UNC-2170. | Advanced Analysis: While complex, investigating the localization of L3MBTL1 in your experimental system could provide insights into the accessibility of the H4K20me2 mark. |
Signaling Pathway Diagram
Caption: The signaling pathway for 53BP1 recruitment to DNA double-strand breaks and the inhibitory action of UNC-2170.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving the RIDDLE of 53BP1 recruitment to sites of damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L3MBTL2 orchestrates ubiquitin signaling by dictating the sequential recruitment of RNF8 and RNF168 after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recruitment of 53BP1 Proteins for DNA Repair and Persistence of Repair Clusters Differ for Cell Types as Detected by Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P53 Binding Protein 1 (53bp1) Is an Early Participant in the Cellular Response to DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alzdiscovery.org [alzdiscovery.org]
UNC-2170 maleate stability in cell culture media over time
This technical support center provides essential information for researchers, scientists, and drug development professionals working with UNC-2170 maleate (B1232345). Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is UNC-2170 and what is its mechanism of action?
A1: UNC-2170 is a small-molecule inhibitor of the p53-binding protein 1 (53BP1).[1][2] 53BP1 is a critical protein in the DNA damage response (DDR) pathway, where it plays a central role in the repair of DNA double-strand breaks (DSBs) through a process called non-homologous end joining (NHEJ).[1][3] UNC-2170 functions by binding to the tandem tudor domain of 53BP1, the same domain that recognizes methylated histones at sites of DNA damage.[1][3][4][5] By competitively inhibiting this interaction, UNC-2170 acts as an antagonist to 53BP1's function in cellular lysates.[1][3][4][5]
Q2: What are the recommended storage conditions for UNC-2170 maleate?
A2: Proper storage is crucial to maintain the potency of this compound.
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Lyophilized Powder: Store at -20°C under desiccated conditions. In this form, the chemical is stable for up to 24 months.[1][3]
-
Stock Solutions (in DMSO): Once dissolved, it is recommended to store aliquots at -20°C and use them within three months.[1][3] Some suppliers suggest storage at -80°C for up to six months or at -20°C for one month, with protection from light.[6] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3]
Q3: What is the solubility of UNC-2170?
A3: The hydrochloride salt of UNC-2170 is soluble in DMSO at 40 mg/mL and in water at 50 mg/mL.[1][3] For preparing a stock solution, a common practice is to dissolve 5 mg of the lyophilized powder in 0.95 mL of DMSO to achieve a 15 mM stock.[3]
Q4: Is there any information on the stability of this compound in cell culture media at 37°C?
A4: Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media (e.g., DMEM, RPMI-1640) at 37°C over extended periods. Given that the stability of a compound in culture media can be influenced by factors such as temperature, pH, and media components, it is recommended to perform a stability assessment under your specific experimental conditions. A detailed protocol for this is provided below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | 1. Degradation of UNC-2170 stock solution: Improper storage or multiple freeze-thaw cycles. 2. Degradation of UNC-2170 in cell culture media: Instability of the compound at 37°C over the course of the experiment. | 1. Prepare fresh stock solutions from lyophilized powder. Aliquot into single-use tubes to avoid freeze-thaw cycles.[1][3] 2. Add UNC-2170 to the cell culture medium immediately before treating the cells. For long-term experiments, consider replenishing the medium with freshly prepared UNC-2170 at regular intervals (e.g., every 24 hours).[7] Perform a stability study to determine the half-life of the compound in your specific media (see experimental protocol below). |
| Precipitate formation in cell culture media | 1. Poor solubility: The final concentration of UNC-2170 in the media exceeds its solubility limit. 2. Interaction with media components: The compound may interact with proteins or other components in the serum or media, leading to precipitation. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. If precipitation occurs upon dilution, try a lower final concentration of UNC-2170. Gentle warming and vortexing of the stock solution before dilution may help. 2. Test the solubility in basal media versus complete media (with serum). If precipitation is only observed in complete media, a different formulation or a lower serum concentration during treatment might be necessary. |
| Changes in media color or pH | Compound degradation: Degradation products of UNC-2170 may be acidic or basic, leading to a pH shift. | This is a strong indicator of compound instability. It is crucial to perform a stability assessment. If significant pH changes are observed, consider adjusting the buffering capacity of your media or replenishing the media more frequently. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
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Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO₂)
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HPLC system with a UV detector and a suitable column (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, for mobile phase)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Media with UNC-2170: In a sterile conical tube, add the required volume of your complete cell culture medium. Spike the medium with the UNC-2170 stock solution to achieve the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%). Mix thoroughly by gentle inversion.
-
Time Point Zero (T=0): Immediately after preparation, remove an aliquot (e.g., 1 mL) and store it at -80°C. This will serve as your T=0 reference sample.
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Incubation: Place the conical tube containing the remaining media with UNC-2170 in a 37°C, 5% CO₂ incubator.
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Collect Time Points: At your desired time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot (e.g., 1 mL) from the incubator and store it at -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw all samples.
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To precipitate proteins, add a fixed volume of cold acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample).
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Vortex vigorously and incubate at -20°C for at least 30 minutes.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC Analysis:
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Inject the reconstituted samples onto the HPLC system.
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Develop a suitable gradient elution method to separate UNC-2170 from any potential degradation products.
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Monitor the elution profile using a UV detector at a wavelength where UNC-2170 has maximum absorbance.
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Quantify the peak area corresponding to UNC-2170 at each time point.
-
-
Data Analysis:
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Normalize the peak area of each time point to the peak area of the T=0 sample.
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Plot the percentage of remaining UNC-2170 as a function of time.
-
From this plot, you can determine the half-life (t½) of UNC-2170 in your cell culture medium.
-
Data Presentation
Table 1: Stability of this compound in Cell Culture Medium at 37°C (Template)
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | e.g., 10 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
This table is a template for you to populate with your experimental data.
Visualizations
Caption: UNC-2170 inhibits the DNA damage response by blocking 53BP1.
Caption: Experimental workflow for assessing UNC-2170 stability.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. UNC-2170 Hydrochloride (#47412) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 4. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting weak signal in western blot after UNC-2170 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak western blot signals after treating cells with UNC-2170, a small molecule inhibitor of 53BP1.
Frequently Asked Questions (FAQs)
Q1: What is UNC-2170 and how does it work?
UNC-2170 is a small molecule inhibitor of the p53-binding protein 1 (53BP1). 53BP1 is a crucial protein in the DNA damage response (DDR) pathway, specifically in the non-homologous end joining (NHEJ) repair of DNA double-strand breaks. UNC-2170 functions by binding to the tandem Tudor domain of 53BP1, which is responsible for recognizing and binding to methylated lysine (B10760008) residues on histone proteins at sites of DNA damage. By competitively inhibiting this interaction, UNC-2170 acts as a 53BP1 antagonist.[1]
Q2: I treated my cells with UNC-2170 and now the western blot signal for my protein of interest is weak. Is this expected?
A weak western blot signal after UNC-2170 treatment can arise from several factors. It is not necessarily an expected outcome for all proteins, but it is a common issue that can be troubleshooted. The weak signal could be due to:
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Downstream effects of 53BP1 inhibition: Inhibiting the DNA damage response pathway can lead to changes in cell cycle progression, apoptosis, or the expression of other proteins. Your protein of interest might be downregulated as a secondary effect of UNC-2170 treatment.
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Off-target effects of UNC-2170: While UNC-2170 is selective for 53BP1, like most small molecule inhibitors, it may have off-target effects that could alter the expression of your target protein.
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Experimental variability: The issue might lie within your western blot protocol, from sample preparation to antibody incubation and signal detection.
Q3: Does UNC-2170 treatment affect the expression of 53BP1 itself?
UNC-2170 is an inhibitor of 53BP1 function, not its expression. However, studies have shown that treatment with UNC-2170 can lead to a significant increase in the amount of soluble 53BP1 in cell lysates.[1] This is because UNC-2170 displaces 53BP1 from chromatin, making it more readily extractable in the soluble fraction during sample preparation. When performing a western blot for 53BP1 after UNC-2170 treatment, you may observe a stronger signal in the soluble fraction compared to untreated controls.
Troubleshooting Guide for Weak Western Blot Signal
This guide provides a systematic approach to troubleshooting a weak western blot signal after UNC-2170 treatment.
Section 1: UNC-2170 Treatment and Sample Preparation
| Potential Cause | Recommended Solution |
| Suboptimal UNC-2170 Concentration or Treatment Time | Titrate the concentration of UNC-2170 and the duration of treatment to find the optimal conditions for your specific cell line and protein of interest. A high concentration or prolonged treatment may lead to cytotoxicity and overall protein degradation. |
| Cell Lysis and Protein Extraction | Ensure complete cell lysis to release all cellular proteins. Use a lysis buffer appropriate for your protein of interest (e.g., RIPA buffer for whole-cell lysates). Always add fresh protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[2][3] |
| Protein Quantification | Accurately determine the protein concentration of your lysates using a reliable method like the BCA or Bradford assay. Inconsistent protein loading is a common cause of weak or variable signals. |
| Sample Denaturation | Ensure complete denaturation of your protein samples by boiling them in Laemmli buffer at 95-100°C for 5 minutes before loading on the gel.[2] |
Section 2: SDS-PAGE and Protein Transfer
| Potential Cause | Recommended Solution |
| Incorrect Gel Percentage | Use a polyacrylamide gel with a percentage appropriate for the molecular weight of your target protein to ensure optimal separation and resolution. |
| Inefficient Protein Transfer | Confirm efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (e.g., transfer time, voltage) based on the molecular weight of your protein. Ensure no air bubbles are trapped between the gel and the membrane. |
| Incorrect Membrane Type | Choose the appropriate membrane (PVDF or nitrocellulose) based on the properties of your target protein. PVDF membranes generally have a higher binding capacity. |
Section 3: Antibody Incubation and Signal Detection
| Potential Cause | Recommended Solution |
| Suboptimal Primary Antibody Dilution | Titrate your primary antibody to determine the optimal concentration for detecting your protein of interest. A dilution that is too high will result in a weak signal. |
| Inactive Primary or Secondary Antibody | Ensure your antibodies have been stored correctly and have not expired. Test the activity of your antibodies using a positive control. |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody (e.g., overnight at 4°C) to allow for sufficient binding to the target protein. |
| Inappropriate Blocking Buffer | The choice of blocking buffer (e.g., non-fat milk or BSA) can sometimes affect antibody binding. Try switching to a different blocking agent to see if it improves the signal. |
| Suboptimal Secondary Antibody | Use a fresh, high-quality secondary antibody that is specific for the primary antibody's host species. Ensure the secondary antibody is used at the correct dilution. |
| Expired or Inactive Detection Reagent (ECL) | Use fresh ECL substrate for chemiluminescent detection. Ensure the substrate has not been exposed to light for extended periods. |
| Insufficient Exposure Time | Optimize the exposure time when imaging your blot. A short exposure may not be sufficient to detect a weak signal. |
Data Presentation
The following table provides a hypothetical example of how to present quantitative data from a western blot experiment investigating the effect of UNC-2170 on a target protein.
| Treatment | Target Protein (Normalized Intensity) | Loading Control (Actin Intensity) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.08 |
| UNC-2170 (10 µM) | 0.45 ± 0.09 | 1.02 ± 0.10 |
| UNC-2170 (25 µM) | 0.21 ± 0.05 | 0.98 ± 0.07 |
| UNC-2170 (50 µM) | 0.10 ± 0.03 | 1.01 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction from UNC-2170-Treated Cells
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of UNC-2170 or vehicle control (e.g., DMSO) for the specified duration.
-
Cell Harvesting: After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Aspirate the PBS and add ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scraping and Collection: Scrape the adherent cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. For viscous lysates, sonicate briefly on ice to shear DNA.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Protocol 2: Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your protein of interest, diluted in the blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Mandatory Visualizations
Caption: UNC-2170 inhibits 53BP1, a key protein in the DNA damage response pathway.
Caption: A typical experimental workflow for western blotting after UNC-2170 treatment.
Caption: A logical troubleshooting workflow for weak western blot signals.
References
Technical Support Center: Managing UNC-2170 Maleate Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and understanding the cytotoxic effects of UNC-2170 maleate (B1232345) at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is UNC-2170 maleate and what is its primary mechanism of action?
UNC-2170 is a small molecule inhibitor of the p53-binding protein 1 (53BP1).[1][2] 53BP1 is a crucial protein in the DNA damage response (DDR) pathway, specifically in the repair of DNA double-strand breaks (DSBs).[3][4][5] UNC-2170 binds to the tandem tudor domain of 53BP1, preventing its recruitment to sites of DNA damage.[2] This inhibition can modulate the choice between different DNA repair pathways.[6] The maleate salt form is often used in experimental settings.
Q2: At what concentrations is this compound typically used, and when does cytotoxicity become a concern?
The IC50 of UNC-2170 for 53BP1 is approximately 29 µM.[7] Effective concentrations in cellular assays are often in the range of 30-100 µM to observe on-target effects such as the inhibition of class switch recombination.[7] While one study reported that cytotoxicity is only observed at concentrations greater than 10 mM, this can be highly cell-line dependent. Researchers may observe cytotoxic effects at lower concentrations, especially with prolonged exposure or in sensitive cell lines.
Q3: What are the potential mechanisms of this compound cytotoxicity at high concentrations?
High concentrations of this compound may induce cytotoxicity through two primary mechanisms:
-
On-target effects: Excessive inhibition of 53BP1 can lead to the accumulation of unrepaired DNA damage. This can trigger cell cycle arrest, senescence, or apoptosis.[3][4][5]
-
Off-target effects: At high concentrations, this compound may bind to other cellular targets, leading to unforeseen biological consequences and cytotoxicity. The chemical scaffold of UNC-2170, a benzamide (B126) derivative, may also contribute to non-specific toxicity at high concentrations.[8][9]
Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
-
Structure-Activity Relationship (SAR) Analysis: If available, use a structurally related but inactive control compound. This molecule is similar to UNC-2170 but does not bind to 53BP1. If the inactive compound does not produce cytotoxicity at the same concentrations, the effect is likely on-target.
-
Rescue Experiments: If possible, overexpressing 53BP1 in your cell line might rescue the cytotoxic phenotype, indicating an on-target effect.
-
Downstream Marker Analysis: Analyze the activation of downstream markers in the DNA damage pathway, such as phosphorylation of ATM and Chk2. Exaggerated on-target effects might lead to hyperactivation of these pathways, followed by apoptosis.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell viability assays.
High background and variability are common issues in cell viability assays like the MTT or LDH assay.
| Potential Cause | Recommended Solution |
| Compound Interference | This compound may directly reduce MTT or have inherent LDH-like activity. Run a cell-free control with media, this compound, and the assay reagent to check for interference.[1] |
| Precipitation of this compound | High concentrations of the compound may precipitate in the culture medium. Visually inspect the wells for any precipitate. Prepare fresh dilutions and ensure complete solubilization. |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to high variability. Ensure a homogenous cell suspension and careful pipetting. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. Avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[1] |
| Contamination | Microbial contamination can affect cell viability. Regularly check for and discard any contaminated cultures. |
Issue 2: Observed cytotoxicity is higher than expected.
If you observe significant cell death at concentrations where you expect to see only on-target inhibition, consider the following:
| Potential Cause | Recommended Solution |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to DNA damaging agents and inhibitors of DNA repair. Determine the IC50 for your specific cell line. |
| Prolonged Exposure | Continuous exposure to the compound, even at moderate concentrations, can lead to an accumulation of DNA damage and eventual cell death. Consider shorter incubation times or pulse-chase experiments. |
| Synergistic Effects | Components in your cell culture medium or other treatments may be sensitizing the cells to this compound. Review your experimental conditions for any confounding factors. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final solvent concentration is low and consistent across all wells, including controls (typically <0.5%). |
Data Presentation
The following table presents hypothetical IC50 values for this compound-induced cytotoxicity in different cancer cell lines to illustrate potential variability. Researchers should determine these values empirically for their specific systems.
| Cell Line | Cancer Type | Hypothetical Cytotoxic IC50 (µM) | Notes |
| MCF-7 | Breast Cancer | > 500 | May be relatively resistant. |
| HCT116 | Colon Cancer | ~ 250 | Moderate sensitivity. |
| U2OS | Osteosarcoma | ~ 150 | May be more sensitive due to reliance on specific DNA repair pathways. |
| BRCA1-/- Mouse Embryonic Fibroblasts | N/A | < 100 | Expected to be highly sensitive due to deficiency in homologous recombination. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
This compound
-
96-well cell culture plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate for the desired treatment period.
-
Transfer a small aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous, and maximum release controls.
Visualizations
Caption: Simplified 53BP1 signaling pathway in the DNA damage response.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. p53 Binding Protein 53BP1 Is Required for DNA Damage Responses and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 53BP1 suppresses tumor growth and promotes susceptibility to apoptosis of ovarian cancer cells through modulation of the Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of DNA damage checkpoint 53BP1 is correlated with prognosis, cell proliferation and apoptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 9. ajol.info [ajol.info]
Why is UNC-2170 showing modest potency in my cellular assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UNC-2170 in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: We are observing only modest potency with UNC-2170 in our cellular assay. Is this expected?
A1: Yes, it is expected that UNC-2170 will display modest potency. Published literature consistently describes UNC-2170 as a "fragment-like" small molecule inhibitor of p53-binding protein 1 (53BP1) with moderate activity.[1][2][3][4] Its potency is in the micromolar range, which is important to consider when designing experiments and interpreting results.
Q2: What is the mechanism of action for UNC-2170?
A2: UNC-2170 functions by directly binding to the tandem tudor domain (TTD) of 53BP1.[1][5] This domain is responsible for recognizing histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2), a key step in recruiting 53BP1 to sites of DNA double-strand breaks (DSBs). By occupying this binding pocket, UNC-2170 competitively inhibits the interaction between 53BP1 and chromatin, thereby disrupting its role in the DNA damage response, primarily the non-homologous end joining (NHEJ) pathway.[6]
Q3: What are the known potency values (IC50, Kd) for UNC-2170?
A3: The biochemical and cellular potency of UNC-2170 has been characterized as follows:
| Parameter | Value | Assay Type |
| IC50 | 29 µM | AlphaScreen |
| Kd | 22 µM | Isothermal Titration Calorimetry (ITC) |
These values indicate that micromolar concentrations are required to achieve significant inhibition of 53BP1 activity.
Q4: Is UNC-2170 cell-permeable?
A4: Yes, UNC-2170 is reported to be highly cell-permeable with no significant cellular efflux.[1][4] This property allows it to be used effectively in various cell-based assays.
Q5: How should I prepare and store UNC-2170?
A5: For optimal stability and performance, follow these storage guidelines:
-
Lyophilized Powder: Store at -20°C, desiccated, for up to 24 months.[3]
-
In Solution (e.g., in DMSO): Store at -20°C and use within 3 months to prevent loss of potency. It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[3] A stock solution of 15 mM can be prepared by reconstituting 5 mg of powder in 0.95 mL of DMSO.[3]
Troubleshooting Guide: Modest Potency of UNC-2170
This guide addresses potential reasons for observing modest potency and provides steps to optimize your cellular assay.
| Potential Cause | Troubleshooting Steps |
| Inherent Modest Potency | The observed modest potency is a known characteristic of UNC-2170.[1][2][3][4] Consider if the observed effect size is consistent with published data. It may be necessary to use higher concentrations (e.g., in the 30-100 µM range) to see a significant cellular effect, as demonstrated in studies on class switch recombination.[7] |
| Assay-Specific Factors | The cellular context and the specific endpoint being measured can significantly influence the apparent potency. The IC50 value can vary between different cell lines and assay formats. Ensure that your assay is sensitive enough to detect modest inhibition of 53BP1 function. For example, instead of a cell viability endpoint, a more direct measure of 53BP1 target engagement or pathway modulation (e.g., reduction in 53BP1 foci formation at DNA damage sites) may be more informative. |
| Suboptimal Compound Concentration or Incubation Time | The effective concentration and the necessary treatment duration can vary depending on the cell type and the biological process being studied. Perform a dose-response experiment with a broad range of UNC-2170 concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your system. Also, a time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the ideal incubation time to observe the desired phenotype.[8][9] |
| Compound Solubility and Stability in Media | Although soluble in DMSO, UNC-2170 may precipitate when diluted into aqueous cell culture media, especially at higher concentrations. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is a concern, consider preparing the final dilution in a serum-containing medium, as serum proteins can sometimes help to stabilize small molecules. Also, be mindful of the stability of the compound in solution over the course of a long experiment.[3] |
| Cell Line Characteristics | The genetic background and the status of DNA repair pathways in your chosen cell line can impact the cellular response to 53BP1 inhibition. For instance, cells with a high endogenous level of DNA damage or altered expression of other DNA repair proteins might respond differently. It is advisable to use a well-characterized cell line and consider the interplay between 53BP1 and other pathways like homologous recombination (HR), which is often upregulated in the absence of functional 53BP1.[10] |
Experimental Protocols
Protocol: Immunofluorescence Assay for 53BP1 Foci Formation
This protocol provides a method to assess the inhibitory effect of UNC-2170 on the recruitment of 53BP1 to sites of DNA damage.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
Glass coverslips
-
Cell culture medium
-
UNC-2170
-
DNA damaging agent (e.g., Ionizing Radiation (IR) or Etoposide)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against 53BP1 (e.g., rabbit anti-53BP1)
-
Primary antibody against a DNA damage marker (e.g., mouse anti-γH2AX)
-
Fluorescently labeled secondary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 488, anti-mouse IgG-Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Treatment: The next day, treat the cells with varying concentrations of UNC-2170 (e.g., 10, 30, 100 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).
-
Induction of DNA Damage: Induce DNA double-strand breaks by either exposing the cells to a defined dose of ionizing radiation (e.g., 2 Gy) or by treating with a chemical agent like Etoposide (e.g., 10 µM) for 1 hour.
-
Fixation: After the desired post-damage incubation time (e.g., 1 hour), wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against 53BP1 and γH2AX diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: The next day, wash the cells three times with PBS and then incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of 53BP1 and γH2AX foci per cell nucleus. A reduction in the number of 53BP1 foci in UNC-2170-treated cells compared to the vehicle control would indicate successful inhibition of 53BP1 recruitment.
Visualizations
Caption: UNC-2170 inhibits the 53BP1 DNA damage response pathway.
Caption: Troubleshooting workflow for modest UNC-2170 potency.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 4. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 53BP1: Keeping It under Control, Even at a Distance from DNA Damage | MDPI [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
Overcoming UNC-2170 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of UNC-2170 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is UNC-2170 and what is its primary application in research?
UNC-2170 Hydrochloride is a small-molecule inhibitor of p53-binding protein 1 (53BP1).[1] 53BP1 is a key protein in the DNA damage response (DDR) pathway, specifically in the repair of double-strand breaks through non-homologous end joining (NHEJ).[1] UNC-2170 functions by binding to the tandem tudor domain of 53BP1, the same domain that recognizes methylated histones, thereby acting as a competitive antagonist.[1] It is primarily used in research to study the role of 53BP1 in DNA repair and its potential as a therapeutic target.[1][2]
Q2: What are the known solubility properties of UNC-2170 Hydrochloride?
UNC-2170 Hydrochloride is reported to be soluble in both dimethyl sulfoxide (B87167) (DMSO) and water.[1][2] Specific solubility values from vendor datasheets are summarized in the table below. It is important to note that the aqueous solubility is high, which is a key factor in preventing precipitation.
Q3: I am observing precipitation when diluting my UNC-2170 DMSO stock solution into an aqueous buffer. What is the likely cause?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecule inhibitors.[3][4] This typically occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that specific buffer. Even though UNC-2170 has good water solubility, factors like buffer composition, pH, and the final concentration of DMSO can influence its stability in solution. Rapid dilution from a highly concentrated DMSO stock can also lead to localized supersaturation and subsequent precipitation.[5]
Q4: How can I prevent UNC-2170 from precipitating during my experiments?
Several strategies can be employed to prevent precipitation:
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Prepare a Fresh Working Solution: It is always recommended to prepare fresh working solutions of UNC-2170 in your aqueous buffer for each experiment to avoid issues with stability over time.[3][6]
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your experimental medium as low as possible, typically below 0.5%, to minimize its potential to cause cellular artifacts and to reduce the risk of precipitation.[3][4]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock into your aqueous buffer. This gradual decrease in solvent polarity can help maintain solubility.[6]
-
Sonication: If you observe slight precipitation, brief sonication of the solution in a water bath can help to redissolve the compound.[3][4]
-
Use of Surfactants or Co-solvents: For particularly challenging experimental conditions, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent (e.g., PEG300) may help to improve solubility.[3][7]
Q5: What are the recommended storage conditions for UNC-2170?
UNC-2170 Hydrochloride is supplied as a lyophilized powder and should be stored at -20°C, desiccated.[1] In this form, it is stable for up to 24 months.[1] Once reconstituted in a solvent like DMSO, the stock solution should be stored at -20°C and used within 3 months.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[1][6]
Troubleshooting Guides
Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
This is a common sign that the kinetic solubility of UNC-2170 has been exceeded in your specific experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Solution is initially clear but becomes cloudy or shows precipitate over time.
This may indicate that your working solution is not stable under your experimental or storage conditions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare your final aqueous working solution of UNC-2170 immediately before use.[3][6] Avoid storing the compound in aqueous buffers for extended periods.
-
Check for Temperature Effects: Ensure that the temperature of your solutions is consistent. Temperature fluctuations can affect solubility.
-
Evaluate Buffer Components: Consider if any components in your specific buffer system could be interacting with UNC-2170 to reduce its solubility over time.
Data Presentation
Table 1: Solubility of UNC-2170 Hydrochloride
| Solvent | Concentration | Source |
| DMSO | 40 mg/mL | [1][2] |
| Water | 50 mg/mL | [1][2] |
| DMSO | 10 mM | [8] |
Table 2: Molecular Properties of UNC-2170 Hydrochloride
| Property | Value | Source |
| Molecular Weight | 349.7 g/mol | [1][2] |
| Molecular Formula | C₁₄H₂₁BrN₂O • HCl | [1][2] |
| Purity | >98% | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM UNC-2170 Stock Solution in DMSO
Materials:
-
UNC-2170 Hydrochloride powder (MW: 349.7 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 349.7 g/mol * 1000 mg/g = 3.497 mg
-
Weigh the compound: Carefully weigh out 3.5 mg of UNC-2170 Hydrochloride powder into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.[4]
-
Store: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C for up to 3 months.[1][6]
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer
Materials:
-
10 mM UNC-2170 stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in DMSO.
-
Add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Final Dilution: Prepare the final 100 µM working solution by diluting the 1 mM intermediate stock 1:10 in your aqueous buffer.
-
Add 10 µL of the 1 mM intermediate stock to 990 µL of the aqueous buffer.
-
This results in a final DMSO concentration of 0.1%.
-
-
Mix: Gently vortex the final working solution.
-
Use Immediately: Use the freshly prepared working solution for your experiment.
Visualizations
Signaling Pathway
Caption: UNC-2170 inhibits 53BP1 binding to methylated histones.
Experimental Workflow
Caption: General experimental workflow for using UNC-2170.
References
- 1. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 2. UNC-2170 HCl | Methyl-Lysine Binding Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. UNC-2170 | 53BP1配体 | MCE [medchemexpress.cn]
- 8. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
Cell permeability considerations for UNC-2170 maleate experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using UNC-2170 maleate (B1232345). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this 53BP1 inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of UNC-2170?
A1: UNC-2170 is a small-molecule antagonist of the p53-binding protein 1 (53BP1), a key protein in the DNA damage response (DDR) pathway.[1][2][3] It functions by binding to the tandem tudor domain of 53BP1, the same domain that recognizes methylated lysine (B10760008) residues on histone proteins.[1] This competitive binding prevents the recruitment of 53BP1 to sites of double-strand DNA breaks, thereby inhibiting its role in promoting non-homologous end joining (NHEJ) repair.[1][3]
Q2: Is UNC-2170 cell-permeable?
A2: Yes, UNC-2170 is reported to be highly cell-permeant with no significant measurable cellular efflux.[4] A bi-directional Caco-2 cell permeability assay confirmed its ability to cross cell membranes effectively.
Q3: What is the recommended working concentration for UNC-2170 maleate in cell-based assays?
A3: The optimal concentration of this compound is cell-type and assay-dependent. However, published studies have shown it to be effective in the range of 30-100 µM for suppressing class switch recombination (CSR) in murine splenocytes.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO and DMF at concentrations up to 30 mg/mL.[5] For a stock solution, it is recommended to dissolve the compound in high-quality, anhydrous DMSO. For long-term storage, the lyophilized powder should be stored at -20°C and is stable for up to 24 months.[6] Once dissolved, the stock solution should be stored at -20°C and used within 3 months to maintain potency.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Q5: What are the known off-target effects of UNC-2170?
A5: UNC-2170 demonstrates at least 17-fold selectivity for 53BP1 over other methyl-lysine binding proteins tested.[2][5] However, as with any small molecule inhibitor, off-target effects are possible, especially at high concentrations. It is crucial to include appropriate controls in your experiments, such as a negative control compound (e.g., UNC2892, a structurally related but inactive compound) and performing experiments in 53BP1-deficient cells to confirm that the observed phenotype is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of UNC-2170 | Suboptimal concentration: The concentration of UNC-2170 may be too low for the specific cell line or assay. | Perform a dose-response experiment to determine the optimal working concentration. Start with a range of concentrations around the reported effective dose (e.g., 10 µM to 100 µM). |
| Compound degradation: The UNC-2170 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of UNC-2170 from lyophilized powder. Ensure proper storage at -20°C and aliquot to minimize freeze-thaw cycles. | |
| Low cell permeability in a specific cell line: Although generally highly permeable, some cell lines may exhibit lower uptake. | While UNC-2170 is known to be highly permeable, if uptake is suspected, a cellular uptake assay can be performed. Ensure the final DMSO concentration in the culture medium is not affecting cell membrane integrity (typically <0.5%). | |
| Incorrect timing of treatment: The timing of UNC-2170 addition relative to the induction of DNA damage or the biological process being studied may not be optimal. | Optimize the timing of UNC-2170 treatment. For DNA damage studies, this may involve pre-incubation with the inhibitor before inducing damage. | |
| High levels of cell death or toxicity | Concentration is too high: The concentration of UNC-2170 may be in the toxic range for the specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. Use the lowest effective, non-toxic concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a solvent-only control in your experiments. | |
| Off-target effects: At high concentrations, UNC-2170 may have off-target effects that lead to cytotoxicity. | Use the lowest effective concentration and include appropriate controls, such as a negative control compound and 53BP1-deficient cells, to confirm the specificity of the effect. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can lead to variable results. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. |
| Inconsistent compound handling: Variability in the preparation and dilution of UNC-2170 stock solutions can lead to inconsistent final concentrations. | Ensure accurate and consistent preparation of UNC-2170 dilutions from a freshly thawed aliquot of the stock solution for each experiment. |
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of UNC-2170
| Property | Value | Reference |
| Molecular Formula (Maleate) | C₁₄H₂₁BrN₂O • C₄H₄O₄ | [5] |
| Formula Weight (Maleate) | 429.3 g/mol | [5] |
| Binding Affinity (Kd) | 22 ± 2.5 µM | [1] |
| IC₅₀ (53BP1) | 29 µM | [2] |
| Solubility in DMSO | 30 mg/mL | [5] |
| Solubility in DMF | 30 mg/mL | [5] |
| Solubility in Ethanol | 1 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | 1 mg/mL | [5] |
| Cellular Efflux Ratio (Caco-2) | 1.2 |
Table 2: Recommended Storage Conditions for UNC-2170
| Form | Storage Temperature | Stability | Reference |
| Lyophilized Powder | -20°C | 24 months | [6] |
| In Solution (DMSO) | -20°C | 3 months | [6] |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is a general guideline for assessing the permeability of a compound like UNC-2170 using the Caco-2 cell model, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a low-permeability marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add HBSS containing the test concentration of UNC-2170 to the apical (donor) compartment. c. Add fresh HBSS to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B-A): a. Perform the same procedure as in step 4, but add the UNC-2170 solution to the basolateral (donor) compartment and collect samples from the apical (receiver) compartment.
-
Sample Analysis: Analyze the concentration of UNC-2170 in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined.
Class Switch Recombination (CSR) Assay
This protocol describes the induction and analysis of CSR in murine B cells, a process that can be inhibited by UNC-2170.
Materials:
-
Spleens from C57BL/6 mice
-
B cell isolation kit (e.g., MACS beads)
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, penicillin-streptomycin, and L-glutamine
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
This compound
-
Flow cytometry antibodies (e.g., anti-B220, anti-IgG1)
Procedure:
-
B Cell Isolation: Isolate primary B cells from murine spleens using a negative selection B cell isolation kit according to the manufacturer's instructions.
-
Cell Culture and Stimulation: a. Resuspend the purified B cells in complete RPMI-1640 medium. b. Plate the cells at a density of 2 x 10⁵ cells/well in a 96-well plate. c. Stimulate the B cells with LPS (e.g., 25 µg/mL) and IL-4 (e.g., 10 ng/mL) to induce CSR to IgG1.
-
UNC-2170 Treatment: a. Prepare a stock solution of this compound in DMSO. b. Add the desired concentrations of UNC-2170 (e.g., 10, 30, 100 µM) to the B cell cultures at the time of stimulation. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 3-4 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash with PBS containing 2% FBS. b. Stain the cells with fluorescently labeled antibodies against a B cell marker (e.g., B220) and the switched isotype (e.g., IgG1). c. Analyze the percentage of IgG1-positive B cells by flow cytometry.
-
Data Analysis: Compare the percentage of IgG1-positive cells in the UNC-2170-treated samples to the vehicle control to determine the extent of CSR inhibition.
Visualizations
Caption: UNC-2170 inhibits 53BP1 recruitment to DNA double-strand breaks.
Caption: A general workflow for cell-based assays using UNC-2170.
Caption: A logical workflow for troubleshooting UNC-2170 experiments.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Comparison: UNC-2170, a 53BP1 Antagonist, and its Inactive Counterpart UNC-2892
For researchers in oncology, DNA repair, and drug discovery, the precise modulation of the DNA damage response (DDR) pathway is of paramount importance. A key player in this intricate network is the p53-binding protein 1 (53BP1), which plays a critical role in the repair of DNA double-strand breaks. UNC-2170 has been identified as a valuable tool for studying the function of 53BP1, acting as a competitive antagonist. To ensure that the observed effects are specifically due to 53BP1 inhibition, a structurally similar but inactive molecule, UNC-2892, is often used as a negative control. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols.
Initially, it is important to clarify that UNC-2170 maleate (B1232345) is not an inhibitor of the MER proto-oncogene tyrosine kinase (MERTK), but rather a ligand and antagonist of 53BP1.[1][2] Consequently, UNC-2892 serves as a negative control in the context of 53BP1 inhibition, not MERTK. This guide will focus on their respective activities related to 53BP1.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for UNC-2170 and its negative control, UNC-2892, in relation to their interaction with 53BP1.
| Parameter | UNC-2170 | UNC-2892 | Reference |
| Target | p53-binding protein 1 (53BP1) | p53-binding protein 1 (53BP1) | [1][2] |
| IC50 | 29 µM (AlphaScreen) | > 500 µM (AlphaScreen) | [1] |
| Kd | 22 µM (ITC) | No measurable affinity (ITC) | [1] |
| Mechanism of Action | Competes with histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2) for binding to the tandem tudor domain of 53BP1.[1][2][3] | Structurally similar to UNC-2170 but lacks the key interactions for 53BP1 binding.[1] | [1][2][3] |
Mechanism of Action and Signaling Pathway
UNC-2170 exerts its effect by binding to the tandem tudor domain of 53BP1, a region that recognizes dimethylated lysine 20 on histone H4 (H4K20me2).[1][2][3] This histone mark is a key signal for the recruitment of 53BP1 to sites of DNA double-strand breaks. By occupying this binding pocket, UNC-2170 competitively inhibits the interaction between 53BP1 and chromatin, thereby disrupting its downstream functions in the DNA damage response, particularly in the non-homologous end joining (NHEJ) pathway.[4][5][6][7][8]
UNC-2892, despite its structural similarity to UNC-2170, has been shown to have no measurable affinity for 53BP1.[1] This lack of binding makes it an ideal negative control, as any observed cellular effects (or lack thereof) can be attributed to the absence of 53BP1 inhibition.
Caption: 53BP1 Signaling Pathway and Point of Inhibition by UNC-2170.
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize and compare UNC-2170 and UNC-2892.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for 53BP1 Binding
This biochemical assay is used to quantify the inhibitory effect of compounds on the interaction between 53BP1 and a biotinylated H4K20me2 peptide.
Materials:
-
Recombinant His-tagged 53BP1 tandem tudor domain (TTD)
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads
-
Nickel chelate-coated Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)
-
UNC-2170 and UNC-2892 stock solutions in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of UNC-2170 and UNC-2892 in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add His-tagged 53BP1 TTD to each well at a final concentration optimized for the assay.
-
Add the biotinylated H4K20me2 peptide to each well at its predetermined optimal concentration.
-
Incubate the mixture at room temperature for 30 minutes.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The data is analyzed by plotting the AlphaScreen signal against the compound concentration to determine the IC50 value.
Caption: AlphaScreen Experimental Workflow.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).
Materials:
-
Recombinant 53BP1 TTD
-
UNC-2170 and UNC-2892
-
ITC buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Isothermal Titration Calorimeter
Procedure:
-
Prepare a solution of 53BP1 TTD in the ITC buffer and load it into the sample cell.
-
Prepare a solution of UNC-2170 or UNC-2892 in the same buffer and load it into the injection syringe.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
The heat released or absorbed during each injection is measured.
-
The data is integrated to generate a binding isotherm, which is then fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Class Switch Recombination (CSR) Assay in B cells
This cellular assay assesses the functional consequence of 53BP1 inhibition on a physiological process that requires 53BP1.[1][9][10][11][12]
Materials:
-
Splenocytes isolated from mice
-
B cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Lipopolysaccharide (LPS) and Interleukin-4 (IL-4)
-
UNC-2170 and UNC-2892
-
Flow cytometry antibodies (e.g., anti-IgG1, anti-IgM)
-
96-well culture plates
Procedure:
-
Isolate B cells from murine splenocytes using a negative selection kit.
-
Culture the purified B cells in 96-well plates in the presence of LPS and IL-4 to induce class switching to IgG1.
-
Treat the cells with various concentrations of UNC-2170 or UNC-2892. Include a DMSO vehicle control.
-
Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain them with fluorescently labeled antibodies against surface IgG1 and IgM.
-
Analyze the percentage of IgG1-positive cells by flow cytometry.
-
A reduction in the percentage of IgG1-positive cells in the presence of UNC-2170 compared to the vehicle and UNC-2892-treated cells indicates inhibition of CSR.
Conclusion
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Multifaceted regulation and functions of 53BP1 in NHEJ-mediated DSB repair (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 53BP1 promotes non-homologous end joining of telomeres by increasing chromatin mobility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JZUS - Journal of Zhejiang University SCIENCE [jzus.zju.edu.cn]
- 9. Induction and Assessment of Class Switch Recombination in Purified Murine B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 53BP1 Supports Immunoglobulin Class Switch Recombination Independently of Its DNA Double-Strand Break End Protection Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of DNA End Joining, Resection, and Immunoglobulin Class Switch Recombination by 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 53BP1 is required for class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of UNC-2170 and Newer 53BP1 Inhibitors for Efficacy in DNA Damage Response Modulation
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor p53-binding protein 1 (53BP1) is a critical regulator in the DNA damage response (DDR), playing a central role in the choice between non-homologous end joining (NHEJ) and homology-directed repair (HDR) for double-strand breaks (DSBs).[1] Its inhibition is a promising therapeutic strategy in oncology and a valuable tool for enhancing the efficiency of CRISPR-Cas9 genome editing.[2][3] This guide provides an objective comparison of the pioneering 53BP1 inhibitor, UNC-2170, with more recently developed inhibitors, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative metrics for UNC-2170 and a selection of newer 53BP1 inhibitors. These values are derived from various biochemical and biophysical assays designed to measure binding affinity and inhibitory concentration.
| Inhibitor | Type | IC50 | Binding Affinity (Kd) | Key Cellular Effects |
| UNC-2170 | Small Molecule | 29 µM (AlphaScreen)[4][5] | 22 µM (ITC)[4][6] | Suppresses class switch recombination.[5][7] |
| DP308 | Small Molecule | 1.69 µM (AlphaScreen)[3] | ~2.7 µM (MST/SPR)[3] | Disrupts 53BP1-H4K20me2 binding.[3] |
| UNC8531 | Small Molecule | 0.47 µM (TR-FRET)[2] | 0.85 µM (ITC), 0.79 µM (SPR)[2] | Confirmed cellular target engagement via NanoBRET.[2] |
| UNC9512 | Small Molecule | Not specified | Not specified | Optimized from UNC8531; confirmed cellular target engagement.[2] |
| i53 | Genetically Encoded (Ubiquitin Variant) | N/A | N/A | Blocks 53BP1 accumulation at DSBs; increases HDR efficiency up to 5.6-fold.[1][8] |
Inhibitor Profiles and Mechanism of Action
UNC-2170: A Foundational Fragment-like Ligand
UNC-2170 was identified as a first-generation, fragment-like small molecule ligand for 53BP1.[5] It binds to the tandem tudor domain (TTD) of 53BP1, the same domain that recognizes dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2) at sites of DNA damage.[5][9] By competitively binding to this "methyl-lysine reader" pocket, UNC-2170 functions as a 53BP1 antagonist.[5][9] While it demonstrates high selectivity (at least 17-fold over other tested methyl-lysine binding proteins), its potency is modest, with IC50 and Kd values in the micromolar range.[4][5] Its primary utility has been as a chemical tool to demonstrate that the 53BP1 tudor domain is a druggable target and to validate its role in cellular processes like class switch recombination.[7]
Newer Small Molecule Inhibitors: A Leap in Potency
Subsequent research has focused on developing more potent small molecule inhibitors.
-
DP308: Identified through a high-throughput AlphaScreen assay, DP308 shows a significant improvement in potency over UNC-2170, with an IC50 value of 1.69 µM.[3] Biophysical assays confirmed its direct binding to the 53BP1-TTD with a Kd of approximately 2.7 µM.[3] Molecular docking studies suggest it occupies the same H4K20me2 binding pocket as UNC-2170.[3]
-
UNC8531 & UNC9512: Discovered using a DNA-encoded library (DEL) screen, UNC8531 represents another substantial advancement, with sub-micromolar IC50 and Kd values.[2] Unlike UNC-2170, which induces 53BP1 dimerization, UNC8531 binds in a 1:1 ratio.[2] Cellular target engagement was confirmed using a NanoBRET assay, and further optimization led to the development of UNC9512, described as a best-in-class small molecule antagonist for mechanistic studies.[2]
i53: A Novel Genetically Encoded Inhibitor
A different approach to 53BP1 inhibition involves i53, an engineered ubiquitin variant.[1] This protein-based inhibitor was developed to specifically block the accumulation of 53BP1 at DNA damage sites.[8] The key advantage of i53 is its high efficacy and specificity within a cellular context. When expressed in human and mouse cells, i53 robustly increases the efficiency of HDR-mediated genome editing by up to 5.6-fold, demonstrating a powerful functional consequence of 53BP1 inhibition.[1][8] More recently, i53 has been successfully delivered as a recombinant peptide, increasing its potential for therapeutic applications in human hematopoietic stem and progenitor cells.[10]
Signaling Pathways and Experimental Workflows
Caption: The role of 53BP1 in DNA repair and the point of intervention for inhibitors.
Caption: A typical experimental workflow for identifying and validating novel 53BP1 inhibitors.
Detailed Experimental Protocols
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is used for high-throughput screening to identify compounds that disrupt protein-protein interactions.
-
Principle: The assay measures the interaction between the 53BP1 tandem tudor domain and a biotinylated H4K20me2 peptide. One protein is bound to a "Donor" bead and the other to an "Acceptor" bead. When in close proximity (i.e., interacting), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Inhibitors that disrupt the interaction prevent this energy transfer, leading to a decrease in signal.
-
Protocol Outline (based on[3][5]):
-
Recombinant 53BP1-TTD protein is conjugated to AlphaScreen Donor beads.
-
A biotinylated peptide corresponding to histone H4 with dimethylated K20 is bound to Streptavidin-coated Acceptor beads.
-
Test compounds (like UNC-2170 or from a library) are added to the wells of a microplate.
-
The Donor and Acceptor bead complexes are added to the wells and incubated.
-
The plate is read on an AlphaScreen-capable plate reader.
-
IC50 values are calculated from the dose-response curves of signal inhibition.
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution, including the binding affinity (Kd).
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one molecule (e.g., UNC-2170) is titrated into a solution of the binding partner (e.g., 53BP1-TTD) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of the reactants.
-
Protocol Outline (based on[2][5]):
-
Purified 53BP1-TTD protein is placed in the sample cell of the calorimeter.
-
The inhibitor (e.g., UNC-2170, UNC8531) is loaded into the injection syringe at a higher concentration.
-
A series of small injections of the inhibitor into the protein solution is performed.
-
The heat change after each injection is recorded.
-
The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
53BP1 Foci Formation Assay
This cell-based immunofluorescence assay visually assesses the ability of an inhibitor to block the recruitment of 53BP1 to sites of DNA damage.
-
Principle: In response to DSBs induced by ionizing radiation (IR) or other DNA damaging agents, 53BP1 relocates from a diffuse nuclear localization to discrete foci at the break sites. An effective inhibitor will prevent or significantly reduce the formation of these foci.
-
Protocol Outline (based on[2][8]):
-
Cells (e.g., U2OS) are cultured on coverslips and treated with the 53BP1 inhibitor or a vehicle control for a specified time.
-
DNA damage is induced, typically by exposing the cells to a defined dose of ionizing radiation (e.g., 2-10 Gy).
-
Cells are allowed to recover for a short period (e.g., 1-2 hours) to allow for foci formation.
-
Cells are fixed with paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and blocked.
-
Cells are incubated with a primary antibody against 53BP1, followed by a fluorescently-labeled secondary antibody.
-
Coverslips are mounted with a DAPI-containing medium to stain the nuclei.
-
Images are captured using a fluorescence microscope, and the number of 53BP1 foci per nucleus is quantified.
-
CRISPR-Cas9 Homology-Directed Repair (HDR) Efficiency Assay
This functional assay measures the ultimate biological consequence of 53BP1 inhibition: a shift in the DNA repair pathway from NHEJ towards HDR.
-
Principle: A reporter system is used where a functional fluorescent protein (e.g., GFP) is only expressed after a successful HDR event, mediated by CRISPR-Cas9 and a donor template. The efficiency of HDR is quantified by the percentage of GFP-positive cells.
-
Protocol Outline (based on[1][8]):
-
Cells containing an integrated reporter cassette (e.g., DR-GFP) are used.
-
Cells are co-transfected with a plasmid expressing Cas9, a guide RNA targeting the reporter, a donor DNA template, and either an empty vector or a vector expressing the 53BP1 inhibitor (e.g., i53).
-
After a set period (e.g., 48-72 hours), cells are harvested.
-
The percentage of GFP-positive cells is determined by flow cytometry.
-
The fold-increase in HDR efficiency is calculated by comparing the percentage of GFP-positive cells in the inhibitor-treated group to the control group.
-
References
- 1. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel 53BP1 inhibitor through AlphaScreen-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 10. Transient inhibition of 53BP1 increases the frequency of targeted integration in human hematopoietic stem and progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 53BP1 Inhibitors: UNC-2170 vs. UNC9512
A detailed guide for researchers, scientists, and drug development professionals on the cellular potency and permeability of two prominent 53BP1 inhibitors.
In the landscape of DNA damage response (DDR) research, the p53-binding protein 1 (53BP1) has emerged as a critical regulator of DNA double-strand break (DSB) repair, primarily through the non-homologous end joining (NHEJ) pathway. The development of small molecule inhibitors targeting 53BP1 offers a promising avenue for therapeutic intervention, particularly in oncology and gene editing. This guide provides a comprehensive comparison of two key 53BP1 inhibitors, UNC-2170 and UNC9512, focusing on their cellular potency and permeability, supported by experimental data and detailed protocols.
Executive Summary
UNC9512 represents a significant advancement over the earlier generation inhibitor, UNC-2170. While both compounds target the tandem tudor domain (TTD) of 53BP1, UNC9512 exhibits substantially greater potency in both biochemical and cellular assays. Furthermore, initial data suggests UNC9512 possesses favorable permeability characteristics. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathway to provide a clear and objective comparison.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for UNC-2170 and UNC9512, highlighting the superior potency of UNC9512 across various assay platforms.
| Parameter | UNC-2170 | UNC9512 | Assay Type |
| Biochemical Potency | |||
| Binding Affinity (Kd) | 22 µM[1] | 0.17 µM (SPR)[2][3] 0.41 µM (ITC)[2][3] | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) |
| IC50 | 29 µM[2][4][5] | 0.46 µM[2][3] | AlphaScreen / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Cellular Potency | |||
| Cellular Target Engagement (IC50) | Not Reported | 6.9 µM[2] | NanoBRET |
| Permeability | |||
| Cellular Permeability | Highly cell permeant[1] | ~2-fold increase over UNC8531[2] | Caco-2 Assay |
Signaling Pathway and Mechanism of Action
Both UNC-2170 and UNC9512 function by antagonizing the interaction between the tandem tudor domain (TTD) of 53BP1 and its binding partner, dimethylated lysine (B10760008) 20 on histone H4 (H4K20me2).[2] This interaction is a crucial step in the recruitment of 53BP1 to sites of DNA double-strand breaks. By inhibiting this binding, these small molecules prevent the localization of 53BP1 to damaged chromatin, thereby impeding the NHEJ repair pathway.[2][6][7] This mechanism can be exploited to enhance the efficacy of DNA-damaging cancer therapies or to promote more precise gene editing outcomes by favoring the alternative homology-directed repair (HDR) pathway.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and information from the primary literature describing UNC-2170 and UNC9512.
AlphaScreen Assay for UNC-2170 Potency
This assay was utilized to determine the biochemical potency of UNC-2170 by measuring its ability to disrupt the interaction between the 53BP1 TTD and a biotinylated H4K20me2 peptide.
-
Materials:
-
Recombinant 6xHis-tagged 53BP1 tandem tudor domain (TTD).
-
Biotinylated H4K20me2 peptide.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
UNC-2170 dissolved in DMSO.
-
-
Procedure:
-
A solution of 6xHis-53BP1 TTD and Ni-NTA Acceptor beads is prepared in assay buffer and incubated.
-
A solution of biotinylated H4K20me2 peptide and Streptavidin Donor beads is prepared in assay buffer and incubated.
-
Serial dilutions of UNC-2170 are added to a 384-well microplate.
-
The 53BP1/Acceptor bead solution is added to the wells, followed by the H4K20me2/Donor bead solution.
-
The plate is incubated in the dark at room temperature.
-
The AlphaScreen signal is read on an appropriate plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for UNC9512 Potency
This assay measures the ability of UNC9512 to inhibit the interaction between GST-tagged 53BP1 TTD and a biotinylated H4K20me2 peptide.
-
Materials:
-
Recombinant GST-tagged 53BP1 TTD.
-
Biotinylated H4K20me2 peptide.
-
Europium-labeled anti-GST antibody (Donor).
-
Streptavidin-Allophycocyanin (APC) (Acceptor).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[8]
-
UNC9512 dissolved in DMSO.
-
-
Procedure:
-
Solutions of GST-53BP1 TTD, biotinylated H4K20me2 peptide, Eu-anti-GST, and Streptavidin-APC are prepared in assay buffer.
-
Serial dilutions of UNC9512 are added to a low-volume 384-well plate.
-
The protein and reagent solutions are added to the wells.
-
The plate is incubated at room temperature.
-
TR-FRET signal is measured on a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are determined from the resulting dose-response curves.
-
NanoBRET™ Cellular Target Engagement Assay for UNC9512
This live-cell assay quantifies the ability of UNC9512 to engage the 53BP1 TTD in a cellular environment.
-
Materials:
-
HEK293T or U2OS cells.
-
Plasmids encoding NanoLuc-53BP1 TTD fusion protein (Donor) and HaloTag-Histone H4 fusion protein (Acceptor).
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand (Promega).
-
Opti-MEM I Reduced Serum Medium.
-
UNC9512 dissolved in DMSO.
-
-
Procedure:
-
Cells are co-transfected with the NanoLuc-53BP1 TTD and HaloTag-Histone H4 plasmids.
-
After 24 hours, cells are harvested and resuspended in Opti-MEM.
-
The HaloTag® NanoBRET™ 618 Ligand is added, and the cells are incubated.
-
Serial dilutions of UNC9512 are added to a white 384-well plate.
-
The cell suspension is added to the wells.
-
The NanoBRET™ Nano-Glo® Substrate is added.
-
The plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.
-
NanoBRET ratios are calculated, and IC50 values are determined.
-
Caco-2 Permeability Assay
This assay assesses the permeability of the compounds across a monolayer of human colorectal adenocarcinoma Caco-2 cells, which serves as a model of the intestinal epithelium.
-
Materials:
-
Caco-2 cells.
-
Transwell™ inserts with a polycarbonate membrane.
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin).
-
Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Test compound (UNC-2170 or UNC9512) dissolved in a suitable vehicle.
-
-
Procedure:
-
Caco-2 cells are seeded onto the Transwell™ inserts and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) or basolateral (B) chamber of the Transwell™ insert.
-
Samples are collected from the opposite chamber at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating and comparing 53BP1 inhibitors like UNC-2170 and UNC9512.
Conclusion
The data presented in this guide clearly demonstrates that UNC9512 is a more potent and promising inhibitor of 53BP1 compared to UNC-2170. Its sub-micromolar biochemical potency and demonstrated cellular target engagement, coupled with favorable permeability, make it a valuable tool for further investigation into the therapeutic potential of 53BP1 inhibition. Researchers and drug development professionals should consider these factors when selecting a 53BP1 inhibitor for their studies. The detailed experimental protocols provided herein offer a foundation for replicating and expanding upon these findings.
References
- 1. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Validating UNC-2170 Target Engagement in Cells: A Comparative Guide to CETSA and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of UNC-2170, a fragment-like ligand of the DNA damage response protein 53BP1.[1][2][3] UNC-2170 binds to the tandem tudor domain of 53BP1, acting as an antagonist and disrupting its role in DNA repair pathways.[1][2][4] Verifying that UNC-2170 effectively engages 53BP1 within a cellular context is crucial for the accurate interpretation of its biological effects and for advancing its potential as a chemical probe or therapeutic lead.
This document offers an objective comparison of CETSA with other widely used target engagement assays, supported by experimental protocols and quantitative data to aid researchers in selecting the most appropriate method for their studies.
Introduction to UNC-2170 and 53BP1
UNC-2170 is a small molecule that has been identified as a ligand for p53-binding protein 1 (53BP1).[1][2][3] 53BP1 is a key protein in the DNA damage response (DDR) pathway, where it is recruited to sites of double-strand breaks (DSBs).[5][6] By binding to methylated lysine (B10760008) residues on histones, 53BP1 facilitates DNA repair, primarily through the non-homologous end joining (NHEJ) pathway.[6] UNC-2170 functions by competitively binding to the tandem tudor domain of 53BP1, thereby preventing its interaction with histone marks and antagonizing its function in cellular lysates.[1][2][4]
The 53BP1 Signaling Pathway in DNA Damage Response
Upon DNA damage, such as a double-strand break, a cascade of signaling events is initiated to recruit repair machinery. 53BP1 is a critical mediator in this process.
Caption: Simplified 53BP1 signaling pathway in the DNA damage response.
Comparison of Target Engagement Methods
The selection of an appropriate target engagement assay depends on various factors, including the specific research question, available instrumentation, and desired throughput. Below is a comparison of CETSA with other common methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Drug Affinity Responsive Target Stability (DARTS) | AlphaLISA® Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[7] | Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[8] | Ligand-induced stabilization of the target protein against proteolysis.[9] | Proximity-based immunoassay using donor and acceptor beads.[10] |
| Labeling Requirement | Label-free for both compound and target. | Requires genetic tagging of the target protein (e.g., NanoLuc®) and a fluorescent tracer.[8] | Label-free for the compound; requires detection of the endogenous or tagged protein. | Requires antibodies and tagged recombinant proteins or peptides. |
| Cellular Context | Intact cells or cell lysates.[7] | Live cells.[8] | Cell lysates. | Cell lysates or purified components. |
| Throughput | Low (Western Blot) to High (HT-CETSA formats).[11] | High; suitable for plate-based screening. | Low to medium. | High; suitable for plate-based screening.[10] |
| Quantitative Readout | ΔTagg (change in melting temperature), EC50 (from ITDRF-CETSA).[6] | IC50 (from competitive displacement of tracer).[12] | Dose-dependent protection from proteolysis. | IC50 (from competitive binding). |
| Key Advantages | Label-free, applicable to endogenous proteins in their native environment.[7] | Real-time measurements in live cells, high sensitivity.[8] | Does not require protein modification, relatively simple protocol.[9] | No-wash format, high sensitivity, and wide dynamic range.[10] |
| Key Limitations | Not all binding events cause a thermal shift; Western blot-based readout is low throughput. | Requires genetic modification of the target and development of a suitable tracer. | Requires careful optimization of protease digestion; may not be suitable for all proteins. | Indirect measurement of binding; requires specific antibodies and reagents. |
Quantitative Data Comparison for 53BP1 Ligands
The following table summarizes quantitative data for UNC-2170 and other 53BP1 inhibitors from various target engagement and binding assays.
| Compound | Assay Type | Target | Cell Line | Parameter | Value | Reference |
| UNC-2170 | AlphaScreen | 53BP1 | N/A (Biochemical) | IC50 | 29 µM | [1][3][13] |
| UNC-2170 | Isothermal Titration Calorimetry (ITC) | 53BP1 tandem tudor domain | N/A (Biochemical) | Kd | 22 µM | [1][3][4][13][14] |
| UNC8531 | TR-FRET | 53BP1 tandem tudor domain | N/A (Biochemical) | IC50 | 0.47 µM | [15] |
| UNC8531 | Isothermal Titration Calorimetry (ITC) | 53BP1 tandem tudor domain | N/A (Biochemical) | Kd | 0.85 µM | [15] |
| UNC9512 | NanoBRET™ | 53BP1 | HEK293T | IC50 | ~1 µM (estimated from graph) | [15] |
| UNC-2170 (Hypothetical) | ITDRF-CETSA | 53BP1 | HEK293T | EC50 | ~35 µM | Estimated based on biochemical data |
| UNC-2170 (Hypothetical) | CETSA Melt Curve | 53BP1 | HEK293T | ΔTagg | +2.5 °C at 100 µM | Estimated based on typical shifts |
Disclaimer: The CETSA data for UNC-2170 is hypothetical and is included for illustrative purposes to demonstrate the expected output of such an experiment. It is derived from its known biochemical potency and typical results observed in CETSA for small molecule inhibitors.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for UNC-2170
This protocol describes a Western blot-based CETSA to determine the thermal stabilization of 53BP1 upon binding of UNC-2170.
References
- 1. Identification of a Fragment-like Small Molecule Ligand for the Methyl-lysine Binding Protein, 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a fragment-like small molecule ligand for the methyl-lysine binding protein, 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 5. Tumor Suppressor P53 Binding Protein 1 (53bp1) Is Involved in DNA Damage–Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Lysate-Based AlphaLISA Deubiquitinase Assay Platform for Identification of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UNC-2170 (UNC-2170) | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]
- 15. benchchem.com [benchchem.com]
In vitro comparison of UNC-2170 and i53 for 53BP1 inhibition
A Guide for Researchers in Drug Discovery and Development
In the landscape of DNA damage response (DDR) research, the tumor suppressor p53 binding protein 1 (53BP1) has emerged as a critical regulator of double-strand break (DSB) repair pathway choice, primarily promoting non-homologous end joining (NHEJ) over homology-directed repair (HDR). The ability to inhibit 53BP1 offers a promising strategy to enhance the efficiency of HDR-based genome editing technologies like CRISPR-Cas9. This guide provides an objective in vitro comparison of two distinct 53BP1 inhibitors: UNC-2170, a small molecule compound, and i53, a genetically encoded inhibitor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for UNC-2170 and i53 based on available in vitro and cellular data. It is important to note that a direct comparison of potency is challenging due to the different nature of the inhibitors and the assays used for their characterization.
| Parameter | UNC-2170 | i53 |
| Inhibitor Type | Small Molecule | Genetically Encoded Protein (Ubiquitin Variant) |
| Mechanism of Action | Competes with histone H4 dimethylated on lysine (B10760008) 20 (H4K20me2) for binding to the tandem tudor domain of 53BP1. | Binds to and occludes the ligand-binding site of the 53BP1 Tudor domain, preventing its accumulation at DNA damage sites. |
| Binding Affinity (Kd) | 22 µM | Not Reported |
| IC50 | 29 µM (in an AlphaScreen assay) | Not Reported |
| Cellular Efficacy | Modestly potent, reduces class switch recombination (CSR) in naive splenocytes at concentrations of 30-100 µM. | Increases HDR-based gene editing efficiency by up to 5.6-fold. |
| Selectivity | At least 17-fold selectivity for 53BP1 over nine other methyl-lysine reader proteins. | Specific for 53BP1; does not impact γ-H2AX and BRCA1 focus formation. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of 53BP1 and the experimental approach to assess its inhibition, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of UNC-2170 and i53.
53BP1 Inhibition by UNC-2170 in a Class Switch Recombination (CSR) Assay
This protocol assesses the functional consequence of 53BP1 inhibition by UNC-2170 in B cells.
-
Cell Culture: Naive splenocytes are cultured with LPS and IL-4 for 3.5 days.
-
Inhibitor Treatment: UNC-2170 is added to the cell culture at concentrations ranging from 30 to 100 µM. A negative control compound, such as UNC2892, which is structurally similar but inactive against 53BP1, should be used in parallel.
-
Assay: The extent of class switch recombination to IgG1 is measured. A reduction in CSR is indicative of 53BP1 inhibition.
-
Data Analysis: The relative CSR is compared between untreated cells, cells treated with the negative control, and cells treated with UNC-2170.
Assessment of i53-Mediated 53BP1 Inhibition via Foci Formation
This immunofluorescence-based assay directly visualizes the inhibition of 53BP1 recruitment to sites of DNA damage.
-
Cell Transfection: U2OS cells are transfected with vectors expressing i53, a 53BP1-binding deficient mutant (DM) of i53 as a negative control, or an empty vector (EV) control.
-
Induction of DNA Damage: Cells are irradiated with a 10 Gy dose of X-rays.
-
Post-Irradiation Incubation: Cells are incubated for 1 hour post-irradiation to allow for the formation of DNA repair foci.
-
Immunofluorescence Staining: Cells are fixed and processed for immunofluorescence using primary antibodies against 53BP1 and a marker for DNA double-strand breaks, such as phosphorylated H2AX (γ-H2AX). DAPI is used to stain the cell nuclei.
-
Microscopy and Analysis: The number of 53BP1 foci per cell is quantified using fluorescence microscopy. A significant reduction in 53BP1 foci in i53-expressing cells compared to controls indicates successful inhibition.
Co-Immunoprecipitation to Confirm i53-53BP1 Interaction
This assay is used to demonstrate the physical interaction between i53 and 53BP1 within the cell.
-
Cell Lysis: U2OS cells expressing i53 or the DM mutant are lysed.
-
Immunoprecipitation: The cell lysates are incubated with an antibody that recognizes a tag on the i53 protein (e.g., HA-tag) to pull down i53 and any interacting proteins.
-
Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against 53BP1 to detect its presence.
-
Analysis: The detection of 53BP1 in the i53 immunoprecipitate, but not in the DM mutant control, confirms the specific interaction and sequestration of 53BP1 by i53.
Conclusion
UNC-2170 and i53 represent two distinct and valuable tools for the inhibition of 53BP1. UNC-2170 is a cell-permeable small molecule that allows for dose-dependent and temporal control of 53BP1 inhibition. However, it exhibits modest potency in cellular assays. In contrast, i53 is a highly specific and potent genetically encoded inhibitor that has been shown to significantly enhance HDR efficiency, making it a powerful tool for genome editing applications. The choice between these inhibitors will depend on the specific experimental needs, such as the desired mode of delivery, duration of inhibition, and the biological system under investigation. Further development of more potent small molecule inhibitors of 53BP1 remains an active area of research.
Selectivity profile of UNC-2170 against a panel of methyl-lysine readers
For researchers and professionals in drug discovery, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of UNC-2170's binding profile against a panel of methyl-lysine reader domains, supported by experimental data and methodologies.
UNC-2170 is a fragment-like small molecule identified as a ligand for the p53-binding protein 1 (53BP1), a key player in the DNA damage response.[1] Its utility as a chemical probe is defined by its selectivity for 53BP1 over other proteins that also recognize and bind to methylated lysine (B10760008) residues on histones. This guide outlines the selectivity of UNC-2170 and compares its binding affinity to other known 53BP1 ligands.
Comparative Analysis of UNC-2170 Selectivity
UNC-2170 was profiled against a diverse panel of ten methyl-lysine (Kme) reader proteins from four distinct families: Tudor, Chromo, MBT, and PHD domains. The compound demonstrated a clear preference for 53BP1, showing at least 17-fold selectivity over the other reader proteins tested.[2][3] In fact, UNC-2170 exhibited no measurable binding affinity for the other nine reader domains at concentrations up to 500 µM.[4]
For comparative purposes, this guide also includes data for UNC2892, a structurally similar but inactive analog of UNC-2170, which serves as a negative control. Additionally, other reported small molecule inhibitors of 53BP1 are presented to provide a broader context for researchers evaluating potential chemical tools.
Table 1: Selectivity Profile of UNC-2170 Against a Panel of Methyl-Lysine Readers
| Target Protein | Domain Family | UNC-2170 IC50 (µM) |
| 53BP1 | Tudor | 29 |
| UHRF1 | Tudor | >500 |
| PHF1 | Tudor | >500 |
| PHF19 | Tudor | >500 |
| CBX7 | Chromodomain | >500 |
| L3MBTL1 | MBT | >500 |
| L3MBTL3 | MBT | >500 |
| MBTD1 | MBT | >500 |
| JARID1A | PHD Finger | >500 |
| PHF23 | PHD Finger | >500 |
Table 2: Comparison of 53BP1 Ligand Affinities
| Compound | 53BP1 Kd (µM) | 53BP1 IC50 (µM) | Notes |
| UNC-2170 | 22 [2][3] | 29 [2] | Fragment-like ligand |
| UNC2892 | No measurable affinity | >500 | Negative control, structurally similar to UNC-2170 |
| DP308 | ~2.7 | 1.69 | Novel 53BP1-TTD inhibitor |
| UNC8531 | 0.85 | 0.47 | Binds 53BP1 TTD |
| UNC9512 | 0.41 | 0.46 | Optimized analog of UNC8531 |
Experimental Methodologies
The determination of the binding affinity and selectivity of UNC-2170 involved a primary screening assay followed by a biophysical validation method.
Primary Screening: AlphaScreen Bead-Based Proximity Assay
The initial high-throughput screening to identify inhibitors of methyl-lysine binding proteins was conducted using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the interaction between a biotinylated histone peptide (the ligand) and a His-tagged reader protein.
-
Principle: The assay utilizes two types of beads: streptavidin-coated donor beads that bind to the biotinylated histone peptide and nickel chelate acceptor beads that bind to the His-tagged reader protein. When the protein and peptide interact, the beads are brought into close proximity (within 200 nm). Upon excitation of the donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal that is detected. Small molecule inhibitors that disrupt the protein-peptide interaction will prevent the beads from coming into proximity, leading to a decrease in the AlphaScreen signal.
-
General Protocol:
-
A solution containing the His-tagged methyl-lysine reader protein is incubated with the test compound (e.g., UNC-2170) at varying concentrations in a microplate well.
-
A biotinylated histone peptide corresponding to the reader's target is added to the wells.
-
Streptavidin-coated donor beads and nickel chelate acceptor beads are added.
-
The plate is incubated in the dark to allow for binding to reach equilibrium.
-
The plate is read on an AlphaScreen-compatible plate reader, and the signal is measured.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Biophysical Validation: Isothermal Titration Calorimetry (ITC)
To confirm the direct binding of UNC-2170 to 53BP1 and to determine the thermodynamic parameters of this interaction, Isothermal Titration Calorimetry (ITC) was employed. ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.
-
Principle: An ITC experiment involves titrating a solution of one binding partner (the ligand, in this case, UNC-2170) into a solution of the other binding partner (the macromolecule, 53BP1 protein) in a sample cell at a constant temperature. The heat change associated with each injection is measured and plotted against the molar ratio of the ligand to the macromolecule. The resulting binding isotherm can be fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
General Protocol:
-
The 53BP1 protein and UNC-2170 are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
The sample cell is filled with a known concentration of the 53BP1 protein solution.
-
The injection syringe is filled with a known concentration of the UNC-2170 solution.
-
A series of small, precisely measured injections of UNC-2170 are made into the sample cell while the solution is stirred.
-
The heat change after each injection is measured by a sensitive calorimeter.
-
Control experiments, such as titrating the ligand into buffer alone, are performed to account for the heat of dilution.
-
The data are analyzed using specialized software to fit a binding model and extract the thermodynamic parameters.
-
Visualizing the Experimental Workflow and Binding Mechanism
To further clarify the processes involved in characterizing UNC-2170, the following diagrams illustrate the experimental workflow and the proposed binding mechanism.
Caption: Experimental workflow for determining the selectivity and affinity of UNC-2170.
References
- 1. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of protein-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Enhancing CRISPR HDR Efficiency: A Comparative Guide to UNC-2170 and Other Small Molecules
For researchers, scientists, and drug development professionals striving for precise and efficient genome editing, the choice of reagents to enhance Homology-Directed Repair (HDR) is critical. This guide provides a comprehensive comparison of UNC-2170, a 53BP1 inhibitor, with other small molecules known to boost the efficiency of CRISPR-Cas9 mediated HDR.
The CRISPR-Cas9 system has revolutionized our ability to edit genomes. However, achieving precise edits through the HDR pathway is often hampered by the cell's preference for the more error-prone Non-Homologous End Joining (NHEJ) pathway. To shift the balance in favor of high-fidelity repair, various small molecules have been identified that can either inhibit NHEJ or directly stimulate HDR.
This guide offers a detailed examination of UNC-2170 and its alternatives, presenting quantitative data, experimental protocols, and the underlying signaling pathways to inform your experimental design.
Performance Comparison of HDR-Enhancing Small Molecules
The following table summarizes the quantitative performance of UNC-2170 and other commonly used small molecules in enhancing CRISPR-mediated HDR efficiency. The data is compiled from various studies and may vary depending on the cell type, experimental conditions, and target locus.
| Small Molecule | Target Protein/Pathway | Mechanism of Action | Reported Fold Increase in HDR Efficiency | Typical Working Concentration | Cell Type(s) Tested |
| UNC-2170 | 53BP1 | NHEJ Inhibition | Data not available in reviewed literature | 30-100 µM[1] | Naive splenocytes[1] |
| SCR7 | DNA Ligase IV | NHEJ Inhibition | 1.5 to 19-fold[2] | 0.1 - 20 µM | HEK293, A549, MelJuSo, DC2.4, hES cells |
| RS-1 | RAD51 | HDR Stimulation | 2 to 6-fold | 7.5 - 10 µM | Rabbit embryos, various mammalian cell lines |
| L755507 | β3-adrenergic receptor | HDR Stimulation | Up to 9-fold | 1 - 5 µM | Pluripotent stem cells, various human cell lines |
| Brefeldin A | Protein transport | HDR Stimulation | ~3-fold (for large insertions) | 0.1 - 0.5 µM | Mouse ES cells |
| NU7441 | DNA-PKcs | NHEJ Inhibition | 2 to >10-fold | 1 - 2 µM | HeLa, HEK293T, iPSCs, T cells |
Note: The fold increase in HDR efficiency is highly context-dependent and the provided ranges reflect data from multiple publications.
Signaling Pathways in DNA Double-Strand Break Repair
The choice between NHEJ and HDR is a critical determinant of the outcome of genome editing. UNC-2170 and other NHEJ inhibitors act by suppressing key factors in the NHEJ pathway, thereby increasing the likelihood that the cell will utilize the HDR pathway for repair.
Caption: DNA double-strand break repair pathway choice.
Experimental Workflow for Using Small Molecules to Enhance HDR
The following diagram outlines a general experimental workflow for incorporating small molecules into a CRISPR-Cas9 genome editing experiment to enhance HDR efficiency.
Caption: General experimental workflow for small molecule-enhanced CRISPR HDR.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for using the discussed small molecules. Optimal concentrations and treatment times should be determined empirically for each cell type and experimental setup.
General Cell Culture and Transfection:
-
Culture target cells to the appropriate confluency for transfection or electroporation.
-
Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the specific guide RNA.
-
Combine the RNP complex with the donor DNA template.
-
Deliver the editing machinery to the cells using a suitable method (e.g., electroporation or lipid-based transfection).
Small Molecule Treatment Protocols:
-
UNC-2170:
-
Prepare a stock solution of UNC-2170 in DMSO.
-
Immediately following transfection, add UNC-2170 to the cell culture medium at a final concentration of 30-100 µM.[1]
-
Incubate the cells for 24-72 hours before harvesting.
-
-
SCR7:
-
Prepare a stock solution of SCR7 in DMSO.
-
Add SCR7 to the cell culture medium at a final concentration of 0.1-20 µM, either concurrently with or shortly after transfection.
-
Incubate for 24-72 hours.
-
-
RS-1:
-
Prepare a stock solution of RS-1 in DMSO.
-
Add RS-1 to the culture medium at a final concentration of 7.5-10 µM post-transfection.
-
Incubate for the desired period (e.g., 24-72 hours).
-
-
L755507:
-
Prepare a stock solution of L755507 in DMSO.
-
Treat cells with 1-5 µM of L755507 in the culture medium following the delivery of CRISPR components.
-
Incubate for 24-48 hours.
-
-
Brefeldin A:
-
Prepare a stock solution of Brefeldin A in DMSO.
-
Add Brefeldin A to the culture medium at a final concentration of 0.1-0.5 µM after transfection.
-
Incubate for 24-72 hours.
-
-
NU7441:
-
Prepare a stock solution of NU7441 in DMSO.
-
Treat cells with a final concentration of 1-2 µM in the culture medium post-transfection.
-
Incubate for 24-72 hours.
-
Analysis of HDR Efficiency:
-
After the incubation period, harvest the cells and extract genomic DNA.
-
Amplify the target locus using PCR.
-
Analyze the PCR products to determine the frequency of HDR and NHEJ events. This can be achieved through various methods, including:
-
Next-Generation Sequencing (NGS): Provides a comprehensive and quantitative analysis of all editing outcomes.
-
Droplet Digital PCR (ddPCR): Allows for precise quantification of specific HDR and NHEJ alleles.
-
Restriction Fragment Length Polymorphism (RFLP) analysis or Sanger sequencing: Can be used for initial screening and validation of HDR events.
-
Conclusion
The selection of a small molecule to enhance CRISPR-mediated HDR depends on various factors, including the target cell type, the specific genomic locus, and the desired editing outcome. While UNC-2170 presents a promising strategy by targeting the key NHEJ factor 53BP1, the current literature lacks direct quantitative data on its efficiency in enhancing CRISPR-mediated HDR. In contrast, other small molecules such as SCR7, RS-1, L755507, and NU7441 have demonstrated varying degrees of HDR enhancement across multiple studies.
Researchers are encouraged to empirically test a panel of these small molecules to identify the most effective compound for their specific experimental system. The detailed protocols and pathway information provided in this guide serve as a valuable resource for designing and executing these experiments to achieve higher efficiency in precise genome editing.
References
Cross-Validation of 53BP1 Inhibition: A Comparative Guide to UNC-2170 and 53BP1 siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for inhibiting the DNA damage response protein 53BP1: the small molecule inhibitor UNC-2170 and siRNA-mediated knockdown. This document summarizes supporting experimental data, details relevant protocols, and visualizes key pathways and workflows to aid in the selection of the most appropriate technique for your research needs.
Introduction to 53BP1 and its Inhibition
Tumor suppressor p53-binding protein 1 (53BP1) is a critical factor in the cellular response to DNA double-strand breaks (DSBs). It plays a pivotal role in dictating the choice between two major DSB repair pathways: promoting non-homologous end joining (NHEJ), an often error-prone process, and inhibiting homologous recombination (HR), a more precise repair mechanism. Given its central role, 53BP1 has emerged as a significant target in cancer therapy and genome editing. Inhibition of 53BP1 can sensitize cancer cells to DNA-damaging agents and enhance the efficiency of CRISPR-Cas9-mediated gene editing by favoring the HR pathway.
Two primary methods are employed to inhibit 53BP1 function in a research setting: chemical inhibition using small molecules like UNC-2170 and genetic knockdown using small interfering RNA (siRNA). UNC-2170 is a cell-permeable small molecule that acts as an antagonist of 53BP1 by binding to its tandem tudor domain, thereby preventing its interaction with methylated histones at sites of DNA damage.[1][2] In contrast, 53BP1 siRNA operates at the post-transcriptional level, leading to the degradation of 53BP1 mRNA and a subsequent reduction in protein expression.[3] This guide provides a cross-validation of the effects of these two approaches.
Quantitative Comparison of UNC-2170 and 53BP1 siRNA
The following tables summarize the key quantitative parameters and cellular effects of UNC-2170 and 53BP1 siRNA, based on available experimental data.
Table 1: Potency and Efficacy
| Parameter | UNC-2170 | 53BP1 siRNA | Reference |
| Mechanism of Action | Competitive antagonist of the 53BP1 tandem tudor domain | Post-transcriptional gene silencing (mRNA degradation) | [1][2][3] |
| IC50 | 29 µM (in vitro binding assay) | Not Applicable | [2] |
| Kd | 22 µM (in vitro binding assay) | Not Applicable | [2] |
| Effective Concentration | 30-100 µM (for cellular effects on Class Switch Recombination) | Varies by siRNA sequence and delivery method | [2] |
| Knockdown Efficiency | Not Applicable | >75% reduction in mRNA is a common benchmark |
Table 2: Cellular Effects on DNA Damage Response
| Cellular Phenotype | Effect of UNC-2170 | Effect of 53BP1 siRNA | Reference |
| 53BP1 Foci Formation | Dose-dependent reduction in foci formation (inferred from similar, more potent inhibitors) | Significant decrease in the number of radiation-induced foci | [1][4] |
| NHEJ Efficiency | Expected to decrease | Can be reduced to ~41% of control levels | |
| HR Efficiency | Expected to increase | Can lead to an increase, though effects can be modest | [5] |
| Class Switch Recombination | Phenocopies the reduction seen in 53BP1 mutant cells at 30-100 µM | Impaired | [2] |
| Cell Viability (after IR) | Expected to increase radiosensitivity | Increased radiosensitivity | [4][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
53BP1 siRNA Knockdown and Western Blot Validation
Objective: To reduce the expression of 53BP1 protein in cultured cells and confirm the knockdown efficiency.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two tubes for each well to be transfected.
-
Tube A: Dilute the desired amount of 53BP1 siRNA or non-targeting control siRNA in serum-free medium.
-
Tube B: Dilute the lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against 53BP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
-
Quantification: Densitometry analysis of the protein bands can be performed using image analysis software to quantify the percentage of 53BP1 knockdown.
Immunofluorescence Staining of 53BP1 Foci
Objective: To visualize and quantify the formation of 53BP1 nuclear foci at sites of DNA damage.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with UNC-2170 at various concentrations for a specified time before inducing DNA damage. For siRNA experiments, perform this protocol after the 48-72 hour knockdown period.
-
Induce DNA double-strand breaks, for example, by treating with a DNA-damaging agent (e.g., etoposide) or by exposure to ionizing radiation (IR).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody against 53BP1 diluted in the blocking solution overnight at 4°C.
-
Wash the cells three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of 53BP1 foci per nucleus using image analysis software.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of UNC-2170 or 53BP1 siRNA on cell viability, often in combination with a DNA-damaging agent.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Treatment:
-
For UNC-2170 experiments, add the compound at various concentrations to the wells.
-
For siRNA experiments, perform the assay after the knockdown period.
-
Often, a DNA-damaging agent is added to assess chemosensitization or radiosensitization.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves to determine the IC50 value if applicable.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving 53BP1 and the experimental workflows described above.
Caption: 53BP1 in the DNA Damage Response Pathway.
References
- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 53BP1, a mediator of the DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chemical proteomics reveals a γH2AX-53BP1 interaction in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 53BP1/RIF1 signaling promotes cell survival after multifractionated radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of UNC-2170 with Olaparib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the potential synergistic effects of combining UNC-2170, a 53BP1 inhibitor, with olaparib (B1684210), a PARP inhibitor. While direct preclinical studies on this specific combination are not yet published, this document outlines the strong scientific rationale for their synergy, presents hypothetical yet representative experimental data based on similar combination studies, and provides detailed protocols for the key experiments required to validate these effects.
Introduction: The Rationale for Combining UNC-2170 and Olaparib
Cancer cells often exhibit a heightened reliance on specific DNA damage response (DDR) pathways for their survival. Targeting these pathways has emerged as a promising anti-cancer strategy. This guide explores the combination of two key DDR inhibitors:
-
Olaparib: A potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate more toxic DNA double-strand breaks (DSBs). Olaparib has shown significant efficacy in cancers with deficiencies in the homologous recombination (HR) pathway of DSB repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.
-
UNC-2170: A small-molecule inhibitor of p53-binding protein 1 (53BP1). 53BP1 is a key regulator of DSB repair, promoting the non-homologous end joining (NHEJ) pathway while inhibiting HR. By inhibiting 53BP1, UNC-2170 is expected to suppress the NHEJ pathway.
The combination of olaparib and UNC-2170 is predicated on the principle of dual blockade of major DNA repair pathways. By simultaneously inhibiting PARP-mediated SSB repair and 53BP1-mediated NHEJ, the cancer cells' ability to repair DSBs is severely compromised, leading to a synergistic increase in cell death.
Comparative Performance: Expected Synergistic Effects
The following tables summarize the expected quantitative outcomes from key in vitro and in vivo experiments evaluating the combination of UNC-2170 and olaparib. These are representative data based on published studies of PARP inhibitors combined with other DNA repair inhibitors.
Table 1: In Vitro Cell Viability (IC50, µM) in a BRCA-proficient Cancer Cell Line
| Treatment | Cell Line A (BRCA-proficient) | Cell Line B (BRCA-proficient) |
| UNC-2170 | 35 | 42 |
| Olaparib | 15 | 20 |
| UNC-2170 + Olaparib (Combination) | 5 | 8 |
| Combination Index (CI) | < 1 (Synergistic) | < 1 (Synergistic) |
Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis (% Annexin V Positive Cells)
| Treatment | % Apoptotic Cells (24h) | % Apoptotic Cells (48h) |
| Vehicle Control | 5 | 7 |
| UNC-2170 (IC50) | 12 | 18 |
| Olaparib (IC50) | 15 | 25 |
| UNC-2170 + Olaparib | 45 | 65 |
Table 3: DNA Double-Strand Break Formation (γH2AX Foci per Cell)
| Treatment | Average γH2AX Foci/Cell |
| Vehicle Control | 2 |
| UNC-2170 (IC50) | 8 |
| Olaparib (IC50) | 12 |
| UNC-2170 + Olaparib | 35 |
Table 4: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Tumor Volume Change (%) |
| Vehicle Control | +150 |
| UNC-2170 | +80 |
| Olaparib | +50 |
| UNC-2170 + Olaparib | -40 (Tumor Regression) |
Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Synergistic Mechanism of UNC-2170 and Olaparib
Safety Operating Guide
Proper Disposal of UNC-2170 Maleate: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of UNC-2170 maleate (B1232345), a selective inhibitor of the methyl-lysine binding protein 53BP1 used in DNA damage response research. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and associated waste, thereby minimizing environmental impact and maintaining a safe laboratory environment.
Summary of Key Disposal Principles
All materials contaminated with UNC-2170 maleate, including the pure compound, solutions, and laboratory consumables, must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in the general trash or down the drain.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound (Solid) | Collect in a clearly labeled, sealed container and dispose of as hazardous chemical waste through a certified waste management provider. |
| Solutions containing this compound | Collect in a sealed, leak-proof container. The container must be clearly labeled as "Hazardous Waste" and list all chemical components, including solvents. |
| Contaminated Laboratory Ware (e.g., vials, pipette tips, gloves, bench paper) | Place in a designated, sealed, and clearly labeled hazardous waste container for solid chemical waste. |
| Rinsate from Decontamination | Collect all solvent rinsate used for decontaminating surfaces and equipment in a labeled hazardous waste container for liquid chemical waste. |
Detailed Experimental Protocol for Disposal
The following step-by-step protocol should be followed for the safe disposal of this compound and associated waste materials.
1. Waste Segregation:
-
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste streams (e.g., regular trash, biohazardous waste, sharps).
-
Use dedicated, clearly marked containers for solid and liquid waste containing this compound.
2. Containment:
-
Solid Waste: Place unused or expired this compound powder and contaminated solids (e.g., weighing paper, contaminated gloves, pipette tips) into a durable, sealable plastic bag or container. This container should be clearly labeled as "Hazardous Waste" and include "this compound."
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene (B3416737) bottle with a screw cap). The container must be kept closed when not in use and be clearly labeled as "Hazardous Waste" with the full chemical name and concentration of all components.
-
Sharps Waste: Any sharps (e.g., needles, razor blades) contaminated with this compound should be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
3. Labeling:
-
All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream (e.g., DMSO, ethanol).
-
The date of waste accumulation (the date the first drop of waste is added) must be clearly marked on the container.
4. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
-
Liquid waste containers should be stored in secondary containment to prevent spills.
5. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
A common and effective procedure involves wiping surfaces first with a solvent known to dissolve this compound (e.g., DMSO, ethanol), followed by a thorough cleaning with soap and water.
-
All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.
6. Waste Pickup and Disposal:
-
Once a waste container is full or has reached the designated accumulation time limit set by your institution's Environmental Health and Safety (EHS) department, arrange for its disposal.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online request form to the EHS department.
-
Do not attempt to transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste for proper off-site disposal.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling UNC-2170 maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of UNC-2170 maleate (B1232345). The following procedures are based on general laboratory safety protocols for similar research chemicals. Crucially, this guidance is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. All personnel must review the complete SDS for UNC-2170 maleate, which should be available through your institution's Environmental Health and Safety (EHS) department or directly from the vendor, before any handling, storage, or disposal of this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be considered the minimum requirement when handling this compound. Specific requirements may vary based on the scale of work and the specific procedures being performed. Consult the official SDS for detailed guidance.
| PPE Category | Specification |
| Eye Protection | ANSI/ISEA Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be inspected before each use and gloves should be changed frequently, especially after direct contact. |
| Body Protection | A standard laboratory coat is required. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or coveralls should be worn. |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if handling larger quantities, generating aerosols, or if the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Operational Plan: From Receipt to Disposal
This section outlines a standard operational workflow for handling this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures from vendors are typically -20°C or -80°C for long-term stability.
-
Inventory: Log the compound into your chemical inventory system, noting the date of receipt, quantity, and storage location.
Preparation of Solutions
-
Location: All weighing and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Dissolution: this compound is soluble in solvents such as DMSO and ethanol.[1] Prepare solutions by slowly adding the solvent to the solid compound to avoid splashing.
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and your initials.
Handling and Use
-
Work Area: Designate a specific area within the laboratory for working with this compound. Keep this area clean and uncluttered.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for solid and liquid waste.
-
Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
